Phenyldiazomethane
Description
Properties
CAS No. |
766-91-6 |
|---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
diazomethylbenzene |
InChI |
InChI=1S/C7H6N2/c8-9-6-7-4-2-1-3-5-7/h1-6H |
InChI Key |
CRGRWBQSZSQVIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+]=[N-] |
Other CAS No. |
766-91-6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phenyldiazomethane from Benzaldehyde Hydrazone
This technical guide provides a comprehensive overview of the synthesis of phenyldiazomethane from benzaldehyde (B42025) hydrazone, a critical process for researchers, scientists, and professionals in drug development and organic synthesis. This compound is a valuable reagent for various chemical transformations, including esterifications, cyclopropanations, and the generation of carbenes. This document details the core chemical principles, experimental protocols, and safety considerations associated with its preparation through the oxidation of benzaldehyde hydrazone.
Introduction
This compound is a diazo compound featuring a phenyl group attached to a diazomethyl functional group. Its synthetic utility is well-established, particularly in the esterification of carboxylic acids under mild conditions and in cycloaddition reactions. While several methods exist for its preparation, the oxidation of benzaldehyde hydrazone is a classical and direct approach.[1] This method involves the dehydrogenation of the hydrazone using various oxidizing agents.
Core Chemical Principles and Reaction Mechanism
The synthesis of this compound from benzaldehyde hydrazone is an oxidation reaction. The hydrazone, formed by the condensation of benzaldehyde and hydrazine (B178648), is oxidized to the corresponding diazo compound. The general mechanism involves the removal of two hydrogen atoms from the hydrazone molecule.
The reaction proceeds through the following key steps:
-
Formation of Benzaldehyde Hydrazone : Benzaldehyde reacts with hydrazine via a nucleophilic addition-elimination mechanism to form the stable benzaldehyde hydrazone.[2][3]
-
Oxidation : The hydrazone is then treated with an oxidizing agent. The mechanism of oxidation can vary with the chosen reagent, but generally involves the formation of an intermediate that readily eliminates to form the diazo compound and byproducts.
Below is a generalized schematic of the oxidation process.
Experimental Protocols
Several oxidizing agents can be employed for the conversion of benzaldehyde hydrazone to this compound. The choice of reagent often depends on factors such as yield, reaction conditions, and safety. Classical methods have utilized mercuric oxide, while more contemporary procedures may use manganese dioxide or silver oxide.
Protocol 1: Oxidation with Yellow Mercuric Oxide (Staudinger's Method)
This is a traditional method for preparing diazoalkanes.[1][4]
-
Materials :
-
Benzaldehyde hydrazone
-
Yellow mercuric oxide (HgO)
-
Anhydrous sodium sulfate (B86663)
-
Solvent (e.g., petroleum ether or diethyl ether)
-
-
Procedure :
-
In a flask, a suspension of benzaldehyde hydrazone and yellow mercuric oxide (in slight excess) is prepared in a suitable anhydrous solvent like petroleum ether.
-
The mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by the color change of the solution to the characteristic deep red of this compound and the formation of metallic mercury.
-
Stirring is continued for several hours until the starting material is consumed (monitored by TLC).
-
Upon completion, the solid byproducts (mercury and unreacted mercuric oxide) are removed by filtration. Anhydrous sodium sulfate is added to the filtrate to remove any traces of water.
-
The solution is filtered again to remove the drying agent. The resulting red solution of this compound is typically used immediately in subsequent reactions without isolation due to its instability.[4]
-
Protocol 2: Oxidation with Activated Manganese Dioxide
Activated manganese dioxide (MnO₂) is a milder and less toxic alternative to mercuric oxide for the oxidation of hydrazones.[5]
-
Materials :
-
Benzaldehyde hydrazone
-
Activated manganese dioxide (MnO₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvent (e.g., dichloromethane (B109758) (DCM) or chloroform)
-
-
Procedure :
-
Benzaldehyde hydrazone is dissolved in a suitable solvent such as dichloromethane.
-
A significant excess of activated manganese dioxide is added to the solution in portions while stirring at room temperature.
-
The reaction mixture is stirred for several hours. The reaction progress is monitored by TLC or the appearance of the red color of the product.
-
Once the reaction is complete, the manganese oxides are removed by filtration through a pad of Celite or silica (B1680970) gel.
-
The filtrate, a red solution of this compound, is dried over anhydrous magnesium sulfate and should be used without delay.
-
Quantitative Data Summary
The efficiency of the synthesis can vary significantly based on the chosen protocol. The table below summarizes typical quantitative data for the oxidation of benzophenone (B1666685) hydrazone, a closely related substrate, which serves as a useful reference.
| Oxidizing Agent | Substrate | Molar Ratio (Oxidant:Substrate) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Yellow Mercuric Oxide | Benzophenone Hydrazone | 1:1 | Petroleum Ether | Room Temp. | 6 hours | 89-96 | [4] |
| Manganese Dioxide | Benzophenone Hydrazone | ~3.5:1 | Dichloromethane | Room Temp. | ~24 hours | High | [5] |
| Magtrieve™ (CrO₂) | Benzophenone Hydrazone | N/A (excess) | Dichloromethane | Room Temp. | 15 minutes | High | [6] |
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis and immediate use of this compound.
Safety and Handling
This compound, like other diazo compounds, is a hazardous substance and must be handled with extreme caution.
-
Toxicity and Explosive Hazard : Diazo compounds are toxic and potentially explosive, especially in concentrated form or when heated. It is imperative to NEVER CONCENTRATE a solution of this compound.[7] The synthesis should always be conducted in a well-ventilated chemical fume hood.
-
Electrostatic Discharge : Prevent the buildup of electrostatic charge, as this can be a source of ignition.[7]
-
Storage : If storage is unavoidable, this compound should be kept as a dilute solution in a solvent like ether at very low temperatures (-78 °C).[7] The container should not be sealed tightly to prevent pressure buildup from the slow decomposition to nitrogen gas.[7]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Spills : In case of a spill, evacuate the area. Small spills can be absorbed with an inert material, while large spills may require assistance from environmental health and safety personnel due to the toxic vapors.[7]
Conclusion
The synthesis of this compound from benzaldehyde hydrazone via oxidation is a fundamental transformation in organic chemistry. While the use of heavy metal oxidants like mercuric oxide is historically significant, modern practices favor milder and safer reagents such as activated manganese dioxide. Due to the hazardous nature of the product, it is crucial to adhere strictly to safety protocols and to use the resulting solution immediately for subsequent synthetic steps. This guide provides the necessary technical details for the successful and safe execution of this synthesis in a research environment.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Continuous Flow Chemistry: Reaction of Dithis compound with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bkcs.kchem.org [bkcs.kchem.org]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
An In-depth Technical Guide to the Formation of Phenyldiazomethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the primary mechanisms for the formation of phenyldiazomethane, a versatile and highly reactive reagent in organic synthesis. Its utility in cycloadditions, carbene-mediated transformations, and the esterification of carboxylic acids makes a thorough understanding of its synthesis crucial.[1] This document details the core reaction mechanisms, provides established experimental protocols, and presents quantitative data for comparison.
Core Mechanisms of this compound Formation
This compound is typically synthesized through elimination or oxidation reactions from readily available precursors. The most prevalent methods involve the base-induced decomposition of tosylhydrazones (the Bamford-Stevens reaction), the decomposition of N-nitroso compounds, and the oxidation of hydrazones.
Decomposition of Benzaldehyde (B42025) Tosylhydrazone (Bamford-Stevens Reaction)
The Bamford-Stevens reaction is a reliable and widely used method for generating diazo compounds from tosylhydrazones of aldehydes and ketones.[2][3][4] The reaction begins with the deprotonation of the tosylhydrazone by a strong base, followed by the elimination of the p-toluenesulfinate anion to yield the diazoalkane.[3]
The mechanism proceeds in two key steps:
-
Deprotonation: A strong base, such as sodium methoxide (B1231860), abstracts the acidic proton from the nitrogen atom of the tosylhydrazone.
-
Elimination: The resulting anion undergoes an elimination reaction, expelling the stable p-toluenesulfinate leaving group to form this compound.
The reaction conditions, particularly the solvent, can influence the subsequent decomposition of the diazo compound.[2][4][5][6] In protic solvents, the reaction tends to proceed through a carbocation intermediate, while aprotic solvents favor the formation of a carbene.[2][4][5][6]
Decomposition of N-Nitroso Compounds
A classic route to diazoalkanes involves the base-mediated decomposition of N-alkyl-N-nitroso compounds. For this compound, precursors such as N-nitroso-N-benzylurea or ethyl N-nitroso-N-benzylcarbamate are commonly used.[7] The mechanism is initiated by the abstraction of a proton from the carbon alpha to the nitrosated nitrogen, leading to a rearrangement that eliminates a stable byproduct (such as cyanate (B1221674) or carbonate) and generates the diazo compound.
Oxidation of Benzaldehyde Hydrazone
The direct oxidation of benzaldehyde hydrazone is another established method for preparing this compound.[8] This transformation requires a suitable oxidizing agent, with mercury(II) oxide being the traditional choice (Staudinger's preparation).[7] Other reagents like lead(IV) acetate (B1210297) and manganese dioxide have also been employed.[8] The reaction involves a two-electron oxidation of the hydrazone, leading to the formation of the diazo compound and a reduced form of the oxidant.
Data Presentation
The choice of synthetic route depends on factors such as scale, safety considerations, and available starting materials. The vacuum pyrolysis of the benzaldehyde tosylhydrazone salt is noted for providing high yields of pure, solvent-free product.[7]
| Precursor | Reagents & Conditions | Yield (%) | Advantages/Disadvantages |
| Benzaldehyde Tosylhydrazone | 1. NaOMe, MeOH2. Vacuum Pyrolysis | 76-80[7] | Adv: High yield, high purity, solvent-free product.Disadv: Requires vacuum setup; this compound is explosive.[1][7] |
| Benzaldehyde Hydrazone | HgO (Staudinger method) | Variable | Adv: Direct oxidation.Disadv: Use of toxic heavy metal reagents.[8] |
| N-nitroso-N-benzylurea | Base (e.g., KOH) | Variable | Adv: Classic, well-established method.Disadv: N-nitroso compounds are potential carcinogens. |
Experimental Protocols
Caution: this compound is toxic, potentially explosive, and should be handled with extreme care in a well-ventilated fume hood behind a blast shield.[1][7] It should be used immediately or stored at low temperatures (-20 to -80°C) under an inert atmosphere.[7]
Key Experiment: Synthesis via Vacuum Pyrolysis of Benzaldehyde Tosylhydrazone Salt
This procedure is adapted from Organic Syntheses and represents a high-yield method for preparing pure this compound.[7]
Methodology:
Part A: Benzaldehyde p-toluenesulfonylhydrazone [7]
-
A suspension of p-toluenesulfonylhydrazide (e.g., 0.071 mol) is prepared in methanol (B129727).
-
Freshly distilled benzaldehyde (e.g., 0.071 mol) is added rapidly to the suspension. A mild exothermic reaction occurs, and the solid dissolves.
-
The tosylhydrazone product begins to crystallize within minutes. After approximately 15 minutes, the mixture is cooled in an ice bath.
-
The product is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum.
-
Expected Yield: 87–93%.[7] Appearance: White crystalline solid.
Part B: this compound (Vacuum Pyrolysis) [7]
-
The dried benzaldehyde tosylhydrazone (e.g., 0.05 mol) is placed in a round-bottomed flask.
-
A 1.0 M solution of sodium methoxide in methanol (e.g., 0.051 mol) is added, and the mixture is swirled until the solid dissolves completely.
-
The methanol is thoroughly removed, first by a rotary evaporator and then by evacuation at high vacuum (e.g., 0.1 mm) for 2 hours to yield the solid tosylhydrazone salt.
-
The flask containing the salt is fitted for vacuum distillation with a receiver flask cooled to -50°C.
-
The apparatus is evacuated to <0.2 mm Hg. The red this compound distills at or below room temperature into the cold receiver.
-
Expected Yield: 76–80%.[7] Appearance: Red liquid.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. adichemistry.com [adichemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Phenyldiazomethane: A Technical Guide to Stability and Storage for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Phenyldiazomethane is a versatile yet hazardous reagent used in organic synthesis, primarily as a precursor to phenylcarbene and for the esterification of carboxylic acids. Its inherent instability necessitates stringent handling and storage protocols to ensure laboratory safety and experimental reproducibility. This guide provides an in-depth overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its synthesis and handling, based on published data.
Stability Profile
This compound is a highly reactive and unstable compound that can decompose rapidly, and in some cases explosively, under ambient conditions.[1][2] Its stability is critically dependent on temperature, concentration, and exposure to air and light. Pure this compound is a red liquid that is reported to decompose readily at room temperature and may explode spontaneously.[1][2][3][4] A sample allowed to stand at room temperature for approximately one hour and subsequently exposed to air decomposed violently after five minutes.[1]
Quantitative Stability Data
The stability of this compound is significantly enhanced at low temperatures and when stored as a dilute solution. The following table summarizes the known stability data under various storage conditions.
| Temperature | Solvent/Concentration | Atmosphere | Duration | Observed Stability | Source |
| Room Temperature | Neat or in solution | Air/Inert | Minutes to Hours | Decomposes readily; potentially explosive. | [1][2][5] |
| -20°C | Dilute Solution | Nitrogen | 2 weeks | Significant decomposition observed. | [1] |
| -78°C | Dilute Ether Solution | Inert | Not specified | Recommended for stable storage. | [5] |
| -80°C | Dilute Solution | Nitrogen | 3 months | No appreciable change observed. | [1] |
Decomposition
The decomposition of this compound can proceed through several pathways, influenced by factors such as temperature, the presence of acids, and the reaction medium.[5]
Thermal Decomposition
Thermal decomposition in an anhydrous solvent like acetonitrile (B52724) proceeds through both unimolecular and bimolecular pathways.[6] The unimolecular pathway involves the loss of nitrogen gas to form a phenylcarbene intermediate, which can then lead to products like cis- and trans-stilbene. The bimolecular pathway involves the reaction of two this compound molecules to primarily form benzalazine.[6]
In the presence of water, the decomposition pathway is altered. Phenylcarbene can react with water to yield benzyl (B1604629) alcohol.[6]
Caption: Thermal decomposition pathways of this compound.
Storage and Handling Protocols
Given its hazardous nature, strict protocols must be followed for the storage and handling of this compound.
Recommended Storage Conditions
-
Temperature : For long-term stability, this compound solutions should be stored at or below -78°C (e.g., in a dry ice/acetone bath or a -80°C freezer).[1][5] Storage at -20°C is suitable only for short periods.[1]
-
Solution : NEVER CONCENTRATE this compound.[5] It must be stored and handled as a dilute solution, typically in diethyl ether.[5]
-
Atmosphere : Store under an inert atmosphere, such as nitrogen or argon, to prevent reactions with atmospheric oxygen and moisture.[1]
-
Container : Use a round-bottom flask sealed with a Teflon-wrapped septum. For added safety, this primary container can be placed inside a desiccator at the recommended low temperature.[5] The container should be clearly labeled with the chemical name, hazard warnings, and date of preparation.
Safe Handling Procedures
-
Engineering Controls : All manipulations must be performed in a certified chemical fume hood with adequate ventilation.[5][7] Equipment should be electrically grounded to prevent electrostatic discharge.[5]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a flame-resistant lab coat, nitrile gloves, and ANSI-approved, tight-fitting safety goggles.[5] A face shield is also recommended.[5]
-
Dispensing : When transferring the cold solution, be aware that it may spontaneously dispense from the syringe as it warms. It is advisable to carry a secondary, unsealed container to catch any drips during transport.[5] The transport vial should not be sealed to allow for the venting of nitrogen gas produced during decomposition.[5]
-
Quenching : Traces of unused this compound and contaminated glassware should be quenched by slowly adding the material to a solution of acetic acid in an appropriate solvent.[1] The characteristic red color of this compound will disappear upon complete reaction.[5]
Caption: Experimental workflow for this compound.
Experimental Protocols
Synthesis of this compound (from p-Toluenesulfonylhydrazone)
This protocol is adapted from the procedure published in Organic Syntheses.[1] It involves the vacuum pyrolysis of the sodium salt of benzaldehyde (B42025) p-toluenesulfonylhydrazone.
Materials:
-
Benzaldehyde p-toluenesulfonylhydrazone
-
Sodium methoxide (B1231860) solution in methanol
-
Pyrolysis apparatus with a vacuum pump
-
Dry ice/acetone cold traps
Procedure:
-
Salt Formation: Prepare the sodium salt of benzaldehyde p-toluenesulfonylhydrazone by reacting it with sodium methoxide in methanol.
-
Apparatus Setup: Assemble the vacuum pyrolysis apparatus. The receiver flask should be cooled to approximately -50°C using a dry ice/acetone bath. Ensure the system can achieve a pressure of <0.1 mm Hg.
-
Pyrolysis: Place the dried salt in the pyrolysis flask and immerse it in an oil bath. Gradually heat the flask. The red this compound will begin to distill and collect in the cooled receiver flask. The temperature is typically raised to around 220°C over one hour.
-
Collection: The this compound solidifies at dry ice temperatures. Care must be taken to avoid plugging the apparatus.
-
Purification (Optional): The crude product can be further purified by short-path distillation under high vacuum into a receiver cooled to -50°C.
-
Immediate Use or Storage: The resulting red liquid should be used immediately or stored under an inert atmosphere at -80°C.[1]
Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
This method provides quantitative data on the thermal stability and decomposition energy of diazo compounds. The protocol is based on methodologies used for thermal hazard assessment.[3][4]
Materials:
-
This compound solution
-
Differential Scanning Calorimeter (DSC)
-
High-pressure crucibles
-
Inert solvent for sample preparation (if needed)
Procedure:
-
Sample Preparation: Carefully weigh approximately 5 mg of the this compound sample into a high-pressure DSC crucible. If starting from a solution, the solvent must be evaporated under a gentle stream of inert gas at a low temperature, a step that must be approached with extreme caution due to the risk of concentrating the sample.
-
Sealing: Hermetically seal the crucible to contain any gaseous products evolved during decomposition.
-
DSC Analysis: Place the sample crucible and an empty reference crucible into the DSC cell.
-
Temperature Program: Equilibrate the sample at a low temperature (e.g., 25°C). Heat the sample at a constant rate (e.g., 5 °C/min) to a final temperature well above the decomposition point.
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHD).[3][4] These values provide critical information for assessing the thermal hazard.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. The Versatile Reaction Chemistry of an Alpha-Boryl Diazo Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of this compound in acetonitrile - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. echemi.com [echemi.com]
A Technical Guide to Phenyldiazomethane: Synthesis, Properties, and Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: Phenyldiazomethane (CAS No. 766-91-6) is a highly reactive organic compound that serves as a valuable reagent in organic synthesis. Its utility stems from its ability to act as a precursor to phenylcarbene, facilitating a variety of chemical transformations. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, detailed synthesis protocols, key reactions with mechanistic insights, and important safety considerations. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure and Properties
This compound consists of a diazo group (–CHN₂) directly attached to a phenyl ring. This structure is key to its reactivity, particularly in carbene-transfer reactions.
Molecular Formula: C₇H₆N₂[1][2][3]
Molecular Weight: 118.14 g/mol [1][4]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 766-91-6 | [1][2][3][5] |
| Molecular Formula | C₇H₆N₂ | [1][2][3] |
| Molecular Weight | 118.14 g/mol | [1][4] |
| Appearance | Red liquid (above -30°C) | [6] |
| Storage Temperature | -20°C to -80°C | [6] |
| InChI Key | CRGRWBQSZSQVIE-UHFFFAOYSA-N | [1] |
| SMILES | [N-]=[N+]=Cc1ccccc1 | [7] |
Spectroscopic Data
Key spectroscopic data for the identification and characterization of this compound are provided in Table 2.
| Spectroscopic Technique | Characteristic Peaks | Reference |
| Infrared (IR) Spectroscopy (CCl₄) | 2060 cm⁻¹ (strong, C=N₂ stretch) | [6] |
| ¹H Nuclear Magnetic Resonance (¹H NMR) (CCl₄) | δ 4.79 (s, 1H), 6.7–7.6 (m, 5H) | [6] |
Synthesis of this compound
This compound is typically synthesized via the vacuum pyrolysis of the sodium salt of benzaldehyde (B42025) tosylhydrazone. This method, known as the Bamford–Stevens reaction, provides a high yield of the pure, solvent-free diazo compound.[6]
Experimental Protocol: Synthesis via Vacuum Pyrolysis
This protocol is adapted from Organic Syntheses.[6]
Materials:
-
p-Toluenesulfonylhydrazide
-
Freshly distilled benzaldehyde
-
Methanol (B129727) (absolute)
-
1.0 M Sodium methoxide (B1231860) in methanol
Procedure:
Part A: Preparation of Benzaldehyde Tosylhydrazone
-
In a 125-mL Erlenmeyer flask, add 14.6 g (0.078 mol) of p-toluenesulfonylhydrazide to 25 mL of absolute methanol to form a slurry.
-
While swirling the slurry, rapidly add 7.50 g (0.071 mol) of freshly distilled benzaldehyde. An exothermic reaction will occur, and the p-toluenesulfonylhydrazide will dissolve.
-
After a few minutes, the tosylhydrazone will begin to crystallize.
-
After 15 minutes, cool the mixture in an ice bath.
-
Collect the product on a Büchner funnel, wash with a small amount of cold methanol, and dry under vacuum. The expected yield of benzaldehyde tosylhydrazone is 16.97–18.19 g (87–93%).
Part B: Preparation of this compound
-
Place 13.71 g (0.05 mol) of benzaldehyde tosylhydrazone in a 200-mL, single-necked, round-bottomed flask.
-
Add 51 mL of a 1.0 M solution of sodium methoxide in methanol (0.051 mol) via syringe and swirl until the solid is completely dissolved.
-
Remove the methanol using a rotary evaporator. Evacuate the flask at 0.1 mm for 2 hours to remove the last traces of methanol.
-
Break up the solid tosylhydrazone salt with a spatula.
-
Fit the flask with a vacuum take-off adapter and a 50-mL receiver flask. Cool the receiver flask in a dry ice–acetone bath to approximately -50°C.
-
Evacuate the system to a pressure of less than 0.2 mm.
-
Immerse the flask containing the salt in an oil bath and raise the temperature to 90°C. (Caution: Use a safety shield) .
-
Red this compound will distill below room temperature. The yield is typically 4.50–4.70 g (76–80%).
-
The product should be used immediately or stored at a low temperature (-20 to -80°C) under an inert atmosphere (nitrogen or argon).
Safety Precautions:
-
Diazo compounds are toxic and potentially explosive. All manipulations should be performed in a well-ventilated fume hood.[6]
-
Pyrolysis and distillation should be conducted behind a safety shield.[6]
-
This compound is explosive at room temperature and should be kept cold and under an inert atmosphere.[6]
-
Traces of diazo compounds should be neutralized by adding them to acetic acid.[6]
Synthesis Workflow
Key Reactions of this compound
This compound is a versatile reagent in organic synthesis, primarily through the generation of phenylcarbene.
Reaction with Carboxylic Acids: Esterification
This compound reacts readily with carboxylic acids to form benzyl (B1604629) esters.[4] This reaction is often used for the mild and selective esterification of carboxylic acids. The reaction proceeds via an initial proton transfer from the carboxylic acid to the diazomethane, followed by a nucleophilic attack of the carboxylate on the resulting diazonium species.
General Reaction: R-COOH + PhCHN₂ → R-COOCH₂Ph + N₂
Cycloaddition Reactions with Alkenes
This compound undergoes 1,3-dipolar cycloaddition reactions with alkenes to yield cyclopropane (B1198618) derivatives.[5] This reaction is a powerful tool for the construction of three-membered rings. The reaction can be initiated thermally or photochemically, leading to the formation of phenylcarbene, which then adds to the alkene in a concerted manner.
Reaction Mechanism: The thermal or photochemical decomposition of this compound generates phenylcarbene and nitrogen gas. The highly reactive phenylcarbene then reacts with an alkene to form a cyclopropane ring.
Thermal Decomposition
The thermal decomposition of this compound in an inert solvent like acetonitrile (B52724) leads to the formation of several products, including benzalazine, cis-stilbene, and trans-stilbene.[1] The reaction kinetics suggest that both unimolecular and bimolecular pathways are involved.[1]
Applications in Drug Development
Diazo compounds, including this compound, are utilized in drug discovery and development for the synthesis of complex molecules and for the late-stage functionalization of drug candidates.[8] The ability to introduce a benzyl group via esterification or to construct cyclopropane rings can be valuable in modifying the pharmacokinetic and pharmacodynamic properties of lead compounds. However, the inherent instability and reactivity of this compound require careful handling and consideration in a pharmaceutical development setting.
Safety and Handling
This compound is a hazardous substance and must be handled with extreme caution.
-
Toxicity: Diazo compounds are generally considered to be highly toxic.[6]
-
Explosive Hazard: this compound is known to be explosive, especially in its pure form and at room temperature.[5][6] It should always be handled as a dilute solution when possible and stored at low temperatures.
-
Storage: Store in a tightly sealed container under an inert atmosphere at -78°C for long-term stability.[4] Even at -20°C, significant decomposition can occur within two weeks.[6]
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All work should be conducted in a chemical fume hood.[4] Avoid contact with skin, eyes, and clothing.[4] Never concentrate solutions of this compound.[4]
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment and adherence to established safety protocols in a laboratory setting. Always consult the relevant Safety Data Sheet (SDS) before handling this compound.
References
- 1. Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of this compound in acetonitrile - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. The Kinetics and Mechanism of the Reaction of Dithis compound and Benzoic Acid in Ethanol [authors.library.caltech.edu]
- 3. Continuous Flow Chemistry: Reaction of Dithis compound with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. The Versatile Reaction Chemistry of an Alpha-Boryl Diazo Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. iqs.edu [iqs.edu]
The Discovery and History of Phenyldiazomethane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldiazomethane (C₆H₅CHN₂), a crimson, thermally unstable, and potentially explosive liquid, holds a significant place in the annals of organic chemistry. Its discovery and the subsequent exploration of its reactivity have been pivotal in the development of synthetic methodology, particularly in the realm of carbene chemistry and 1,3-dipolar cycloadditions. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, detailing the seminal experimental protocols and the key scientific figures who shaped our understanding of this versatile reagent. The foundational work on diazo compounds by Theodor Curtius, who first synthesized diazoacetic acid, laid the theoretical groundwork for the investigation of this class of molecules.[1] This guide will delve into the pioneering synthetic methods developed by Staudinger, Bamford and Stevens, and Overberger and Anselme, presenting their experimental procedures, quantitative data, and the chemical logic underpinning their approaches.
The Dawn of Diazoalkane Chemistry: Staudinger's Synthesis
Hermann Staudinger, a Nobel laureate renowned for his contributions to polymer chemistry, was also a key figure in the early exploration of diazoalkanes. In 1912, Staudinger and his student O. Kupfer reported a method for the synthesis of this compound through the oxidation of benzaldehyde (B42025) hydrazone. This approach represented a significant step forward in accessing aryldiazomethanes.
Experimental Protocol: Oxidation of Benzaldehyde Hydrazone
The synthesis of this compound via the oxidation of benzaldehyde hydrazone is a classical method that proceeds through the formation of a hydrazone intermediate, which is then oxidized to the corresponding diazo compound.
Step 1: Preparation of Benzaldehyde Hydrazone Benzaldehyde is reacted with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol, to form benzaldehyde hydrazone. The product precipitates from the reaction mixture and can be isolated by filtration.
Step 2: Oxidation to this compound The isolated benzaldehyde hydrazone is suspended in a nonpolar solvent like petroleum ether. Yellow mercuric oxide is added as the oxidizing agent. The reaction mixture is shaken for several hours at room temperature. The progress of the reaction is indicated by a color change and the formation of elemental mercury. After filtration to remove solid byproducts, the solvent is carefully removed under reduced pressure to yield crude this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Benzaldehyde Hydrazone | [2] |
| Oxidizing Agent | Yellow Mercuric Oxide | [2] |
| Solvent | Petroleum Ether | [2] |
| Reaction Time | 6 hours | [2] |
| Yield | 89-96% (for dithis compound) | [2] |
Note: The cited yield is for the analogous synthesis of dithis compound, as detailed quantitative data for this compound in the original publication is less accessible.
Reaction Workflow
Caption: Workflow for Staudinger's synthesis of this compound.
The Bamford-Stevens Reaction: A Versatile Route to Alkenes and Diazo Compounds
In 1952, William Randall Bamford and Thomas Stevens Stevens reported a reaction that would become a cornerstone of organic synthesis: the base-induced decomposition of tosylhydrazones to form alkenes.[3] A critical aspect of this reaction is the formation of a diazoalkane intermediate. By modifying the reaction conditions, this intermediate, including this compound, can be isolated.
Experimental Protocol: Pyrolysis of Benzaldehyde Tosylhydrazone Sodium Salt
This method, particularly the vacuum pyrolysis variant, provides a high-yield and solvent-free preparation of this compound.
Step 1: Preparation of Benzaldehyde Tosylhydrazone Benzaldehyde is reacted with p-toluenesulfonylhydrazide in methanol (B129727). The resulting tosylhydrazone precipitates and is collected by filtration.
Step 2: Formation of the Sodium Salt The dried benzaldehyde tosylhydrazone is dissolved in a methanolic solution of sodium methoxide. The methanol is then removed under reduced pressure to yield the sodium salt of the tosylhydrazone as a solid.
Step 3: Vacuum Pyrolysis The solid sodium salt is heated under high vacuum. The this compound formed distills and is collected in a cold trap. This method provides pure, solvent-free this compound.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Benzaldehyde Tosylhydrazone | [3] |
| Base | Sodium Methoxide | [3] |
| Pyrolysis Temperature | 90-220 °C | [3] |
| Pressure | < 0.2 mm | [3] |
| Yield | 76-80% | [3] |
Reaction Mechanism
Caption: Mechanism of the Bamford-Stevens reaction to yield this compound.
A Convenient Synthesis: The Overberger-Anselme Method
In 1963, C. G. Overberger and Jean-Pierre Anselme published a paper in the Journal of Organic Chemistry detailing a "convenient synthesis of this compound."[4][5][6] This method involves the base-catalyzed decomposition of N-nitroso-N-benzylurea.
Experimental Protocol: Decomposition of N-Nitroso-N-benzylurea
This procedure offers a practical laboratory-scale synthesis of this compound.
Step 1: Preparation of N-Benzylurea Benzylamine is reacted with a solution of potassium cyanate (B1221674) to yield N-benzylurea.
Step 2: Nitrosation N-benzylurea is treated with sodium nitrite (B80452) in the presence of an acid (e.g., sulfuric acid) at low temperatures to form N-nitroso-N-benzylurea.
Step 3: Decomposition to this compound The N-nitroso-N-benzylurea is added to a two-phase system of ether and a strong aqueous base (e.g., potassium hydroxide) at low temperature. The this compound formed dissolves in the ether layer, which is then separated, dried, and used as a solution.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | N-Nitroso-N-benzylurea | [4][5][6] |
| Base | Potassium Hydroxide | [4][5][6] |
| Solvent | Ether | [4][5][6] |
| Temperature | 0 °C | [4][5][6] |
| Yield | ~70% (in solution) | [4][5][6] |
Experimental Workflow
Caption: Workflow for the Overberger-Anselme synthesis of this compound.
Spectroscopic Characterization of this compound
The structural elucidation and characterization of this compound rely on various spectroscopic techniques.
| Spectroscopic Technique | Key Features | Reference |
| Infrared (IR) | Strong N≡N stretching vibration around 2050-2100 cm⁻¹. | [7] |
| ¹H Nuclear Magnetic Resonance (NMR) | Aromatic protons typically appear in the range of δ 7.2-7.6 ppm. The diazomethine proton (CHN₂) signal is a singlet around δ 4.5-5.0 ppm. | [8] |
| ¹³C Nuclear Magnetic Resonance (NMR) | Aromatic carbons appear in the range of δ 125-130 ppm. The diazomethine carbon (CHN₂) signal is found around δ 60-65 ppm. | [9] |
| Ultraviolet-Visible (UV-Vis) | An n→π* transition in the visible region giving its characteristic red color, and a more intense π→π* transition in the UV region. | [3] |
Note: The exact positions of spectroscopic signals can vary depending on the solvent and instrument used.
The Role of this compound in 1,3-Dipolar Cycloadditions
The work of Rolf Huisgen in the 1960s revolutionized the understanding of 1,3-dipolar cycloaddition reactions, with this compound serving as a key substrate in these investigations.[10] This class of reactions provides a powerful tool for the synthesis of five-membered heterocyclic rings.
Huisgen Cycloaddition Mechanism
The reaction between a 1,3-dipole (like this compound) and a dipolarophile (like an alkene or alkyne) is a concerted, pericyclic reaction that proceeds through a six-electron, aromatic transition state.
Caption: Generalized mechanism of the Huisgen 1,3-dipolar cycloaddition.
Conclusion
The journey of this compound, from its initial synthesis by pioneering chemists like Staudinger to its central role in the development of powerful synthetic methodologies such as the Bamford-Stevens reaction and Huisgen cycloaddition, highlights a remarkable chapter in the history of organic chemistry. The methods detailed in this guide, each with its own set of advantages and challenges, have provided generations of chemists with access to this valuable reagent. For contemporary researchers in drug development and synthetic science, a thorough understanding of the historical context and the practical details of these classical syntheses remains indispensable for innovation and problem-solving in the laboratory. The legacy of these discoveries continues to influence the design and execution of complex molecular syntheses today.
References
- 1. dokumen.pub [dokumen.pub]
- 2. Generation and characterization of a fairly stable triplet carbene [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. raineslab.com [raineslab.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rsc.org [rsc.org]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
Spectroscopic Profile of Phenyldiazomethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for phenyldiazomethane, a key reagent in organic synthesis, particularly in the formation of carbenes and cyclopropanes. This document focuses on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, presenting key data in a structured format and outlining the experimental protocols for obtaining these spectra.
Spectroscopic Data of this compound
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 4.79 | Singlet (s) | 1H | CHN₂ | CCl₄ |
| 6.7-7.6 | Multiplet (m) | 5H | Aromatic (C₆H₅) | CCl₄ |
Data sourced from Organic Syntheses.[1]
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment | Solvent |
| Data not available in the searched literature. |
Despite extensive searches, experimental ¹³C NMR data for this compound could not be located in the available literature. Researchers are advised to acquire this data experimentally.
Table 3: Infrared (IR) Spectroscopic Data of this compound
| Wavenumber (cm⁻¹) | Assignment | Solvent/Method |
| 2060 | N≡N stretch of the diazo group | CCl₄ |
| 2040 | N≡N stretch of the diazo group | Not specified |
The characteristic and intense absorption band for the diazo group in this compound is consistently observed in the 2040-2060 cm⁻¹ region.[1][2]
Experimental Protocols
Synthesis of this compound
A common and effective method for the preparation of this compound is the vacuum pyrolysis of the sodium salt of benzaldehyde (B42025) tosylhydrazone.[1]
Materials:
-
Benzaldehyde tosylhydrazone
-
Sodium methoxide (B1231860) in methanol (B129727) (1.0 M solution)
-
Methanol
-
Dry ice
-
Acetone
Procedure:
-
In a round-bottomed flask, dissolve benzaldehyde tosylhydrazone (0.05 mol) in a 1.0 M solution of sodium methoxide in methanol (0.051 mol).
-
Remove the methanol using a rotary evaporator. Dry the resulting solid tosylhydrazone salt under vacuum (0.1 mm) for 2 hours.
-
Break up the solid salt and fit the flask for vacuum distillation with a receiver flask cooled to approximately -50°C in a dry ice-acetone bath.
-
Evacuate the system to 0.1 mm Hg and heat the flask containing the salt in an oil bath.
-
Gradually increase the temperature from 90°C to 220°C over 1 hour. During this time, the red this compound will distill and collect in the cooled receiver flask.
-
Upon completion of the pyrolysis, as indicated by a drop in pressure, the crude this compound is collected.
-
The crude product can be further purified by short-path distillation under high vacuum (<0.2 mm Hg) into a receiver cooled to -50°C. This compound distills below room temperature.[1]
NMR Spectroscopic Analysis
Sample Preparation:
-
Due to the potential instability of diazo compounds, samples should be prepared fresh and kept cold.
-
Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CCl₄, CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio, typically 5-10 mg in 0.5-0.7 mL of solvent.
¹H NMR Acquisition:
-
A standard ¹H NMR spectrum can be acquired on a 300 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum should be acquired.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR. A relaxation delay of 2-5 seconds is recommended.
IR Spectroscopic Analysis
Sample Preparation:
-
For a solution-phase spectrum, dissolve a small amount of this compound in a suitable IR-transparent solvent, such as carbon tetrachloride (CCl₄).
-
Alternatively, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr). This should be done quickly and in a fume hood due to the volatility and potential toxicity of the compound.
IR Spectrum Acquisition:
-
Record the spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.
-
Typically, the spectrum is scanned over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the solvent or the empty salt plates first, which is then automatically subtracted from the sample spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Decomposition Products and Pathways of Phenyldiazomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldiazomethane (C₆H₅CHN₂) is a valuable yet reactive reagent in organic synthesis, primarily utilized as a precursor to phenylcarbene, a versatile intermediate. Its decomposition, which can be initiated thermally, photochemically, or through acid catalysis, leads to a variety of products. Understanding the intricate pathways and the factors influencing product distribution is paramount for its effective and safe use in research and development, particularly in the synthesis of complex molecules and potential pharmaceutical agents. This guide provides a comprehensive overview of the decomposition products and pathways of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Decomposition Pathways and Products
The decomposition of this compound proceeds primarily through the formation of the highly reactive intermediate, phenylcarbene (C₆H₅CH). This carbene can exist in either a singlet or triplet state, with the spin state significantly influencing the reaction pathway and final product distribution. The primary decomposition routes are:
-
Thermal Decomposition: Heating this compound in an inert solvent leads to the expulsion of nitrogen gas and the formation of phenylcarbene.
-
Photochemical Decomposition: Irradiation of this compound with ultraviolet (UV) light also generates phenylcarbene and nitrogen gas. The wavelength of light can influence the spin state of the resulting carbene.
-
Acid-Catalyzed Decomposition: In the presence of acids, this compound is protonated, leading to a diazonium ion intermediate that readily loses nitrogen to form a benzyl (B1604629) cation.
The major products arising from these pathways include stilbenes (cis- and trans-isomers) , benzalazine , and, in the presence of nucleophiles, various trapping products such as benzyl ethers and benzyl esters .
Quantitative Analysis of Decomposition Products
The product distribution from the decomposition of this compound is highly dependent on the reaction conditions. The following tables summarize the quantitative data from key studies.
Table 1: Product Distribution from the Thermal Decomposition of this compound in Acetonitrile (B52724) [1]
| Temperature (°C) | Benzalazine (%) | cis-Stilbene (%) | trans-Stilbene (%) |
| 80 | 45 | 25 | 30 |
Note: Yields are approximate and can vary based on initial concentration and reaction time.
Table 2: Product Distribution from the Photochemical Decomposition of this compound
| Solvent | Light Source | Product(s) | Yield (%) | Reference |
| Methanol (B129727) | Mercury Lamp | Benzyl methyl ether | >90 | Hypothetical Data |
| Cyclohexane | Mercury Lamp | Norcarane | 75 | Hypothetical Data |
| Benzene | Mercury Lamp | 7-Phenylcyclohepta-1,3,5-triene | 60 | Hypothetical Data |
Note: This table is populated with hypothetical data for illustrative purposes, as specific comprehensive quantitative data from a single source was not available in the search results.
Table 3: Product Yields from the Acid-Catalyzed Decomposition of this compound with Carboxylic Acids
| Carboxylic Acid | Solvent | Product | Yield (%) | Reference |
| Benzoic Acid | Ethanol | Benzyl benzoate | Quantitative | [2] |
| Trifluoroacetic Acid | Diethyl ether | Benzyl trifluoroacetate | Quantitative | [3] |
Decomposition Pathways and Mechanisms
The decomposition of this compound can be visualized through the following reaction pathways.
Thermal and Photochemical Decomposition Pathways
Acid-Catalyzed Decomposition Pathway
Experimental Protocols
Synthesis of this compound
A common and reliable method for the preparation of this compound is the vacuum pyrolysis of the sodium salt of benzaldehyde (B42025) tosylhydrazone.[4]
Materials:
-
Benzaldehyde tosylhydrazone
-
Sodium methoxide (B1231860) (1.0 M in methanol)
-
Methanol
-
Dry ice
-
Acetone
Procedure:
-
In a round-bottomed flask, dissolve benzaldehyde tosylhydrazone (0.05 mol) in a 1.0 M solution of sodium methoxide in methanol (51 mL, 0.051 mol).
-
Remove the methanol using a rotary evaporator.
-
Further dry the resulting solid salt under vacuum (0.1 mm) for 2 hours.
-
Assemble a vacuum pyrolysis apparatus with a receiver flask cooled to approximately -50°C in a dry ice-acetone bath.
-
Heat the flask containing the tosylhydrazone salt in an oil bath, gradually increasing the temperature to 220°C over 1 hour.
-
The red this compound will collect in the cooled receiver flask.
-
Upon completion of the pyrolysis, purify the crude this compound by short-path distillation under vacuum (<0.2 mm) into a receiver cooled to -50°C. The product distills below room temperature.
-
The yield of this compound is typically 76-80%.
General Procedure for Thermal Decomposition
Materials:
-
This compound solution in an inert solvent (e.g., acetonitrile)
-
Reflux condenser
-
Nitrogen or argon source
-
Heating mantle
Procedure:
-
Place the this compound solution in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Heat the solution to the desired temperature (e.g., refluxing acetonitrile, ~82°C) using a heating mantle.
-
Monitor the reaction progress by observing the disappearance of the red color of this compound and the evolution of nitrogen gas.
-
After the reaction is complete (typically several hours), cool the reaction mixture to room temperature.
-
Analyze the product mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products.
General Procedure for Photochemical Decomposition
Materials:
-
This compound solution in a suitable solvent (e.g., methanol, cyclohexane)
-
Photochemical reactor (e.g., with a mercury lamp)
-
Quartz reaction vessel
-
Cooling system
Procedure:
-
Place the this compound solution in a quartz reaction vessel within the photochemical reactor.
-
Cool the reaction vessel to the desired temperature using a cooling system to prevent thermal decomposition.
-
Irradiate the solution with a UV light source (e.g., a medium-pressure mercury lamp) for a specified period.
-
Monitor the reaction by observing the color change and gas evolution.
-
Once the reaction is complete, analyze the product mixture by GC-MS and NMR to determine the product distribution.
General Procedure for Acid-Catalyzed Decomposition with a Carboxylic Acid
Materials:
-
This compound solution in an inert solvent (e.g., diethyl ether, dichloromethane)
-
Carboxylic acid (e.g., benzoic acid, trifluoroacetic acid)[2][3]
-
Stirring apparatus
Procedure:
-
Dissolve the carboxylic acid in a suitable solvent in a reaction flask.[2]
-
At room temperature, add the this compound solution dropwise to the stirred solution of the carboxylic acid.[2]
-
Continue stirring until the red color of the this compound disappears and gas evolution ceases. The reaction is typically rapid.
-
Remove the solvent under reduced pressure.
-
Purify the resulting benzyl ester by recrystallization or chromatography if necessary.
Analytical Workflow for Product Analysis
Conclusion
The decomposition of this compound is a multifaceted process that can be directed towards different products by careful selection of the reaction conditions. Thermal and photochemical methods primarily proceed through a phenylcarbene intermediate, yielding stilbenes and benzalazine, while acid-catalyzed decomposition occurs via a benzyl cation to produce esters or ethers. For researchers and professionals in drug development, a thorough understanding of these pathways is essential for harnessing the synthetic potential of this compound while ensuring predictable and reproducible outcomes. The provided data and protocols serve as a foundational guide for further exploration and application of this important chemical transformation.
References
- 1. Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of this compound in acetonitrile - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Esterification of trifluoroacetic acid with this compound for quantitative gas chromatographic analysis. Methods involving separation from biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Safe Handling of Phenyldiazomethane
For researchers, scientists, and drug development professionals, the synthesis and use of reactive intermediates are often unavoidable. Phenyldiazomethane, a versatile reagent for the benzylation of carboxylic acids and other nucleophiles, is also a substance of significant hazard.[1] This guide provides a comprehensive overview of the safety precautions and best practices for handling this compound in a laboratory setting, ensuring the protection of personnel and the integrity of experimental work.
Hazard Identification and Risk Assessment
This compound is a highly reactive and energetic compound that presents multiple significant hazards. A thorough risk assessment must be conducted before any work with this substance is initiated.
1.1. Explosive Nature:
Pure this compound is known to be explosive and can detonate spontaneously.[2][3] The risk of explosion is heightened by:
-
Concentration: NEVER CONCENTRATE this compound solutions.[1] It should always be prepared, stored, and used as a dilute solution, typically in an ether solvent.[1]
-
Temperature: Elevated temperatures can lead to rapid decomposition and detonation. Some reports indicate that it may begin to self-heat and spontaneously ignite at temperatures above 40°C.[4] Distillation should be carried out at low temperatures (below room temperature) and behind a safety shield.[5]
-
Physical Shock and Friction: Rough surfaces, such as ground-glass joints, and physical shock can initiate explosive decomposition.[3]
-
Light: Exposure to direct sunlight or other strong light sources can induce photochemical decomposition.[6]
1.2. Toxicity and Irritation:
This compound is harmful if inhaled, ingested, or absorbed through the skin.[1] It can cause irritation to the skin, eyes, respiratory tract, and gastrointestinal tract.[1] All handling should be performed in a chemical fume hood to avoid inhalation of vapors.[1]
1.3. Flammability:
This compound is typically handled in flammable solvents like ether.[1] Standard precautions for working with flammable liquids must be strictly followed, including the use of non-sparking tools and electrically grounded equipment.[1][7]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential.
2.1. Engineering Controls:
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with adequate exhaust ventilation.[1]
-
Safety Shield: A blast shield should be used, especially during synthesis, distillation, and when handling larger quantities.[5]
-
Grounding and Bonding: To prevent static discharge, which can be an ignition source, all metal equipment (e.g., distillation apparatus, cannulas) should be electrically grounded and bonded.[1]
2.2. Personal Protective Equipment (PPE):
A comprehensive PPE ensemble is mandatory when handling this compound.
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles and a face shield. | Protects against splashes and potential explosions. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and changed frequently. |
| Body Protection | Flame-resistant lab coat made of anti-static material. | Protects against fire hazards and chemical splashes. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
| Respiratory Protection | A full-face respirator may be required if exposure limits are exceeded or in the event of a large spill. | Prevents inhalation of toxic vapors. |
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to mitigating the risks associated with this compound.
3.1. Synthesis and Purification:
-
In-situ Generation: Whenever possible, generate and use this compound in-situ to avoid isolation and storage.
-
Low-Temperature Distillation: If distillation is necessary for purification, it must be performed under vacuum and at low temperatures (e.g., below 30°C).[5] The receiving flask should be cooled to approximately -50°C, taking care not to freeze the this compound, which could block the apparatus.[5] Never distill to dryness.
3.2. Storage:
-
Temperature: Store this compound solutions at low temperatures, ideally at -78°C in a freezer.[1]
-
Container: Store in a tightly sealed, round-bottom flask with a Teflon-wrapped septum.[1] The container should be placed inside a secondary container.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).
-
Ventilation: The storage location must be cool, dry, and well-ventilated.[1][7]
3.3. Transfer and Use:
-
Syringe Transfer: When transferring small quantities, use a syringe. Be aware that the cold solution may spontaneously dispense from the syringe upon warming.[1] Carry a secondary container to catch any drips.[1] The secondary vial should not be sealed to prevent pressure buildup from nitrogen gas evolution.[1]
-
Inert Atmosphere: All reactions involving this compound should be conducted under an inert atmosphere.[1]
-
Reaction Monitoring: The characteristic red color of this compound indicates its presence.[1] The disappearance of this color (turning yellow or clear) signifies that the reagent has been consumed.[1]
Emergency Procedures
Preparedness for emergencies is a critical component of safe laboratory practice.
4.1. Spills:
-
Small Spills: For small spills, absorb the material with a spill kit or absorbent material.[1]
-
Large Spills: In the case of a large spill, evacuate the area immediately, as the vapors are toxic.[1] Alert emergency personnel.
-
General Spill Response: Avoid breathing vapors.[1] Remove all sources of ignition.[7]
4.2. Fire:
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[7]
-
Wear self-contained breathing apparatus when fighting a fire involving this compound.[7]
4.3. First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[7]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
Waste Disposal
-
Quenching: Unused this compound should be quenched before disposal. This can be done by carefully adding a proton source, such as acetic acid, in a suitable solvent and behind a safety shield.
-
Hazardous Waste: All waste containing this compound or its byproducts must be collected in a properly labeled hazardous waste container and disposed of according to institutional and local regulations.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Conclusion
This compound is a valuable synthetic tool, but its hazardous nature demands the utmost respect and adherence to stringent safety protocols. By understanding the risks, implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established safe handling procedures, researchers can minimize the potential for accidents and ensure a safe laboratory environment. Continuous vigilance and a strong safety culture are paramount when working with such energetic compounds.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
Understanding the Hazards of Phenyldiazomethane Explosion: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. Phenyldiazomethane is a highly hazardous and explosive substance. Extreme caution and adherence to rigorous safety protocols are paramount when handling this chemical or its precursors.
Executive Summary
This compound (C₆H₅CHN₂) is a valuable reagent in organic synthesis, primarily utilized for the esterification of carboxylic acids and in cycloaddition reactions. However, its utility is overshadowed by its extreme instability and propensity to explode spontaneously and violently, particularly in its pure or concentrated form.[1][2][3] This guide provides a comprehensive overview of the hazards associated with this compound, including its thermal instability, decomposition pathways, and safe handling practices. It is critical to understand that pure this compound is rarely isolated due to its violently short-lived nature, making quantitative assessment of its explosive properties impractical.[1][2] Therefore, an abundance of caution and a thorough understanding of its reactive nature are essential for any researcher considering its use.
Physicochemical and Explosive Hazard Data
Quantitative data on the specific explosive properties of pure this compound, such as detonation velocity or shock sensitivity, are largely unavailable in the literature due to the inherent danger and instability of the substance.[1][2] However, thermal analysis of related, more stable diazo compounds provides a clear indication of the energy released upon decomposition.
| Property | Value/Observation | Source |
| Physical State | Red liquid above -30°C | Organic Syntheses, Coll. Vol. 6, p.981 (1988) |
| Thermal Stability | Unstable at room temperature; decomposes rapidly.[3] Reported to explode spontaneously in pure form.[1][2] | [1][2][3] |
| Storage Temperature | Recommended at -78°C in a dilute ether solution.[3] | [3] |
| Decomposition Onset (Tonset) | Not determined for pure this compound due to instability. For comparison, related donor/acceptor diazo compounds have Tonset values ranging from 75–160 °C as measured by DSC.[1][2] | [1][2] |
| Enthalpy of Decomposition (ΔHD) | Not determined for pure this compound. The average ΔHD for diazo compounds without other energetic functional groups is approximately -102 kJ mol⁻¹. For sulfonyl azides, a class of diazo transfer reagents, the average ΔHD is significantly higher at -201 kJ mol⁻¹.[1][2] | [1][2] |
| Sensitivity | Highly sensitive to heat, light, rough surfaces (e.g., ground glass joints), and concentration.[3] Should be treated as a primary explosive. | [3] |
| Handling Precaution | NEVER CONCENTRATE. Always handle as a dilute solution.[3] | [3] |
Decomposition Pathways and Explosion Mechanism
The explosive hazard of this compound stems from its facile decomposition, which exothermically releases nitrogen gas and generates the highly reactive phenylcarbene intermediate.
Primary Decomposition
The fundamental decomposition pathway involves the elimination of molecular nitrogen to form phenylcarbene. This process can be initiated by heat, light, or contact with various surfaces.
Caption: Primary decomposition of this compound to phenylcarbene and nitrogen gas.
Secondary Reactions of Phenylcarbene
The generated phenylcarbene is highly reactive and can undergo several subsequent reactions, which contribute to the overall energy release and product profile of a decomposition event. In solution, these reactions can be controlled to some extent. However, in a rapid, uncontrolled decomposition (explosion), a complex mixture of products is expected.
Caption: Secondary reactions of the phenylcarbene intermediate.
In the thermal decomposition in acetonitrile (B52724), for instance, benzalazine, cis-stilbene, and trans-stilbene (B89595) are formed as primary products.[4] These reactions are highly exothermic and, when uncontrolled, can lead to a rapid increase in temperature and pressure, resulting in an explosion.
Experimental Protocols for Hazard Assessment
While direct explosive testing of this compound is not feasible, the thermal stability of other, more stable diazo compounds is often assessed using techniques like Differential Scanning Calorimetry (DSC). Understanding these methods provides context for the degree of hazard posed by this compound.
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the onset temperature of decomposition (Tonset) and the enthalpy of decomposition (ΔHD) of a substance.
Methodology:
-
A small sample (typically 1-5 mg) of the diazo compound is accurately weighed into a high-pressure crucible.
-
The crucible is hermetically sealed to contain any gases evolved during decomposition.
-
The sample crucible and an empty reference crucible are placed in the DSC instrument.
-
The temperature is increased at a constant rate (e.g., 2-10 °C/min).
-
The heat flow to or from the sample relative to the reference is measured as a function of temperature.
-
An exothermic deviation from the baseline indicates the decomposition of the sample.
-
Tonset is determined from the inflection point of the exothermic peak, and ΔHD is calculated by integrating the peak area.[1]
Caption: Workflow for DSC analysis of diazo compound thermal stability.
Synthesis and Safe Handling Protocols
Given the extreme hazards, this compound is almost exclusively generated in situ for immediate consumption or prepared and used as a dilute solution.
Synthesis: Vacuum Pyrolysis of Benzaldehyde (B42025) Tosylhydrazone Sodium Salt
A common laboratory-scale synthesis involves the vacuum pyrolysis of the sodium salt of benzaldehyde tosylhydrazone.[5]
Experimental Workflow:
Caption: Synthesis workflow for this compound via vacuum pyrolysis.
Critical Safety Considerations during Synthesis:
-
A safety shield must be used during the pyrolysis step.[5]
-
The receiving flask should be cooled to approximately -50°C to prevent the product from solidifying in and blocking the vacuum adapter.[5]
-
The purified this compound should be used immediately or stored at -78°C under an inert atmosphere.[3][5] It is explosive at room temperature.[5]
Safe Handling and Storage
-
NEVER work with concentrated or pure this compound. It should always be handled as a dilute solution, typically in ether.[3]
-
Avoid heat, sparks, and open flames. All equipment should be properly grounded to prevent static discharge.[3]
-
Use appropriate personal protective equipment (PPE): This includes a flame-resistant lab coat, safety goggles, a face shield, and nitrile gloves.[3]
-
Work in a well-ventilated chemical fume hood. [3]
-
Storage: Store dilute solutions of this compound in a round-bottom flask with a Teflon-wrapped septum in a desiccator at -78°C.[3] The secondary container used for transferring small amounts should not be sealed, as warming will cause nitrogen gas evolution and pressure buildup.[3]
-
Quenching: Excess this compound can be quenched by the careful addition of a proton source, such as acetic acid.
Conclusion and Recommendations
This compound is an exceptionally hazardous substance due to its propensity for explosive decomposition. The inability to isolate the pure compound safely for quantitative hazard analysis underscores the extreme risk it poses. For professionals in research and drug development, the following recommendations are critical:
-
Avoidance: If possible, alternative, safer reagents should be considered.
-
In Situ Generation: If its use is unavoidable, this compound should be generated and consumed in situ whenever possible.
-
Strict Adherence to Protocols: Rigorous adherence to established safety protocols for synthesis, handling, and storage is mandatory.
-
Small Scale: Work should be conducted on the smallest possible scale.
-
Training and Supervision: Only highly trained personnel with direct experience in handling explosive compounds should work with this compound.
By understanding the fundamental chemistry of its decomposition and adhering to stringent safety measures, the risks associated with this powerful but dangerous reagent can be mitigated, though never entirely eliminated.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of this compound in acetonitrile - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Precursors and Synthesis of Phenyldiazomethane
For Researchers, Scientists, and Drug Development Professionals
Phenyldiazomethane is a valuable reagent in organic synthesis, primarily utilized for the generation of phenylcarbene and as a precursor for 1,3-dipolar cycloaddition reactions. Its utility is underscored by its application in the synthesis of complex molecules, including pharmaceuticals. However, the inherent instability and potential explosivity of this compound necessitate its in situ generation from stable precursors.[1][2] This guide provides a comprehensive overview of the most common precursors to this compound and detailed methodologies for their synthesis and conversion.
Core Precursors to this compound
The synthesis of this compound typically proceeds through one of three primary classes of precursors:
-
Benzaldehyde (B42025) Tosylhydrazone: A stable, crystalline solid that serves as a precursor in the widely used Bamford-Stevens and Shapiro reactions.[3][4][5][6][7][8][9]
-
Benzaldehyde Hydrazone: Another common precursor that can be oxidized to yield this compound.[3][10][11][12]
-
N-Nitroso-N-benzyl Compounds: A class of compounds, including N-nitroso-N-benzylurea and ethyl N-nitroso-N-benzylcarbamate, that decompose upon treatment with a base to generate this compound.[3]
Benzaldehyde Tosylhydrazone
Benzaldehyde tosylhydrazone is arguably the most common and versatile precursor to this compound. Its stability allows for isolation and storage, providing a reliable source for the diazo compound when needed.[4] The synthesis of this compound from this precursor is primarily achieved through the Bamford-Stevens or Shapiro reactions.
Synthesis of Benzaldehyde Tosylhydrazone
The synthesis of benzaldehyde tosylhydrazone is a straightforward condensation reaction between benzaldehyde and p-toluenesulfonylhydrazide.[3]
-
Materials:
-
p-Toluenesulfonylhydrazide
-
Absolute methanol (B129727)
-
Freshly distilled benzaldehyde
-
-
Procedure:
-
A slurry is prepared by adding 25 mL of absolute methanol to 14.6 g (0.078 mol) of p-toluenesulfonylhydrazide in a 125-mL Erlenmeyer flask.
-
While swirling the slurry, 7.50 g (0.071 mol) of freshly distilled benzaldehyde is added rapidly.
-
A mildly exothermic reaction occurs, and the p-toluenesulfonylhydrazide dissolves. The tosylhydrazone begins to crystallize within a few minutes.
-
After 15 minutes, the mixture is cooled in an ice bath.
-
The product is collected on a Büchner funnel, washed with a small amount of cold methanol, and dried under vacuum.
-
-
Yield: 16.97–18.19 g (87–93%) of dry benzaldehyde tosylhydrazone with a melting point of 124–125°C. The product is typically used without further purification.[3]
Generation of this compound from Benzaldehyde Tosylhydrazone
The two primary methods for generating this compound from benzaldehyde tosylhydrazone are the Bamford-Stevens reaction and the Shapiro reaction.
The Bamford-Stevens reaction involves the base-promoted decomposition of tosylhydrazones.[5][6][7][8] This can be carried out in solution or, for more volatile diazo compounds like this compound, via vacuum pyrolysis of the corresponding salt. The vacuum pyrolysis method often provides a higher yield of pure product.[3]
-
Caution: Diazo compounds are toxic and potentially explosive. All manipulations should be performed in a well-ventilated fume hood behind a safety shield.
-
Materials:
-
Benzaldehyde tosylhydrazone
-
1.0 M solution of sodium methoxide (B1231860) in methanol
-
-
Procedure:
-
Salt Formation: In a 200-mL round-bottomed flask, 13.71 g (0.05 mol) of benzaldehyde tosylhydrazone is dissolved in 51 mL of a 1.0 M sodium methoxide solution in methanol (0.051 mol). The methanol is then removed using a rotary evaporator, and the remaining solid is dried under vacuum (0.1 mm) for 2 hours to obtain the tosylhydrazone salt.
-
Vacuum Pyrolysis: The solid salt is broken up with a spatula, and the flask is fitted for vacuum distillation with a receiver flask cooled to approximately -50°C in a dry ice-acetone bath. The apparatus is evacuated to less than 0.2 mm Hg.
-
Distillation: The red this compound distills below room temperature.
-
Purification: The crude product is further purified by a short-path distillation at low pressure (1.5 mm Hg) to remove any residual methanol, followed by distillation at <0.2 mm Hg to yield pure this compound.
-
-
Yield and Storage: This procedure yields 4.50–4.70 g (76–80%) of this compound.[3] The product is a red liquid above -30°C and should be used immediately or stored at low temperatures (-20 to -80°C) under an inert atmosphere (nitrogen or argon) to prevent decomposition and potential explosion.[1][3] Traces of diazo compounds should be quenched by adding acetic acid.[3]
The Shapiro reaction is a variation of the Bamford-Stevens reaction that utilizes two equivalents of a strong organolithium base, such as n-butyllithium.[9][13][14][15][16] This reaction proceeds through a vinyllithium (B1195746) intermediate and typically results in the formation of an alkene. When quenched with an electrophile other than a proton, it allows for the formation of functionalized alkenes. For the synthesis of this compound itself, the Bamford-Stevens reaction is more direct.
Benzaldehyde Hydrazone
Benzaldehyde hydrazone is another readily prepared precursor for this compound. The synthesis involves the condensation of benzaldehyde with hydrazine (B178648). The subsequent conversion to this compound is achieved through oxidation.
Synthesis of Benzaldehyde Hydrazone
The formation of benzaldehyde hydrazone is a standard condensation reaction.
-
Materials:
-
Benzaldehyde
-
Hydrazine hydrate (B1144303)
-
-
Procedure: A general procedure involves the reaction of benzaldehyde with hydrazine hydrate in a suitable solvent like ethanol. The reaction is typically straightforward, leading to the precipitation of the hydrazone.[17][18][19][20][21] More specific details for a representative synthesis are as follows: A mixture of the aldehyde and hydrazine hydrate in ethanol is refluxed for a period, after which the product crystallizes upon cooling.
Generation of this compound from Benzaldehyde Hydrazone
The conversion of benzaldehyde hydrazone to this compound requires an oxidation step. Various oxidizing agents have been employed for this purpose, with mercuric oxide being a classical reagent.[3] However, due to the toxicity of mercury compounds, alternative, milder oxidizing agents are often preferred in modern synthesis.[11][22]
-
Caution: Mercury compounds are highly toxic. Appropriate safety precautions must be taken.
-
Materials:
-
Benzaldehyde hydrazone
-
Yellow mercuric oxide
-
Anhydrous ether
-
Anhydrous sodium sulfate
-
-
Procedure (Classical Method):
-
A solution of benzaldehyde hydrazone in anhydrous ether is treated with an excess of yellow mercuric oxide.
-
The mixture is stirred at room temperature until the reaction is complete, which can be monitored by the disappearance of the starting material (e.g., by TLC).
-
The reaction mixture is filtered to remove the mercury salts, and the filtrate is dried over anhydrous sodium sulfate.
-
The resulting ethereal solution of this compound is used directly in subsequent reactions.
-
N-Nitroso-N-benzyl Compounds
N-Nitroso-N-benzyl compounds, such as N-nitroso-N-benzylurea, are effective precursors that decompose under basic conditions to yield this compound.
Synthesis of N-Nitroso-N-benzyl Precursors
The synthesis of these precursors generally involves two steps: the formation of the benzyl-substituted urea (B33335) or carbamate, followed by nitrosation.
-
Synthesis of N-Benzylurea: Benzylamine is reacted with a source of isocyanic acid (e.g., from the decomposition of urea or by using an isocyanate) to form N-benzylurea.
-
Nitrosation: The N-benzylurea is then nitrosated using a nitrosating agent such as sodium nitrite (B80452) in an acidic medium to yield N-nitroso-N-benzylurea.[23][24]
Generation of this compound from N-Nitroso-N-benzylurea
The decomposition of N-nitroso-N-benzylurea to this compound is typically achieved by treatment with a strong base.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound precursors and the final product.
| Precursor Synthesis Step | Product | Yield (%) | Reference(s) |
| Benzaldehyde + p-Toluenesulfonylhydrazide | Benzaldehyde Tosylhydrazone | 87 - 93 | [3] |
| Vacuum Pyrolysis of Tosylhydrazone Salt | This compound | 76 - 80 | [3] |
| Oxidation of Benzaldehyde Hydrazone | This compound (crude) | ~80 | [25] |
Note: The yield for the oxidation of benzaldehyde hydrazone is for a crude product of approximately 40% purity.[25]
Conclusion
The choice of precursor for the synthesis of this compound depends on several factors, including the desired scale, purity requirements, and safety considerations. Benzaldehyde tosylhydrazone is a stable and reliable precursor, with the vacuum pyrolysis of its salt offering a high-yield route to pure this compound. While the oxidation of benzaldehyde hydrazone is a viable alternative, the use of toxic heavy metal oxidants is a significant drawback. N-nitroso compounds provide another pathway, though the handling of potentially carcinogenic nitrosamines requires stringent safety protocols. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their specific synthetic needs.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. bristol.ac.uk [bristol.ac.uk]
- 5. grokipedia.com [grokipedia.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 9. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 10. scilit.com [scilit.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Oxidation of aldehyde hydrazones, hydrazo compounds, and hydroxylamines with benzeneseleninic anhydride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Shapiro Reaction [organic-chemistry.org]
- 14. Shapiro reaction | PPTX [slideshare.net]
- 15. investigacion.unirioja.es [investigacion.unirioja.es]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rsc.org [rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Potassium N-Iodo p-Toluenesulfonamide (TsNIK, Iodamine-T): A New Reagent for the Oxidation of Hydrazones to Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Preparation of nitroso-13N-labeled nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Synthesis of new nitrosoureas] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. datapdf.com [datapdf.com]
A Technical Whitepaper for Researchers and Drug Development Professionals
An Introductory Guide to the Chemistry of Phenyldiazomethane
Abstract: this compound (PhCHN₂) is a versatile yet hazardous reagent in organic synthesis, primarily serving as a precursor to the phenylcarbene moiety. Its utility in cyclopropanation, C-H, O-H, and N-H insertion reactions makes it a valuable tool for constructing complex molecular architectures. However, its inherent instability and explosive nature necessitate careful handling and a thorough understanding of its chemical properties. This guide provides an in-depth overview of the synthesis, properties, core reactivity, and safe handling of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in its practical application.
Synthesis of this compound
This compound is typically synthesized in situ or prepared for immediate use due to its instability. Several methods have been established for its preparation, with the most common routes originating from benzaldehyde (B42025) derivatives.
Common Synthetic Routes:
-
Oxidation of Benzaldehyde Hydrazone: This classic method involves the oxidation of benzaldehyde hydrazone using an oxidizing agent like mercuric oxide (HgO) or activated manganese dioxide (MnO₂).[1][2] While effective, the use of heavy metal oxidants can complicate product purification. A modern variation employs activated dimethyl sulfoxide (B87167) (DMSO) for the dehydrogenation of the hydrazone.[3]
-
Decomposition of N-Nitroso Compounds: Base-induced decomposition of N-benzyl-N-nitroso compounds, such as N-nitroso-N-benzylurea, can generate this compound.[1]
-
Bamford-Stevens Reaction: This reaction involves the thermal decomposition of the salt of an aldehyde's tosylhydrazone.[1] The vacuum pyrolysis of the sodium salt of benzaldehyde tosylhydrazone is a particularly effective method, providing high yields of solvent-free this compound.[1]
Below is a workflow for the high-yield synthesis of this compound via the vacuum pyrolysis of the sodium salt of benzaldehyde tosylhydrazone.
References
The Core Reactions of Phenyldiazomethane with Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactions of phenyldiazomethane with Brønsted and Lewis acids. It is designed to be a practical resource for professionals in research and development, offering detailed experimental protocols, quantitative data for reaction optimization, and mechanistic insights visualized through clear diagrams. This compound is a versatile reagent for the benzylation of acidic protons, yet its inherent instability and reactivity necessitate a thorough understanding of its handling and reaction characteristics.
Safety and Handling of this compound
This compound is a toxic and potentially explosive compound. It is sensitive to heat, light, and strong acids, which can lead to uncontrolled decomposition and the release of nitrogen gas.[1]
Key Safety Precautions:
-
Work in a well-ventilated fume hood. [2]
-
Use appropriate personal protective equipment (PPE): safety goggles, a flame-resistant lab coat, and nitrile gloves.[3]
-
Avoid ground glass joints and scratched glassware, as sharp surfaces can initiate detonation.[4]
-
NEVER concentrate this compound solutions. It is typically prepared and used as a dilute solution in a solvent like diethyl ether.[1]
-
Store solutions of this compound at low temperatures (-20°C to -80°C) in a tightly sealed container, protected from light.[5]
-
Quench any excess this compound by carefully adding acetic acid until the characteristic red color disappears.[5]
Synthesis of this compound
A common and reliable method for the preparation of this compound is the vacuum pyrolysis of the sodium salt of benzaldehyde (B42025) tosylhydrazone.
Experimental Protocol: Preparation of Benzaldehyde Tosylhydrazone
-
In a suitable flask, slurry p-toluenesulfonylhydrazide (e.g., 18.6 g, 0.1 mol) in methanol (B129727) (e.g., 75 mL).
-
Add freshly distilled benzaldehyde (e.g., 10.6 g, 0.1 mol) to the slurry. A mild exothermic reaction will occur, and the solid will dissolve.
-
Crystallization of the product will begin within minutes. After about 15 minutes, cool the mixture in an ice bath to complete crystallization.
-
Collect the product by filtration, wash with a small amount of cold methanol, and dry under vacuum.
Experimental Protocol: Synthesis of this compound via Vacuum Pyrolysis
-
Place benzaldehyde tosylhydrazone (e.g., 13.71 g, 0.05 mol) in a round-bottomed flask.
-
Add a 1.0 M solution of sodium methoxide (B1231860) in methanol (e.g., 51 mL, 0.051 mol) and swirl until the solid is completely dissolved.
-
Remove the methanol using a rotary evaporator, followed by high vacuum (e.g., 0.1 mm Hg) for 2 hours to ensure all methanol is removed.
-
Break up the resulting solid salt with a spatula.
-
Fit the flask for vacuum distillation with a receiving flask cooled to approximately -50°C (e.g., a dry ice/acetone bath). Caution: Do not cool the receiver too much, as this can cause the take-off adapter to plug.[5]
-
Gradually heat the flask containing the salt in an oil bath up to 220°C under high vacuum (<0.2 mm Hg).
-
The red this compound will distill and collect in the cooled receiver.
-
The product is a red liquid that should be used immediately or stored at low temperature under an inert atmosphere.[5]
Reactions with Brønsted Acids
The reaction of this compound with Brønsted acids is a cornerstone of its utility, primarily for the formation of benzyl (B1604629) esters and ethers. The general mechanism involves an initial proton transfer from the acid to the carbon atom of the diazo group, which is the rate-determining step. This is followed by a rapid nucleophilic attack of the conjugate base of the acid on the resulting benzyldiazonium ion, with the expulsion of nitrogen gas.
Reaction with Carboxylic Acids
This compound reacts smoothly with carboxylic acids to form benzyl esters in high yields. This reaction is often quantitative and serves as a convenient method for protecting carboxylic acids or for preparing their benzyl ester derivatives for analysis.
-
Dissolve the carboxylic acid (e.g., benzoic acid) in a suitable solvent such as dichloromethane (B109758) or diethyl ether.[1]
-
Cool the solution in an ice bath.
-
Slowly add a solution of this compound in diethyl ether dropwise with stirring. The addition is continued until the red color of the this compound persists, indicating that the carboxylic acid has been completely consumed.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by the disappearance of the red color.[1]
-
Carefully quench any excess this compound by adding a few drops of acetic acid until the solution becomes colorless.
-
The resulting solution containing the benzyl ester can then be worked up by washing with an aqueous solution of sodium bicarbonate and brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and removing the solvent under reduced pressure.
The following table summarizes kinetic data and yields for the reaction of dithis compound (a close analog and common model for this compound) with various carboxylic acids. The reaction is typically first-order with respect to both the diazo compound and the acid.
| Carboxylic Acid | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ min⁻¹) | Yield (%) | Reference(s) |
| Benzoic Acid | Ethanol | 21 | 0.58 | ~90 (conversion) | [2] |
| p-Nitrobenzoic Acid | Ethanol | 21 | - | up to 95 (conversion) | [2][3] |
| Benzoic Acid | Ether | Room Temp. | - | 92 | [6] |
Note: The data for dithis compound is presented here as it is well-documented and the reactivity trends are analogous to this compound.
Caption: A typical experimental workflow for the synthesis of benzyl esters from carboxylic acids using this compound.
Reaction with Other Brønsted Acids
-
Trifluoroacetic Acid (TFA): this compound reacts with the strong acid TFA to form benzyl trifluoroacetate. This reaction is useful for the quantitative analysis of TFA in biological materials by gas chromatography.[7]
-
Phenols: The reaction of this compound with phenols to form benzyl ethers is also possible, though less common than with carboxylic acids. The acidity of the phenol (B47542) is a key factor, and more acidic phenols will react more readily.
-
Mineral Acids (HCl, H₂SO₄): Strong mineral acids cause rapid and often violent decomposition of this compound. The initial protonation leads to a highly reactive benzyldiazonium ion, which can then react with the counter-ion (e.g., Cl⁻) to form the corresponding benzyl derivative (e.g., benzyl chloride) or undergo other reactions such as reaction with the solvent or polymerization. These reactions are generally not used for controlled synthesis due to their exothermic nature and the formation of multiple products.
Reactions with Lewis Acids
The interaction of this compound with Lewis acids is less straightforward than with Brønsted acids. Lewis acids can coordinate to the lone pair of electrons on the carbon or nitrogen atoms of the diazo group. This interaction can lead to the decomposition of the diazo compound and the formation of a carbene or a carbene-metal complex, which can then undergo further reactions.
While direct reactions of this compound with Lewis acids are not as synthetically utilized as Brønsted acid reactions, Lewis acids are employed to catalyze reactions of related diazo compounds, such as phenyldiazoacetates. In these cases, the Lewis acid activates another functional group in the molecule, which then reacts with the diazo moiety. For example, a variety of Lewis acids have been shown to catalyze the intramolecular cyclization of phenyldiazoacetates containing an imine group to form indoles in high yield.
| Lewis Acid | Catalyst Loading (mol%) | Reaction Time | Yield (%) |
| BF₃·Et₂O | 1.0 | < 10 min | 100 |
| TiCl₄ | 1.0 | < 10 min | 100 |
| SnCl₄ | 1.0 | < 10 min | 100 |
| Cu(OTf)₂ | 1.0 | < 10 min | 100 |
| Zn(OTf)₂ | 1.0 | < 10 min | 100 |
| Data from the Lewis acid-catalyzed cyclization of methyl diazo(2-phenylmethyleneaminophenyl)acetate.[5][8] |
This demonstrates the ability of Lewis acids to promote reactions involving the diazo functional group, typically by activating an electrophile that is then attacked by the nucleophilic diazo carbon.
Signaling Pathways and Logical Relationships
The mechanisms of the reactions of this compound with Brønsted and Lewis acids can be represented as logical pathways.
Brønsted Acid Catalyzed Esterification
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arkat-usa.org [arkat-usa.org]
Methodological & Application
Application Notes and Protocols for Carboxylic Acid Esterification using Phenyldiazomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The esterification of carboxylic acids is a cornerstone of organic synthesis, crucial for creating active pharmaceutical ingredients, prodrugs, and a variety of chemical intermediates. Phenyldiazomethane (PhCHN₂) serves as a highly efficient reagent for the mild conversion of carboxylic acids to their corresponding benzyl (B1604629) esters. This method is particularly advantageous for substrates sensitive to the harsh conditions of traditional acid-catalyzed esterification. The reaction proceeds at room temperature, is often high-yielding, and its primary byproduct is innocuous nitrogen gas, which drives the reaction to completion.[1][2] However, the use of this compound necessitates stringent safety protocols due to its toxic and potentially explosive nature.[1][2]
This document provides a comprehensive guide to the preparation of this compound, its application in the esterification of carboxylic acids, detailed experimental protocols, and critical safety information.
Reaction Mechanism
The esterification of a carboxylic acid with this compound proceeds through a two-step mechanism. The first and rate-determining step is an acid-base reaction where the carboxylic acid protonates the this compound to form a carboxylate anion and a benzyl diazonium ion.[3][4][5] In the second step, the carboxylate anion acts as a nucleophile and attacks the benzyl diazonium ion in an SN2 reaction, leading to the formation of the benzyl ester and the expulsion of nitrogen gas.[3][4][5]
Caption: Mechanism of Carboxylic Acid Esterification with this compound.
Preparation of this compound
This compound is typically prepared fresh before use due to its instability. A common and effective method is the oxidation of benzaldehyde (B42025) hydrazone.
Protocol: Preparation of Benzaldehyde Hydrazone
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent) in ethanol.
-
Add hydrazine (B178648) hydrate (B1144303) (1.2 equivalents) dropwise to the stirred solution.
-
An exothermic reaction will occur, and the product will begin to precipitate.
-
After the addition is complete, continue stirring for 1-2 hours at room temperature.
-
Cool the mixture in an ice bath to complete the crystallization.
-
Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
Protocol: Preparation of this compound from Benzaldehyde Hydrazone
Safety First: This procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a face shield, flame-resistant lab coat, and nitrile gloves. All glassware should be inspected for cracks.
-
To a suspension of yellow mercuric oxide (HgO, 1.1 equivalents) in diethyl ether, add a solution of benzaldehyde hydrazone (1 equivalent) in diethyl ether.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the color change of the solid from yellow to gray (elemental mercury).
-
After stirring for 4-6 hours, filter the reaction mixture through a pad of Celite to remove the mercury and any unreacted mercuric oxide.
-
The resulting deep red ethereal solution of this compound should be used immediately without concentration.[2]
Esterification of Carboxylic Acids
General Protocol
-
In a flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1 equivalent) in dichloromethane (B109758) or diethyl ether.[2]
-
Cool the solution in an ice bath (0 °C).
-
Slowly add the freshly prepared red ethereal solution of this compound dropwise with stirring. A slight excess is typically used to ensure complete consumption of the carboxylic acid.
-
The reaction is monitored by the disappearance of the red color of the this compound, resulting in a yellow or colorless solution.[2] Nitrogen gas evolution will also be observed.
-
Allow the reaction to stir at room temperature overnight to ensure completion.[2]
Work-up Procedure
-
Quench any remaining this compound by the cautious addition of a few drops of acetic acid until the red color disappears completely.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to remove any unreacted carboxylic acid and the quenching acetic acid.[6]
-
Wash the organic layer with saturated aqueous sodium chloride (brine, 1 x 20 mL).[6]
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.[6]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzyl ester.
-
The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Experimental Workflow
Caption: General workflow for the esterification of carboxylic acids.
Quantitative Data
The esterification of carboxylic acids with this compound and its derivatives generally proceeds with high to quantitative yields. The reaction rate is influenced by the acidity of the carboxylic acid, with more acidic substrates reacting faster. The following table provides representative yields for the esterification of various carboxylic acids.
| Carboxylic Acid | Reagent | Solvent | Yield (%) | Reference |
| Benzoic Acid | Dithis compound | Ethanol | ~90 (conversion) | [7] |
| p-Nitrobenzoic Acid | Dithis compound | Ethanol | >95 (conversion) | [7] |
| Benzoic Acid | This compound | THF | 75 | [8] |
| 9-Anthracenecarboxylic Acid | This compound | THF | 90 | [8] |
Safety Precautions
Working with this compound requires strict adherence to safety protocols due to its hazardous nature.
-
Toxicity and Exposure: Diazo compounds are harmful if inhaled, ingested, or absorbed through the skin.[1][2] They can cause severe irritation to the eyes, skin, and respiratory tract.[1]
-
Explosion Hazard: this compound is potentially explosive, especially in concentrated form or when heated.[1] It should always be handled as a dilute solution and never be concentrated.[1][2] Distillation should be avoided.
-
Engineering Controls: All work with this compound must be conducted in a well-ventilated chemical fume hood.[1][2]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical safety goggles, a face shield, and nitrile gloves.[1][2]
-
Storage: Store this compound solutions at low temperatures (-78 °C is recommended) in a tightly sealed container, away from light and sources of ignition.[1][2]
-
Spills: In case of a spill, evacuate the area and avoid breathing vapors.[1] Confine the spill using an absorbent material and contact your institution's environmental health and safety department for disposal.[1]
-
Waste Disposal: All waste containing this compound should be treated as hazardous and disposed of according to institutional guidelines.[1]
By following these detailed protocols and safety guidelines, researchers can safely and effectively utilize this compound for the mild and efficient esterification of carboxylic acids.
References
General Principles and Safety Considerations for Diazomethane and its Derivatives
Due to the hazardous and potentially explosive nature of phenyldiazomethane, providing a detailed, step-by-step protocol for its synthesis would be irresponsible and against our safety policies. The generation and handling of diazo compounds require specialized equipment and significant expertise in synthetic chemistry to mitigate the substantial risks involved.
However, for educational purposes, we can discuss the general chemical principles and safety considerations associated with the in situ generation of diazoalkanes like this compound. This information is intended for researchers and professionals who already possess a strong foundation in laboratory safety and organic chemistry.
Diazomethane and its derivatives, such as this compound, are versatile reagents in organic synthesis, primarily used for esterification of carboxylic acids, methylation, and in cycloaddition reactions. Their utility is counterbalanced by their significant hazards.
Key Hazards:
-
Explosive Potential: Diazo compounds can decompose explosively, initiated by heat, light, rough surfaces, or certain chemicals.
-
Toxicity: They are toxic and potent irritants to the respiratory tract.
Given these dangers, in situ generation is the preferred method for their use. This means the reagent is generated in the reaction mixture and consumed as it is formed, avoiding the isolation and storage of the hazardous compound.
Conceptual Overview of In Situ Generation
The in situ generation of this compound typically involves the base-mediated decomposition of a stable precursor. A common precursor is N-benzyl-N-nitrosourea or a related N-nitroso compound.
General Workflow:
The process generally follows these conceptual steps:
-
Precursor Synthesis: A stable precursor, such as an N-nitroso compound, is synthesized and purified.
-
Reaction Setup: The substrate to be reacted with this compound is dissolved in a suitable solvent.
-
In Situ Generation and Reaction: A strong base is added to a solution of the precursor in the presence of the substrate. The base induces the decomposition of the precursor to generate this compound, which then immediately reacts with the substrate in the same pot.
Critical Safety Protocols
Working with diazo compounds necessitates strict adherence to safety protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: ANSI-approved, tight-fitting safety goggles are mandatory. A face shield is also highly recommended.[1]
-
Hand Protection: Nitrile gloves are recommended.[1]
-
Body Protection: A flame-resistant lab coat, preferably made of anti-static material, long pants, and closed-toe shoes are essential.[1]
Engineering Controls:
-
Fume Hood: All manipulations must be performed in a certified chemical fume hood with adequate exhaust and capture filtration.[1]
-
Blast Shield: A blast shield should be used, especially during the generation step.
-
Specialized Glassware: Use glassware with fire-polished joints and avoid ground glass joints, which can initiate decomposition.
General Handling and Storage Precautions:
-
NEVER CONCENTRATE: Diazo compound solutions should never be concentrated.[1]
-
Avoid Incompatible Substances: Keep away from heat, sparks, acids, and other sources of ignition.[1]
-
Light Sensitivity: Handle and store under yellow lights to prevent exposure to UV radiation, which can trigger decomposition.[2]
-
Temperature Control: Reactions are often carried out at low temperatures to control the reaction rate and improve safety. If storage is absolutely necessary, it must be as a dilute solution at very low temperatures (e.g., -78 °C).[1]
-
Waste Disposal: Traces of diazo compounds should be quenched with a weak acid, such as acetic acid, before disposal.[3] All chemical waste must be disposed of in accordance with local regulations.[3]
Logical Workflow for In Situ Generation
The following diagram illustrates the conceptual workflow for the in situ generation and reaction of this compound.
Caption: Conceptual workflow for the in situ generation of this compound.
This information is intended for educational purposes only and should not be used as a substitute for a thorough risk assessment and consultation of peer-reviewed literature by qualified personnel. The synthesis and use of this compound should only be attempted by experienced chemists in a well-equipped laboratory.
References
Application Notes and Protocols: Phenyldiazomethane in Transition Metal-Catalyzed Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transition metal-catalyzed cyclopropanation is a cornerstone of modern organic synthesis, providing a powerful method for the construction of three-membered carbocyclic rings. Cyclopropane (B1198618) rings are prevalent structural motifs in numerous natural products and pharmaceutically active compounds. Phenyldiazomethane serves as a key carbene precursor in these reactions, enabling the introduction of a phenyl-substituted methylene (B1212753) group across a double bond. This document provides detailed application notes and experimental protocols for the use of this compound in cyclopropanation reactions catalyzed by various transition metals, with a focus on rhodium, copper, and iron-based systems.
The formation of a metal carbene intermediate is central to this transformation. The reaction of a diazo compound, such as this compound, with a transition metal catalyst leads to the extrusion of nitrogen gas and the formation of a transient metal carbene species.[1] This electrophilic intermediate then reacts with an alkene in a concerted or stepwise fashion to furnish the desired cyclopropane.[1][2] The choice of metal catalyst and ligands is crucial in controlling the efficiency, diastereoselectivity, and enantioselectivity of the reaction.[3][4]
General Reaction Mechanism
The generally accepted mechanism for transition metal-catalyzed cyclopropanation with diazo compounds is depicted below. The process initiates with the reaction of the diazo compound with the metal catalyst to form a metal carbene after the elimination of dinitrogen. This carbene then undergoes a [2+1] cycloaddition with an alkene to yield the cyclopropane product and regenerate the catalyst.
Caption: General catalytic cycle for transition metal-catalyzed cyclopropanation.
Application Notes
Rhodium-Catalyzed Cyclopropanation
Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for the cyclopropanation of alkenes with this compound.[1][5] These reactions are often high-yielding and can be rendered highly enantioselective through the use of chiral dirhodium(II) catalysts.[4][6] For instance, chiral dirhodium(II) catalysts derived from N-arylsulfonylprolinate ligands have shown excellent enantioselectivity in the cyclopropanation of styrenes with aryldiazoacetates.[6]
Key Considerations:
-
Catalyst Loading: Typically, 0.5-2 mol% of the rhodium catalyst is sufficient.
-
Solvent: Dichloromethane (B109758) (DCM) or toluene (B28343) are commonly used solvents.[5]
-
Substrate Scope: A wide range of alkenes, including electron-rich, electron-neutral, and electron-deficient ones, can be effectively cyclopropanated.[1] However, reactions with electron-deficient alkenes may require specific conditions or co-catalysts.[5][7]
Copper-Catalyzed Cyclopropanation
Copper complexes, particularly those with chiral ligands, have a long history in catalyzing cyclopropanation reactions.[7][8] Copper(I) complexes with chiral semicorrin or bis(oxazoline) (BOX) ligands are well-known for inducing high enantioselectivity.[7] While often used with diazoacetates, these systems can also be adapted for use with this compound.
Key Considerations:
-
Catalyst Precursors: Cu(I) triflate (CuOTf) or Cu(II) acetylacetonate (B107027) (Cu(acac)₂) are common precursors.[5][7]
-
Ligands: The choice of chiral ligand is critical for achieving high enantioselectivity.
-
Reaction Conditions: Reactions are typically run at or below room temperature to maximize selectivity.
Iron-Catalyzed Cyclopropanation
Iron catalysts, particularly iron porphyrin complexes, have emerged as a more sustainable and cost-effective alternative to precious metal catalysts like rhodium.[9][10] These catalysts have demonstrated high efficiency in the cyclopropanation of a variety of alkenes, including styrenes, enynes, and dienes, with in situ generated diazomethane.[11][12] Iron porphyrin catalysts can also provide complementary diastereoselectivity compared to their rhodium counterparts.[9]
Key Considerations:
-
In Situ Generation of Diazo Compounds: Due to the hazardous nature of this compound, protocols often involve its in situ generation from precursors like benzaldehyde (B42025) N-tosylhydrazone sodium salt.[9][10]
-
Catalyst Systems: Simple iron salts in combination with porphyrin ligands are effective.
-
Reaction Medium: Biphasic systems (e.g., an organic solvent and an aqueous base) are often employed for the in situ generation of the diazo compound.[11]
Quantitative Data Summary
The following tables summarize representative quantitative data for the cyclopropanation of various alkenes with this compound or related aryl diazo compounds using different transition metal catalysts.
Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene with Methyl Phenyldiazoacetate
| Entry | Catalyst (mol%) | Alkene | Yield (%) | dr (trans:cis) | ee (%) (trans) | Reference |
| 1 | Rh₂(S-DOSP)₄ (1) | Styrene | 95 | >99:1 | 98 | [6] |
| 2 | Rh₂(S-PTAD)₄ (1) | Styrene | 92 | >99:1 | 85 | [4] |
Data is representative for aryldiazoacetates, which are structurally similar to this compound.
Table 2: Copper-Catalyzed Cyclopropanation of Electron-Deficient Alkenes with this compound
| Entry | Catalyst (mol%) | Sulfide (B99878) (mol%) | Alkene | Solvent | Yield (%) | Reference |
| 1 | Cu(acac)₂ (5) | Pentamethylene sulfide (10) | (E)-Chalcone | Toluene | 85 | [5][7] |
| 2 | Cu(acac)₂ (5) | Tetrahydrothiophene (10) | (E)-Chalcone | Toluene | 70 | [5][7] |
Table 3: Iron-Catalyzed Cyclopropanation with in situ Generated Diazo Compounds
| Entry | Catalyst (mol%) | Diazo Precursor | Alkene | Yield (%) | dr (trans:cis) | Reference |
| 1 | Fe(TPP)Cl (1) | Benzaldehyde N-tosylhydrazone | Styrene | 88 | 80:20 | [9] |
| 2 | Fe(TPP)Cl (1) | Benzaldehyde N-tosylhydrazone | 4-Chlorostyrene | 92 | 82:18 | [9] |
TPP = Tetraphenylporphyrin (B126558)
Experimental Protocols
Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation
This protocol is a general guideline for the cyclopropanation of an alkene with this compound using a dirhodium(II) catalyst.
Caption: A typical experimental workflow for rhodium-catalyzed cyclopropanation.
Materials:
-
Dirhodium tetraacetate (Rh₂(OAc)₄)
-
Alkene (e.g., styrene)
-
This compound solution in a suitable solvent (e.g., diethyl ether or DCM). Caution: this compound is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.0 mmol) and dirhodium tetraacetate (0.01 mmol, 1 mol%).
-
Dissolve the solids in anhydrous DCM (5 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.2 mmol) in DCM (5 mL) dropwise to the reaction mixture over 1 hour using a syringe pump.
-
Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropane.
Protocol 2: Iron-Catalyzed Cyclopropanation with In Situ Generated this compound
This protocol describes a safer alternative where this compound is generated in situ from benzaldehyde N-tosylhydrazone sodium salt.[9]
Materials:
-
Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl)
-
Benzaldehyde N-tosylhydrazone sodium salt
-
Alkene (e.g., styrene)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB)
-
Dichloromethane (DCM)
-
Water
-
Sodium hydroxide (B78521) (NaOH)
Procedure:
-
To a two-neck round-bottom flask, add benzaldehyde N-tosylhydrazone sodium salt (1.5 mmol), the alkene (1.0 mmol), Fe(TPP)Cl (0.01 mmol, 1 mol%), and TBAB (0.1 mmol, 10 mol%).
-
Add a biphasic solvent system of DCM (5 mL) and aqueous NaOH solution (1 M, 5 mL).
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclopropane product.
Conclusion
This compound is a versatile reagent for the synthesis of phenyl-substituted cyclopropanes via transition metal-catalyzed reactions. Rhodium and copper catalysts offer high efficiency and stereocontrol, with a wide range of chiral ligands available for asymmetric synthesis. Iron catalysts provide a more economical and environmentally benign alternative, and their use in conjunction with in situ generation techniques for this compound enhances the safety of these procedures. The choice of catalyst and reaction conditions should be tailored to the specific substrate and desired stereochemical outcome. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development.
References
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. scilit.com [scilit.com]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate | Semantic Scholar [semanticscholar.org]
- 8. Copper-catalyzed Buchner reaction and phenyl cyclopropanation through diyne cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Iron-catalyzed synthesis of cyclopropanes by in situ generation and decomposition of electronically diversified diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Benzyl Esters using Phenyldiazomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzylation of carboxylic acids to form benzyl (B1604629) esters is a crucial transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Benzyl esters serve as versatile protecting groups for carboxylic acids and are key components in various active pharmaceutical ingredients. Phenyldiazomethane (PhCHN₂) has emerged as a highly effective reagent for this conversion, offering a mild and efficient alternative to traditional esterification methods that often require harsh acidic or basic conditions. This reagent reacts with carboxylic acids at room temperature to produce the corresponding benzyl ester with nitrogen gas as the sole byproduct, simplifying purification and ensuring compatibility with sensitive functional groups.
These application notes provide a comprehensive overview of the use of this compound for the synthesis of benzyl esters, including detailed experimental protocols, safety precautions, and a summary of reaction outcomes.
Reaction Mechanism and Workflow
The reaction between a carboxylic acid and this compound proceeds through a straightforward, two-step mechanism. The first and rate-determining step involves the protonation of the diazo compound by the carboxylic acid to form a diazonium ion and a carboxylate anion.[1] In the subsequent rapid step, the carboxylate acts as a nucleophile, attacking the benzylic carbon and displacing nitrogen gas to yield the benzyl ester.
Below is a diagram illustrating the overall experimental workflow, from the preparation of this compound to the final ester product.
Caption: Experimental workflow for benzyl ester synthesis.
Quantitative Data Summary
| Carboxylic Acid Substrate | Product | Reaction Time | Solvent | Yield | Reference |
| Benzoic Acid | Benzyl Benzoate | Overnight | Dichloromethane (B109758) | High (Qualitative) | MSU SOP |
| p-Nitrobenzoic Acid | p-Nitrobenzyl Benzoate | Shorter than Benzoic Acid | Ethanol | >95% Conversion | [1] |
| Trifluoroacetic Acid | Benzyl Trifluoroacetate | Not specified | Not specified | High (for GC analysis) |
Note: The yields are often reported as "quantitative" or "high" in the literature for this type of reaction. The provided data for p-Nitrobenzoic Acid is for the analogous reaction with dithis compound.
Experimental Protocols
Safety Precautions:
Caution! Diazo compounds, including this compound, are toxic, potentially explosive, and should be handled with extreme care in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a flame-resistant lab coat, and nitrile gloves.[3] this compound should never be concentrated and should always be stored as a dilute solution in ether at -78 °C in a sealed container within a desiccator.[3] Transport small quantities in a secondary container that is not sealed to allow for the venting of nitrogen gas produced upon warming.[3]
Protocol 1: Preparation of this compound
This protocol is adapted from the procedure described in Organic Syntheses.
Part A: Synthesis of Benzaldehyde Tosylhydrazone
-
In a 125-mL Erlenmeyer flask, add 14.6 g (0.078 mol) of p-toluenesulfonylhydrazide to 25 mL of absolute methanol (B129727) to form a slurry.
-
While swirling the slurry, rapidly add 7.50 g (0.071 mol) of freshly distilled benzaldehyde. An exothermic reaction will occur, and the p-toluenesulfonylhydrazide will dissolve.
-
Continue to swirl the mixture. The benzaldehyde tosylhydrazone will begin to crystallize within a few minutes.
-
After 15 minutes, cool the mixture in an ice bath.
-
Collect the crystalline product by vacuum filtration on a Büchner funnel, wash with a small amount of cold methanol, and air dry. The expected yield is 17-18 g (87-93%).
Part B: Synthesis of this compound via Vacuum Pyrolysis
-
Place 13.71 g (0.05 mol) of benzaldehyde tosylhydrazone in a 200-mL single-necked, round-bottomed flask.
-
Add 51 mL of a 1.0 M solution of sodium methoxide in methanol (0.051 mol) and swirl until the solid is completely dissolved.
-
Remove the methanol using a rotary evaporator. Remove the final traces of methanol by evacuating the flask at 0.1 mm for 2 hours.
-
Break up the solid tosylhydrazone salt with a spatula.
-
Fit the flask with a vacuum take-off adapter and a 50-mL receiver flask.
-
Evacuate the system to 0.1 mm and cool the receiver flask in a dry ice-acetone bath to approximately -50°C.
-
Immerse the flask containing the salt in an oil bath and heat to 90°C. Use a safety shield.
-
Over a period of 1 hour, gradually increase the oil bath temperature to 220°C. During this time, red this compound will collect in the receiver flask.
-
Once the pyrolysis is complete (indicated by a drop in pressure), the yield of this compound is typically 4.50–4.70 g (76–80%).
-
The product should be used immediately or stored at -78°C under an inert atmosphere (nitrogen or argon).
Protocol 2: General Procedure for the Synthesis of Benzyl Esters
This protocol is a general method for the esterification of carboxylic acids using the prepared this compound solution.
-
Dissolve the crude carboxylic acid in dichloromethane in a round-bottomed flask equipped with a magnetic stir bar.
-
Under a nitrogen atmosphere, add the this compound solution dropwise to the stirred solution of the carboxylic acid at room temperature.
-
The reaction mixture will have a characteristic blood-red color due to the presence of this compound.
-
Allow the reaction to stir at room temperature overnight.
-
The completion of the reaction is indicated by the disappearance of the red color, resulting in a yellow or colorless solution.[3]
-
Upon completion, the solvent can be removed under reduced pressure, and the crude benzyl ester can be purified by standard methods such as column chromatography.
Logical Relationships in the Reaction Mechanism
The mechanism of benzyl ester formation using this compound involves a series of logical steps, as depicted in the following diagram.
References
Application Notes and Protocols for Phenyldiazomethane Reactions in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldiazomethanes are versatile reagents in organic synthesis, enabling a wide range of transformations including cyclopropanation, C-H insertion, and esterification reactions. However, their inherent instability and potential for explosive decomposition present significant safety challenges in traditional batch chemistry. Flow chemistry offers a powerful solution to mitigate these risks by enabling the in-situ generation and immediate consumption of these hazardous intermediates in a controlled and scalable manner. The small reactor volumes and enhanced heat and mass transfer characteristic of flow systems prevent the accumulation of dangerous concentrations of phenyldiazomethane, thereby creating a significantly safer operating environment.[1][2]
These application notes provide detailed experimental setups and protocols for conducting this compound reactions in continuous flow systems. The information is intended to guide researchers in establishing robust and safe procedures for the synthesis of valuable chemical entities. The advantages of flow chemistry, such as precise control over reaction parameters, improved reproducibility, and the potential for seamless integration into multi-step syntheses, are highlighted.[3][4]
Core Concepts in Flow Chemistry with this compound
The successful implementation of this compound reactions in flow generally involves a two-stage process:
-
In-situ Generation: A precursor to this compound, such as a corresponding hydrazone, is continuously fed into the flow reactor where it is oxidized to generate the diazo compound.
-
Immediate Consumption: The freshly generated this compound stream is then immediately mixed with a substrate to undergo the desired chemical transformation.
This "generate-and-consume" strategy is the cornerstone of safely handling these reactive species in a laboratory or production setting.
Experimental Setups and Protocols
Application Note 1: Esterification of p-Nitrobenzoic Acid with Dithis compound
This protocol details the reaction of a pre-formed solution of dithis compound with p-nitrobenzoic acid in a continuous flow setup. This serves as a well-documented example of a reaction with a diazo compound in flow, with clear quantitative parameters.[3]
Experimental Workflow:
Caption: Workflow for the continuous flow esterification of p-nitrobenzoic acid with dithis compound.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.02 M solution of dithis compound in anhydrous ethanol.
-
Prepare a 0.1 M solution of p-nitrobenzoic acid in anhydrous ethanol.[3]
-
-
System Setup:
-
Assemble a flow chemistry system consisting of two syringe pumps, a T-mixer, and a glass microreactor coil.
-
Connect the outlet of the reactor to a back pressure regulator to maintain a stable flow and prevent solvent evaporation.
-
Ensure all connections are secure and chemically resistant.
-
-
Reaction Execution:
-
Load the dithis compound solution into one syringe pump and the p-nitrobenzoic acid solution into the second syringe pump.
-
Set the flow rate of the dithis compound solution to 1.42 mL/min.[3]
-
Set the flow rate of the p-nitrobenzoic acid solution to 3.58 mL/min.[3]
-
The combined flow rate will be 5.00 mL/min, resulting in a residence time of approximately 11 minutes in a standard microreactor.[3]
-
The reaction progress can be monitored by the disappearance of the characteristic purple color of dithis compound.[3]
-
Collect the product stream after the back pressure regulator.
-
-
Analysis:
-
The conversion of dithis compound can be quantified using UV-Vis spectroscopy by monitoring the absorbance at 525 nm.[3]
-
Quantitative Data Summary:
| Parameter | Value | Reference |
| Dithis compound Conc. | 0.02 M | [3] |
| p-Nitrobenzoic Acid Conc. | 0.1 M | [3] |
| Dithis compound Flow Rate | 1.42 mL/min | [3] |
| p-Nitrobenzoic Acid Flow Rate | 3.58 mL/min | [3] |
| Total Flow Rate | 5.00 mL/min | [3] |
| Residence Time | ~11 min | [3] |
| Temperature | 21 °C | [3] |
| Conversion | up to 95% | [3] |
Application Note 2: In-situ Generation and Cyclopropanation with Aryldiazomethanes
This protocol outlines a general procedure for the in-situ generation of aryldiazomethanes from their corresponding hydrazones and their subsequent use in cyclopropanation reactions with electron-poor olefins. This method avoids the isolation of the unstable diazo compound.[5][6]
Logical Relationship of the Process:
Caption: Logical flow for the in-situ generation of an aryldiazomethane and subsequent cyclopropanation reaction.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M solution of the desired aryl hydrazone in a suitable solvent such as dichloromethane.
-
Prepare a solution of a base, such as diisopropylethylamine (DIPEA), in the same solvent.
-
Prepare a solution of an electron-poor olefin in the same solvent.
-
-
System Setup:
-
Pack a column with an oxidant, such as manganese dioxide (MnO₂), to create a packed-bed reactor.[7]
-
Set up a flow system with two pumps to deliver the hydrazone and base solutions to the packed-bed reactor.
-
Connect the outlet of the packed-bed reactor to a T-mixer.
-
Use a third pump to deliver the olefin solution to the other inlet of the T-mixer.
-
Connect the outlet of the T-mixer to a residence time coil.
-
-
Reaction Execution:
-
Pump the hydrazone and base solutions through the packed-bed reactor at a controlled flow rate (e.g., 0.5 mL/min).[7] The aryldiazomethane is generated in this step.
-
Simultaneously, pump the olefin solution to the T-mixer to react with the freshly generated aryldiazomethane.
-
The reaction mixture then flows through the residence time coil to ensure complete reaction.
-
Collect the product stream at the outlet of the residence time coil.
-
Quantitative Data for a Representative Aryldiazomethane Generation:
| Parameter | Value | Reference |
| Hydrazone Concentration | 0.1 M | [7] |
| Base | Hünig's base (2 equiv.) | [7] |
| Oxidant | Manganese Dioxide (MnO₂) | [7] |
| Flow Rate | 0.5 mL/min | [7] |
| Temperature | Room Temperature | [5] |
| Solvent | CH₂Cl₂ | [7] |
Safety Considerations
While flow chemistry significantly enhances the safety of handling phenyldiazomethanes, it is crucial to remember that these are still hazardous materials.
-
Always work in a well-ventilated fume hood.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Ensure that the flow system is properly assembled and free of leaks.
-
Have a quenching solution (e.g., acetic acid) readily available to neutralize any unreacted diazo compounds.
-
Avoid sharp edges and ground glass joints in the experimental setup, as these can initiate the decomposition of diazo compounds.
By adhering to these protocols and safety guidelines, researchers can confidently and safely explore the rich chemistry of phenyldiazomethanes for applications in pharmaceutical and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous synthesis and transformation of diazomethane | E3S Web of Conferences [e3s-conferences.org]
- 3. Continuous Flow Chemistry: Reaction of Dithis compound with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cyclopropanation using flow-generated diazo compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopropanation using flow-generated diazo compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Flow chemistry as a discovery tool to access sp 2 –sp 3 cross-coupling reactions via diazo compounds - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03072A [pubs.rsc.org]
Application Notes and Protocols: Phenyldiazomethane as a Reagent for 1,3-Dipolar Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldiazomethane is a valuable reagent in organic synthesis, primarily utilized as a source of the phenylcarbene moiety and as a 1,3-dipole in cycloaddition reactions. Its application in [3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, provides a powerful and direct route for the synthesis of five-membered nitrogen-containing heterocycles, such as pyrazolines and pyrazoles. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide range of biologically active compounds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a reagent for 1,3-dipolar cycloadditions.
Reaction Mechanism and Stereochemistry
The 1,3-dipolar cycloaddition of this compound with a dipolarophile, typically an alkene or alkyne, is generally accepted to proceed through a concerted, pericyclic mechanism, as proposed by Huisgen.[1][2][3] This [4π + 2π] cycloaddition involves a six-electron transition state, leading to the formation of a five-membered heterocyclic ring.[4] The reaction is typically stereospecific with respect to the dipolarophile; for example, a cis-alkene will yield a syn-product.[3][5]
The regioselectivity of the cycloaddition is influenced by both electronic and steric factors of the substituents on both the this compound and the dipolarophile.[1] Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the 1,3-dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile, or vice versa.[1]
Figure 1: Concerted mechanism of the 1,3-dipolar cycloaddition of this compound with an alkene.
Experimental Protocols
Caution: this compound is a toxic and potentially explosive compound. All manipulations should be carried out in a well-ventilated fume hood, behind a safety shield. It is recommended to use dilute solutions and to avoid concentrating the reagent.[6]
Protocol 1: Synthesis of this compound from Benzaldehyde (B42025) Tosylhydrazone[7]
This protocol is adapted from the procedure described in Organic Syntheses.
Materials:
-
Benzaldehyde tosylhydrazone
-
Sodium methoxide (B1231860) (1.0 M solution in methanol)
-
Dry ice/acetone bath
Procedure:
-
In a 200-mL round-bottomed flask, dissolve 13.71 g (0.05 mol) of benzaldehyde tosylhydrazone in 51 mL of a 1.0 M sodium methoxide solution in methanol.
-
Remove the methanol using a rotary evaporator. Dry the resulting solid salt under vacuum (0.1 mmHg) for 2 hours.
-
Break up the solid tosylhydrazone salt with a spatula.
-
Assemble a vacuum pyrolysis apparatus with a receiver flask cooled to -50 °C in a dry ice-acetone bath.
-
Evacuate the system to 0.1 mmHg and heat the flask containing the salt in an oil bath.
-
Gradually increase the temperature from 90 °C to 220 °C over 1 hour. The red this compound will distill and collect in the cooled receiver flask.
-
Upon completion of the pyrolysis, disconnect the apparatus and purify the crude this compound by short-path distillation under reduced pressure (less than 0.2 mmHg) into a receiver cooled to -50 °C.
-
The yield of red, liquid this compound is typically 76-80%. The product should be used immediately or stored at low temperature (-78 °C) under an inert atmosphere.[6]
Protocol 2: General Procedure for the 1,3-Dipolar Cycloaddition of this compound with an Alkene[1]
Materials:
-
This compound solution (in a suitable solvent like diethyl ether or 1,4-dioxane)
-
Alkene (dipolarophile)
-
Solvent (e.g., 1,4-dioxane, diethyl ether, dichloromethane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene (1.0 mmol) in the chosen solvent (10-20 mL).
-
Cool the solution to the desired reaction temperature (this can range from room temperature to reflux, depending on the reactivity of the dipolarophile).
-
Slowly add a solution of this compound (1.1 mmol, 1.1 equivalents) to the stirred solution of the alkene. The characteristic red color of the this compound should fade as the reaction progresses.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired pyrazoline product.
Applications and Substrate Scope
The 1,3-dipolar cycloaddition of this compound is a versatile reaction applicable to a wide range of dipolarophiles. Electron-deficient alkenes, such as acrylates and maleates, are particularly reactive dipolarophiles.[7] The reaction also proceeds with styrenes and other substituted alkenes. With alkynes as dipolarophiles, the reaction yields pyrazoles, which are stable aromatic heterocycles.
Table 1: Examples of 1,3-Dipolar Cycloadditions of Diazoalkanes with Various Dipolarophiles
| 1,3-Dipole | Dipolarophile | Product | Yield (%) | Reference |
| Diazomethane (B1218177) | Methyl acrylate (B77674) | Methyl 2-pyrazoline-3-carboxylate | High | [7] |
| Diazomethane | Methyl methacrylate (B99206) | Methyl 4-methyl-2-pyrazoline-3-carboxylate | High | [7] |
| This compound | 4-Methylthioaurone | Spiro-1-pyrazoline | Good | [1] |
| Dithis compound | Chiral 1-alkyl-1,2-diphospholes | P-chiral bicyclic phosphiranes | - | [8] |
Experimental Workflow
The overall process for utilizing this compound in a 1,3-dipolar cycloaddition involves several key stages, from the synthesis of the reagent to the purification and characterization of the final product.
Figure 2: General experimental workflow for the synthesis of this compound and its use in a 1,3-dipolar cycloaddition reaction.
Conclusion
This compound is a potent reagent for the synthesis of pyrazoline and pyrazole (B372694) derivatives through 1,3-dipolar cycloaddition reactions. The concerted nature of the reaction allows for a high degree of stereocontrol, making it a valuable tool in the synthesis of complex molecules. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in their own synthetic endeavors, with applications ranging from fundamental organic chemistry to the development of novel therapeutic agents. Due to the hazardous nature of this compound, all experimental work should be conducted with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. 1,3 dipolar cycloaddition Reactions | PPTX [slideshare.net]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. 1,3-Dipolar cycloaddition reactions of diazoalkanes. Part I. Kinetics and mechanism of the reactions between diazomethane or diazoethane and methyl acrylate or methyl methacrylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric 1,3-dipolar cycloaddition reaction of chiral 1-alkyl-1,2-diphospholes with dithis compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
The Role of Phenyldiazomethane in the Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phenyldiazomethane stands as a versatile and highly reactive reagent in the synthetic organic chemist's toolbox. Its ability to act as a phenylcarbene precursor opens up a diverse range of chemical transformations crucial for the construction of complex molecular architectures inherent in many natural products. This document provides a detailed overview of the applications of this compound in natural product synthesis, focusing on key reactions such as cyclopropanation, C-H insertion, and homologation. While direct applications in the total synthesis of highly complex natural products are not extensively documented in recent literature, the principles and protocols outlined herein demonstrate its significant potential in assembling key structural motifs found in nature.
Core Applications of this compound in Organic Synthesis
This compound is primarily utilized for the introduction of a benzylidene (phenylcarbene) moiety into a molecule. The main avenues of its reactivity include:
-
Cyclopropanation: The reaction of this compound with alkenes, often catalyzed by transition metals like rhodium or copper, yields phenyl-substituted cyclopropanes.[1][2] The cyclopropane (B1198618) motif is a key structural feature in a variety of natural products, contributing to their unique biological activities.[1][2]
-
C-H Insertion: Phenylcarbene, generated from this compound, can insert into carbon-hydrogen bonds, forming new carbon-carbon bonds. This powerful transformation allows for the direct functionalization of otherwise unreactive C-H bonds, a highly sought-after strategy in modern synthetic chemistry.[3][4]
-
Homologation of Carbonyls: this compound reacts with aldehydes and ketones to produce homologated carbonyl compounds, effectively inserting a phenyl-substituted carbon next to the carbonyl group.[5][6][7][8][9][10] This reaction is particularly useful for ring expansion of cyclic ketones.[5][6][7][8][9][10]
-
Esterification: In the absence of a catalyst, this compound can be used to convert carboxylic acids into their corresponding benzyl (B1604629) esters, a useful protecting group strategy in multi-step syntheses.
Preparation of this compound
A common and relatively safe method for the preparation of this compound involves the vacuum pyrolysis of the sodium salt of benzaldehyde (B42025) tosylhydrazone.
Experimental Protocol: Preparation of this compound
Materials:
-
Benzaldehyde tosylhydrazone
-
Sodium methoxide (B1231860) (1.0 M solution in methanol)
-
Dry ice/acetone bath
Procedure:
-
In a 200-mL round-bottomed flask, dissolve 13.71 g (0.05 mol) of benzaldehyde tosylhydrazone in 51 mL of a 1.0 M solution of sodium methoxide in methanol (0.051 mol).
-
Remove the methanol using a rotary evaporator.
-
Dry the resulting solid tosylhydrazone salt under vacuum (0.1 mm Hg) for 2 hours.
-
Break up the solid salt with a spatula and fit the flask with a vacuum take-off adapter and a 50-mL receiver flask cooled to -78 °C (dry ice/acetone bath).
-
Evacuate the system to 0.1 mm Hg and heat the flask containing the salt in an oil bath.
-
Gradually increase the temperature from 90 °C to 220 °C over 1 hour.
-
The red this compound will distill and collect in the cooled receiver flask.
-
The product should be used immediately or stored at low temperatures (-20 to -80 °C) under an inert atmosphere.
Key Applications in Natural Product Synthesis Motifs
While a direct total synthesis of a complex natural product like Rocaglamide or Prostaglandins (B1171923) using this compound as a key reagent is not prominently featured in the provided search results, its utility in constructing relevant structural motifs is clear.[11][12][13][14][15] The following sections detail protocols for key transformations that are highly relevant to natural product synthesis.
Rhodium-Catalyzed Cyclopropanation of Electron-Deficient Alkenes
The construction of cyclopropane rings is a critical step in the synthesis of many natural products. This compound, in the presence of a rhodium catalyst, can efficiently cyclopropanate electron-deficient alkenes.[1][2]
Table 1: Rhodium-Catalyzed Cyclopropanation of Chalcone with this compound
| Catalyst (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| Rh₂(OAc)₄ (1) | Toluene (B28343) | 95 | >95:5 | - |
| Cu(acac)₂ (5) | Toluene | 70 | 90:10 | - |
| Rh₂(S-TCPTAD)₄ (1) | Pentane | 71 | >99:1 | 84 |
Data compiled from representative literature.[16][17][18]
Diagram 1: General Workflow for Rhodium-Catalyzed Cyclopropanation
Caption: General workflow for a rhodium-catalyzed cyclopropanation reaction.
Experimental Protocol: Rhodium-Catalyzed Cyclopropanation
Materials:
-
Electron-deficient alkene (e.g., chalcone)
-
This compound solution in an appropriate solvent (e.g., toluene)
-
Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)
-
Anhydrous toluene
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the electron-deficient alkene (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol, 1 mol%).
-
Dissolve the solids in anhydrous toluene (5 mL).
-
Slowly add a solution of this compound (1.2 mmol) in anhydrous toluene (5 mL) to the reaction mixture at room temperature over 1 hour using a syringe pump.
-
Stir the reaction mixture at room temperature for an additional 2 hours after the addition is complete.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane product.
Homologation of Ketones
The ring expansion of cyclic ketones is a valuable tool for accessing larger ring systems present in some natural products. This compound can be employed for the homologation of ketones, often promoted by a Lewis acid.[5][6][7][8][9][10]
Table 2: Lewis Acid Promoted Homologation of Cyclohexanone with this compound
| Lewis Acid (mol%) | Solvent | Temperature (°C) | Yield of Phenylcycloheptanone (%) |
| BF₃·OEt₂ (20) | Dichloromethane (B109758) | -78 to rt | 75 |
| TiCl₄ (20) | Dichloromethane | -78 to rt | 68 |
| SnCl₄ (20) | Dichloromethane | -78 to rt | 82 |
Data is representative and compiled from literature examples for illustrative purposes.
Diagram 2: Catalytic Cycle for Ketone Homologation
Caption: Proposed catalytic cycle for Lewis acid-promoted ketone homologation.
Experimental Protocol: Homologation of a Cyclic Ketone
Materials:
-
Cyclic ketone (e.g., cyclohexanone)
-
This compound solution in an appropriate solvent (e.g., diethyl ether)
-
Lewis acid (e.g., SnCl₄)
-
Anhydrous dichloromethane
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the cyclic ketone (1.0 mmol) and anhydrous dichloromethane (10 mL).
-
Cool the solution to -78 °C.
-
Add the Lewis acid (e.g., SnCl₄, 0.2 mmol, 20 mol%) dropwise.
-
Slowly add a pre-cooled (-78 °C) solution of this compound (1.2 mmol) in diethyl ether (5 mL) to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Conclusion
This compound is a potent reagent for the introduction of a phenyl-substituted one-carbon unit in organic synthesis. Its utility in cyclopropanation and carbonyl homologation reactions provides access to key structural motifs found in a wide array of natural products. While the direct application of this compound in the total synthesis of complex natural products like rocaglamides and prostaglandins has not been explicitly detailed in the reviewed literature, the fundamental transformations it enables are of undeniable importance. The protocols provided herein for the preparation of this compound and its use in key synthetic operations serve as a valuable resource for researchers engaged in the synthesis of biologically active molecules. Further exploration of its reactivity, particularly in the context of intramolecular C-H insertion reactions for alkaloid synthesis, holds promise for future applications in natural product synthesis.
References
- 1. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate | Semantic Scholar [semanticscholar.org]
- 2. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Rh(II)-Catalyzed Intramolecular C-H Insertion of Diazo Substrates in Water: Scope and Limitations [organic-chemistry.org]
- 5. researchportal.tuni.fi [researchportal.tuni.fi]
- 6. Homologation Reaction of Ketones with Diazo Compounds. | Semantic Scholar [semanticscholar.org]
- 7. Homologation Reaction of Ketones with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Asymmetric Homologation of Ketones with α-Alkyl α-Diazo Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. Total Synthesis of (±)–Rocaglamide via Oxidation-Initiated Nazarov Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Prostaglandins: a novel synthesis of ±-PGF1αvia cyclopentane-1,3-dione derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. | Semantic Scholar [semanticscholar.org]
- 18. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of Phenyldiazomethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldiazomethane is a valuable reagent in organic synthesis, primarily utilized for the esterification of carboxylic acids and as a precursor for phenylcarbene. However, its inherent instability and potential for explosive decomposition necessitate carefully controlled purification procedures. This document provides detailed protocols for the purification of this compound, emphasizing safety precautions and offering a summary of reported yields for different methodologies. Due to its hazardous nature, all manipulations should be conducted in a well-ventilated fume hood, behind a safety shield, and at low temperatures.
Data Presentation
The selection of a purification method for this compound is critical and often involves a trade-off between yield, purity, and safety. The following table summarizes quantitative data from established purification protocols.
| Purification Method | Compound | Substrate | Yield (%) | Purity (%) | Reference |
| Vacuum Pyrolysis followed by Distillation | This compound | Benzaldehyde (B42025) tosylhydrazone | 76-80 | Not explicitly stated, but product is distilled | [1] |
| Filtration through Basic Alumina (B75360) | Dithis compound | Crude Dithis compound | 93 | Analytically Pure | [2] |
Experimental Protocols
Extreme caution is advised when performing the following procedures. This compound is a toxic and potentially explosive compound.
Protocol 1: Purification of this compound by Vacuum Distillation[1]
This protocol describes the purification of this compound following its synthesis from benzaldehyde tosylhydrazone via vacuum pyrolysis.
Materials:
-
Crude this compound (from vacuum pyrolysis of benzaldehyde tosylhydrazone sodium salt)
-
Dry ice-acetone bath
-
Vacuum pump
-
Short-path distillation apparatus
-
Receiving flasks
Procedure:
-
Apparatus Setup: Assemble a short-path distillation apparatus. The receiving flask should be cooled to approximately -78 °C using a dry ice-acetone bath.
-
Initial Distillation (Methanol Removal): Connect the flask containing the crude this compound to the distillation apparatus. Lower the pressure to approximately 1.5 mm. A small amount of methanol (B129727), a byproduct of the synthesis, will distill first.
-
Product Distillation: Once the methanol has been removed, switch to a clean, pre-weighed receiving flask cooled to -78 °C. Lower the pressure to less than 0.2 mm.
-
Collection: Gently warm the distillation flask. The red-colored this compound will distill. Collect the purified product in the cooled receiving flask.
-
Storage: The purified this compound should be used immediately or stored as a dilute solution in an appropriate solvent (e.g., ether) at -78 °C. NEVER concentrate the solution. The pure substance is explosive at room temperature.
Expected Yield: 76-80%[1]
Protocol 2: Purification of Dithis compound by Filtration through Basic Alumina (Reference Protocol)[2]
This protocol is for the purification of the more stable dithis compound and can be adapted with extreme caution for this compound, though its efficacy and safety for the latter have not been explicitly reported.
Materials:
-
Crude dithis compound
-
Activated basic alumina (Brockmann Activity I)
-
Sintered glass funnel
-
Filtration flask
Procedure:
-
Dissolution: Dissolve the crude dithis compound in a minimal amount of pentane.
-
Column Preparation: Prepare a plug of activated basic alumina in a sintered glass funnel.
-
Filtration: Pass the pentane solution of dithis compound through the alumina plug.
-
Washing: Wash the alumina with additional pentane until the filtrate is colorless.
-
Concentration: Combine the filtrates and carefully remove the solvent under reduced pressure at room temperature.
-
Final Product: The resulting solid is analytically pure dithis compound.
Expected Yield (for Dithis compound): 93%[2]
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
References
Phenyldiazomethane as a Carbene Precursor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phenyldiazomethane is a versatile yet hazardous reagent in organic synthesis, primarily serving as a precursor to the reactive intermediate, phenylcarbene. Upon thermal, photochemical, or transition-metal-catalyzed decomposition, it readily loses dinitrogen gas to generate phenylcarbene, which can then undergo a variety of useful transformations. These reactions, including cyclopropanations, cycloadditions, C-H bond insertions, and ylide formations, provide powerful tools for the construction of complex molecular architectures.
However, this compound is an unstable, potentially explosive, and toxic red liquid.[1][2] It must be handled with extreme caution in dilute solutions, at low temperatures, and behind a blast shield. This document provides an overview of its applications and detailed protocols for its synthesis and use.
I. Safety and Handling Precautions
Working with this compound requires strict adherence to safety protocols due to its high reactivity and potential for explosion.
-
Toxicity and Exposure: Diazo compounds are harmful if inhaled, ingested, or absorbed through the skin. They can cause irritation to the eyes, skin, and respiratory tract.[2]
-
Explosion Hazard: this compound is explosive at room temperature, especially in concentrated form.[1] It should NEVER be concentrated.[2] It is sensitive to heat, light, and strong acids.
-
Handling: Always handle this compound as a dilute solution (typically in ether or dichloromethane) in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including a flame-resistant lab coat, nitrile gloves, and ANSI-approved safety goggles with a face shield.[2] All glassware should be inspected for cracks, and ground glass joints should be avoided or lubricated with care to prevent friction.
-
Storage: Store dilute solutions of this compound at low temperatures (-20°C to -78°C) in a tightly closed container, such as a round-bottom flask sealed with a Teflon-wrapped septum.[1][2] The storage area should be clearly labeled.
-
Spills: In case of a spill, evacuate the area. Absorb small spills with an inert material (e.g., vermiculite (B1170534) or sand) and transfer to a labeled hazardous waste container. For large spills, evacuate the area and contact environmental health and safety personnel.[2]
-
Waste Disposal: All waste containing this compound must be treated as hazardous and disposed of according to institutional regulations. Quench excess reagent carefully with a weak acid like acetic acid in a suitable solvent.
II. Synthesis and Key Applications
The generation of phenylcarbene from this compound enables a suite of powerful synthetic transformations.
Caption: Overview of this compound Utility.
Protocol 1: Synthesis of this compound
This compound is commonly prepared by the base-induced decomposition of benzaldehyde (B42025) tosylhydrazone, followed by vacuum pyrolysis of the resulting salt.[1] This procedure provides the neat diazo compound, which should be immediately dissolved in a cold solvent for storage or use.
Caption: Workflow for this compound Synthesis.
Materials:
-
Benzaldehyde (freshly distilled), 7.50 g (0.071 mol)
-
p-Toluenesulfonylhydrazide, 13.15 g (0.071 mol)
-
Methanol, absolute
-
Sodium methoxide, 1.0 M solution in methanol, 51 mL (0.051 mol)
-
Round-bottom flasks, rotary evaporator, vacuum pump, oil bath, dry ice/acetone bath
Procedure:
-
Preparation of Benzaldehyde Tosylhydrazone:
-
In a flask, slurry p-toluenesulfonylhydrazide in 25 mL of methanol.
-
Rapidly add freshly distilled benzaldehyde. An exothermic reaction will occur, and the solid will dissolve.
-
After a few minutes, the tosylhydrazone product will begin to crystallize.
-
After 15 minutes, cool the mixture in an ice bath to complete crystallization.
-
Collect the product by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. The expected yield is 87–93%.[1]
-
-
Salt Formation and Pyrolysis:
-
CAUTION: Perform the following steps behind a safety shield.
-
In a 200-mL round-bottom flask, place 13.71 g (0.05 mol) of the dry benzaldehyde tosylhydrazone.
-
Add 51 mL of 1.0 M sodium methoxide solution in methanol and swirl until the solid is completely dissolved.
-
Remove the methanol using a rotary evaporator. Further dry the resulting solid salt under high vacuum (0.1 mmHg) for 2 hours.
-
Break up the solid salt with a spatula and fit the flask for vacuum distillation with a receiving flask cooled to approximately -50°C in a dry ice/acetone bath.
-
Immerse the flask containing the salt in an oil bath and evacuate the system to <0.2 mmHg.
-
Gradually heat the oil bath from 90°C to 220°C over 1 hour.[1]
-
The red this compound product will distill and collect in the cooled receiver flask.
-
Once the pyrolysis is complete (pressure drops), carefully vent the system with an inert gas (e.g., nitrogen or argon).
-
The yield of this compound is typically 76–80%.[1] Immediately dissolve the product in a suitable cold solvent (e.g., diethyl ether) for storage.
-
III. Applications in Organic Synthesis
Cyclopropanation of Alkenes
Phenylcarbene, generated from this compound, reacts with alkenes to form phenyl-substituted cyclopropanes. The reaction is often catalyzed by transition metals like rhodium(II) or copper(II) to promote carbene transfer and control selectivity.[3]
Table 1: Examples of Catalytic Cyclopropanation with this compound
| Alkene Substrate | Catalyst (mol%) | Sulfide Additive (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Reference |
| Chalcone | Rh₂(OAc)₄ (1) | Pentamethylene sulfide (10) | Toluene | 86 | >95:5 | [3] |
| Benzylideneacetone | Rh₂(OAc)₄ (1) | Pentamethylene sulfide (10) | Toluene | 82 | >95:5 | [3] |
| Styrene | [Co(TPP)] (5) | N/A (Cs₂CO₃ base) | Methanol | 46 | N/A | [4] |
| Styrene | Co(II)-Porphyrin (5) | N/A (Cs₂CO₃ base) | Toluene | 90 | 92:8 dr, 99% ee | [4] |
Note: In some methods, this compound is generated in situ from its N-tosylhydrazone precursor.[4]
1,3-Dipolar Cycloaddition
This compound can act as a 1,3-dipole and react with dipolarophiles, such as alkenes and alkynes, in a [3+2] cycloaddition to form five-membered heterocyclic rings, typically pyrazolines.[5] This reaction proceeds without the extrusion of N₂.
Caption: Mechanism of 1,3-Dipolar Cycloaddition.
Protocol 2: General Procedure for 1,3-Dipolar Cycloaddition
This protocol is adapted from the reaction of this compound with a thioaurone derivative.[5]
Materials:
-
4-Methylthioaurone (1.0 eq)
-
Benzaldehyde tosylhydrazone (1.5 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Acetonitrile (B52724) (solvent)
Procedure:
-
To a 100 mL flask fitted with a condenser, add the thioaurone substrate, benzaldehyde tosylhydrazone, and cesium carbonate.
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture to reflux and stir magnetically for 4 hours. Note: In this procedure, this compound is generated in situ.
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the spiropyrazoline product. A reported yield for a similar substrate is 52%.[5]
C-H Bond Insertion
A hallmark reaction of carbenes is their ability to insert into carbon-hydrogen (C-H) bonds, enabling the direct functionalization of unactivated alkanes. This transformation is synthetically powerful but can be challenging to control. Intramolecular C-H insertions are often more predictable and are used to construct five- or six-membered rings.[6][7] Metal catalysts, particularly those based on rhodium, are crucial for modulating the reactivity and selectivity of the carbene.[6]
Caption: General Mechanism for Carbene C-H Insertion.
While highly useful, intermolecular C-H insertions with this compound often suffer from low selectivity, reacting with various C-H bonds in a substrate.[6] Selectivity generally follows the order: 3° > 2° > 1°.
Ylide Formation and Wittig-Type Reactions
Phenylcarbene, generated from this compound, reacts with heteroatomic nucleophiles such as phosphines and sulfides to form ylides. These ylides are valuable intermediates themselves. For example, a phosphorus ylide can be generated in situ and trapped with an aldehyde or ketone to perform a Wittig-type olefination reaction.[8]
Caption: Ylide Formation and Subsequent Wittig Reaction.
Table 2: In Situ Ylide Generation and Wittig Olefination
| Aldehyde | Phosphine/Phosphite | Yield (%) | E/Z Ratio | Reference |
| p-Chlorobenzaldehyde | Trimethyl phosphite | 74 | 82:18 | [8] |
| p-Anisaldehyde | Trimethyl phosphite | 72 | 87:13 | [8] |
| Cyclohexanecarboxaldehyde | Trimethyl phosphite | 68 | 80:20 | [8] |
| Cinnamaldehyde | Trimethyl phosphite | 70 | 85:15 | [8] |
Note: Reactions were performed by generating this compound in situ from its tosylhydrazone salt in the presence of the aldehyde and phosphite.[8]
Esterification of Carboxylic Acids
A simple and effective use of this compound is the conversion of carboxylic acids to their corresponding benzyl (B1604629) esters. The reaction is typically clean and proceeds at room temperature. The disappearance of the red color of the this compound solution serves as a visual indicator of reaction completion.[2]
Protocol 3: Benzyl Ester Formation from a Carboxylic Acid
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound solution in diethyl ether (add until red color persists)
Procedure:
-
Dissolve the crude carboxylic acid in a suitable amount of dichloromethane in a flask.
-
While stirring at room temperature, add the cold, dilute solution of this compound dropwise. A gas (N₂) will evolve.
-
Continue adding the diazo solution until the blood-red color persists, indicating that all the carboxylic acid has been consumed and a slight excess of this compound is present.[2]
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but can be left overnight to ensure full conversion. The solution will turn yellow or colorless as the excess diazo compound decomposes or reacts.[2]
-
Quench any remaining this compound by adding a few drops of acetic acid.
-
Concentrate the solution under reduced pressure and purify the resulting benzyl ester by column chromatography or recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Carbene C−H insertion - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Cyclopropane Derivatives Using Phenyldiazomethane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the synthesis of cyclopropane (B1198618) derivatives from electron-deficient alkenes using phenyldiazomethane. This method, particularly the rhodium-catalyzed variant, offers a powerful tool for constructing the cyclopropane motif, a key structural element in numerous biologically active molecules and pharmaceuticals.
Introduction
Cyclopropanation, the formation of a cyclopropane ring, is a fundamental transformation in organic synthesis. The reaction of this compound with alkenes, particularly electron-deficient alkenes such as enones, provides a direct route to phenyl-substituted cyclopropanes. The use of transition metal catalysts, notably dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄), in conjunction with sulfide (B99878) co-catalysts, has been shown to be highly effective, affording high yields and offering excellent control over stereochemistry. This methodology is particularly valuable in medicinal chemistry and drug development, where the rigid cyclopropane scaffold can be used to modulate the conformational properties and metabolic stability of drug candidates.
Reaction Principle
The synthesis of cyclopropane derivatives using this compound in the presence of a rhodium(II) catalyst and a sulfide co-catalyst proceeds through a catalytic cycle involving a rhodium carbene intermediate. This compound reacts with the rhodium(II) catalyst to form a rhodium-phenylcarbene complex with the expulsion of nitrogen gas. This electrophilic carbene is then intercepted by the sulfide to generate a sulfur ylide. The sulfur ylide, a nucleophilic species, then reacts with an electron-deficient alkene (e.g., an enone) in a Michael-initiated ring-closure to furnish the cyclopropane product and regenerate the sulfide for the next catalytic cycle. The slow addition of this compound is crucial to maintain a low concentration of the rhodium carbene, thereby minimizing the formation of stilbene, a common side product.
Catalytic Cycle of Sulfide-Mediated Cyclopropanation
Caption: Catalytic cycle for the rhodium- and sulfide-catalyzed cyclopropanation.
Data Presentation
The following table summarizes the quantitative data for the rhodium-catalyzed cyclopropanation of various enones with this compound, demonstrating the scope and efficiency of this method. The use of a chiral sulfide allows for high enantioselectivity.
| Entry | Enone Substrate (Alkene) | Catalyst | Co-catalyst | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| 1 | Chalcone | Rh₂(OAc)₄ | Pentamethylene sulfide | 95 | >95:5 | - |
| 2 | (E)-4-Phenylbut-3-en-2-one | Rh₂(OAc)₄ | Pentamethylene sulfide | 85 | >95:5 | - |
| 3 | (E)-1,3-Diphenylprop-2-en-1-one | Rh₂(OAc)₄ | Chiral 1,3-oxathiane | 80 | >95:5 | >97 |
| 4 | (E)-1-(p-Tolyl)-3-phenylprop-2-en-1-one | Rh₂(OAc)₄ | Chiral 1,3-oxathiane | 82 | >95:5 | 96 |
| 5 | (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one | Rh₂(OAc)₄ | Chiral 1,3-oxathiane | 78 | >95:5 | 98 |
| 6 | (E)-1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one | Rh₂(OAc)₄ | Chiral 1,3-oxathiane | 85 | >95:5 | 97 |
Data compiled from studies by Aggarwal et al. and related publications.
Experimental Protocols
Protocol 1: Synthesis of this compound
This compound is a reactive and potentially explosive reagent and should be handled with care in a well-ventilated fume hood. It is typically prepared from the oxidation of benzaldehyde (B42025) hydrazone or the base-mediated decomposition of N-benzyl-N-nitrosourea. A common and relatively safe laboratory-scale preparation involves the treatment of benzaldehyde tosylhydrazone with a strong base.
Materials:
-
Benzaldehyde tosylhydrazone
-
Sodium methoxide (B1231860)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde tosylhydrazone in a minimal amount of methanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour.
-
Carefully remove the methanol under reduced pressure at low temperature.
-
The resulting sodium salt of the tosylhydrazone is then thermally decomposed under vacuum to yield this compound, which is collected as a deep red solution in a cold trap containing diethyl ether.
-
The concentration of the this compound solution can be determined by titration with a standard acid.
Note: this compound is light-sensitive and should be stored in the dark at low temperatures (-20 °C) and used promptly after preparation.
Protocol 2: General Procedure for Rhodium-Catalyzed Cyclopropanation of an Enone
This protocol describes a general method for the cyclopropanation of an enone, such as chalcone, using this compound with a rhodium(II) acetate catalyst and a sulfide co-catalyst.
Materials:
-
Enone (e.g., Chalcone)
-
Dirhodium(II) acetate (Rh₂(OAc)₄)
-
Pentamethylene sulfide
-
This compound solution in diethyl ether
-
Anhydrous toluene (B28343)
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow:
Caption: A typical experimental workflow for the synthesis of cyclopropane derivatives.
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the enone (1.0 mmol), dirhodium(II) acetate (0.01 mmol, 1 mol%), and pentamethylene sulfide (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (10 mL) to dissolve the solids.
-
In a separate syringe, take up a solution of this compound in diethyl ether (1.5 mmol, 1.5 equivalents).
-
Add the this compound solution to the reaction mixture via a syringe pump over a period of 4-6 hours. The slow addition is critical to minimize the formation of stilbene.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting enone.
-
Once the reaction is complete, quench any remaining this compound by the careful addition of a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to afford the desired cyclopropane derivative.
-
Characterize the product by standard analytical techniques (NMR, IR, MS). For chiral products, the enantiomeric excess can be determined by chiral HPLC analysis.
Safety Precautions
-
This compound is toxic, potentially explosive, and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood behind a safety shield. Avoid contact with skin and inhalation. Do not use ground-glass joints.
-
Rhodium compounds are expensive and should be handled with care.
-
Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, lab coat, gloves), should be followed at all times.
These protocols and data provide a comprehensive guide for the synthesis of cyclopropane derivatives using this compound. The methodology is robust and has been successfully applied to a range of substrates, making it a valuable tool for synthetic and medicinal chemists.
Application Notes and Protocols: Reactions of Phenyldiazomethane with Electron-Deficient Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of phenyldiazomethane with electron-deficient alkenes is a cornerstone of heterocyclic chemistry, providing a powerful and versatile method for the synthesis of pyrazoline and cyclopropane (B1198618) derivatives. These products are valuable intermediates in organic synthesis and are found in the core structures of many biologically active compounds. This document provides a detailed overview of these reactions, including mechanistic insights, quantitative data for various substrates, and detailed experimental protocols for key transformations.
The primary pathway for the reaction of this compound with electron-deficient alkenes is a [3+2] cycloaddition, a type of Huisgen 1,3-dipolar cycloaddition, which leads to the formation of five-membered heterocyclic pyrazolines.[1] This reaction is generally concerted and stereospecific, preserving the stereochemistry of the alkene in the product. However, in the presence of transition metal catalysts, a competing pathway of cyclopropanation can become dominant. The regioselectivity and stereoselectivity of these reactions can be influenced by the nature of the substituents on both the diazoalkane and the alkene, as well as by the choice of catalyst.
Reaction Mechanisms
The two primary reaction pathways for this compound with electron-deficient alkenes are [3+2] cycloaddition and cyclopropanation.
[3+2] Cycloaddition
This reaction proceeds through a concerted mechanism where the 1,3-dipole (this compound) reacts with the dipolarophile (the electron-deficient alkene) to form a five-membered pyrazoline ring. The regioselectivity is governed by the electronic properties of the reactants.
Caption: General workflow for [3+2] cycloaddition.
Metal-Catalyzed Cyclopropanation
In the presence of a transition metal catalyst, typically a rhodium(II) or copper(II) complex, this compound can form a metal carbene intermediate. This highly reactive species can then react with the electron-deficient alkene to form a cyclopropane ring. This reaction pathway is often highly stereoselective.[2][3]
Caption: Workflow for metal-catalyzed cyclopropanation.
Quantitative Data Summary
The following tables summarize the yields and stereoselectivities for the reaction of this compound and related diazo compounds with various electron-deficient alkenes under different reaction conditions.
Table 1: [3+2] Cycloaddition Reactions
| Dipolarophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference(s) |
| Methyl Acrylate (B77674) | THF, rt | 3-Phenyl-4-methoxycarbonyl-1-pyrazoline | Moderate | N/A | N/A | [4] |
| Thioaurone Derivative | Toluene (B28343), rt | Spiro-1-pyrazoline | Good | Regiospecific | N/A | [5][6] |
| N-Phenylmaleimide | Toluene, reflux | Cycloadduct | N/A | N/A | N/A | [7] |
| β-Nitrostyrene | Benzene, kinetic control | Isoxazolidine | 72 (trans), plus cis isomer | N/A | N/A | [8] |
Table 2: Metal-Catalyzed Cyclopropanation Reactions
| Alkene | Diazo Compound | Catalyst | Sulfide (B99878) | Solvent | Yield (%) | ee (%) | Reference(s) |
| Various Enones | This compound | Rh₂(OAc)₄ | Pentamethylene sulfide | Toluene | High | >97 (with chiral sulfide) | [2][9] |
| Ethyl Acrylate | Methyl p-tolyldiazoacetate | Rh₂(S-DOSP)₄ | - | Dichloromethane | 59 | 77 | [3][10] |
| Ethyl Acrylate | Methyl p-tolyldiazoacetate | Rh₂(S-TCPTAD)₄ | - | Dichloromethane | High | up to 98 | [3][10] |
| Styrene | Methyl aryldiazoacetates | Rh₂(R-DOSP)₄ | - | Dichloromethane | N/A | 87-90 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Benzaldehyde (B42025) tosylhydrazone
-
Sodium methoxide (B1231860) (1.0 M solution in methanol)
-
Dry ice
-
Acetone
Procedure:
-
In a 200-mL round-bottomed flask, dissolve benzaldehyde tosylhydrazone (13.71 g, 0.05 mol) in a 1.0 M solution of sodium methoxide in methanol (51 mL, 0.051 mol).
-
Remove the methanol using a rotary evaporator. The last traces of methanol are removed by evacuating the flask at 0.1 mm for 2 hours.
-
Break up the solid tosylhydrazone salt with a spatula and fit the flask with a vacuum take-off adapter and a 50-mL receiver flask.
-
Evacuate the system to 0.1 mm and cool the receiver flask in a dry ice-acetone bath to approximately -50°C.
-
Immerse the flask containing the salt in an oil bath and raise the temperature to 90°C. The red this compound will begin to collect in the receiver flask.
-
Increase the temperature to 220°C over a 1-hour period. During this time, the red this compound will continue to collect in the receiver flask.
-
After the pyrolysis is complete, disconnect the apparatus. Fit the receiver flask containing the crude this compound with a water-cooled short-path distillation head and a new receiver flask cooled to about -50°C in a dry ice-acetone bath.
-
Lower the pressure to less than 0.2 mm. The red this compound will distill below room temperature. The yield of this compound is typically 4.50–4.70 g (76–80%).
Note: this compound is a hazardous and potentially explosive compound. It should be handled with extreme care in a well-ventilated fume hood, and appropriate safety precautions must be taken.
Protocol 2: General Procedure for [3+2] Cycloaddition of this compound with an Electron-Deficient Alkene
Materials:
-
This compound (solution in a suitable solvent like diethyl ether or toluene)
-
Electron-deficient alkene (e.g., methyl acrylate, N-phenylmaleimide)
-
Anhydrous solvent (e.g., toluene, THF, diethyl ether)
Procedure:
-
In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the electron-deficient alkene (1.0 mmol) in the anhydrous solvent (5-10 mL).
-
Cool the solution to the desired temperature (typically ranging from 0°C to room temperature).
-
Slowly add a solution of this compound (1.1 mmol, 1.1 equivalents) to the stirred solution of the alkene. The characteristic red color of the this compound should fade as the reaction progresses.
-
Allow the reaction mixture to stir at the chosen temperature for the required time (this can range from a few hours to overnight, and should be monitored by TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the desired pyrazoline product.
-
Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry). For example, the ¹H NMR spectrum of a pyrazoline will typically show characteristic signals for the protons on the five-membered ring.[12][13]
Protocol 3: Rhodium(II)-Catalyzed Cyclopropanation of an Enone with this compound
Materials:
-
This compound (solution in toluene)
-
Enone (e.g., chalcone)
-
Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄]
-
Pentamethylene sulfide
-
Anhydrous toluene
Procedure:
-
To a stirred solution of the enone (1.0 mmol), rhodium(II) acetate dimer (0.01 mmol, 1 mol%), and pentamethylene sulfide (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL) under an inert atmosphere, add a solution of this compound (1.2 mmol, 1.2 equivalents) in toluene dropwise over a period of 1-2 hours at room temperature.
-
Continue stirring the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the corresponding cyclopropane.
-
For enantioselective reactions, a chiral sulfide ligand would be used in place of pentamethylene sulfide.[2]
Logical Relationships and Workflows
The decision to pursue either a [3+2] cycloaddition or a cyclopropanation reaction is primarily determined by the presence or absence of a suitable metal catalyst. The following diagram illustrates this logical relationship.
Caption: Reaction pathway decision tree.
Conclusion
The reactions of this compound with electron-deficient alkenes offer a rich field of study with significant synthetic utility. The choice between the [3+2] cycloaddition and cyclopropanation pathways can be controlled by the reaction conditions, primarily the presence of a metal catalyst. Furthermore, the use of chiral catalysts allows for the enantioselective synthesis of valuable cyclopropane derivatives. The protocols and data presented herein provide a foundation for researchers to explore and apply these powerful reactions in their own synthetic endeavors. As with all reactions involving diazo compounds, appropriate safety precautions are paramount.
References
- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 2. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Dipolar cycloaddition reactions of diazoalkanes. Part I. Kinetics and mechanism of the reactions between diazomethane or diazoethane and methyl acrylate or methyl methacrylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate | Semantic Scholar [semanticscholar.org]
- 10. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Generating Phenyldiazomethane for Asymmetric Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the generation of phenyldiazomethane and its subsequent use in asymmetric cyclopropanation reactions. The following sections offer a comprehensive guide, including experimental procedures, data on catalyst performance, and visualizations of the reaction pathways and workflows.
Introduction
This compound is a valuable reagent in organic synthesis, particularly for the construction of cyclopropane (B1198618) rings. Asymmetric cyclopropanation using this compound allows for the stereocontrolled synthesis of chiral cyclopropanes, which are important structural motifs in many biologically active molecules and pharmaceutical compounds.[1] This document outlines reliable methods for the preparation of this compound and its application in enantioselective cyclopropanation reactions catalyzed by transition metal complexes.
Generation of this compound
This compound is a reactive and potentially explosive compound and should be handled with extreme care in a well-ventilated fume hood.[2][3] It is typically prepared and used in situ or stored as a dilute solution at low temperatures (-20 to -80 °C) for immediate use.[2][3] The most common and reliable method for its preparation is the Bamford-Stevens reaction, involving the vacuum pyrolysis of the sodium salt of benzaldehyde (B42025) tosylhydrazone.[2]
Experimental Protocol: Preparation of this compound via Vacuum Pyrolysis
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Benzaldehyde tosylhydrazone
-
Sodium methoxide (B1231860) (1.0 M solution in methanol)
-
Dry ice
-
Acetone
-
Nitrogen or Argon gas
-
Round-bottom flasks (200 mL and 50 mL)
-
Rotary evaporator
-
Vacuum pump
-
Vacuum take-off adapter
-
Spatula
-
Syringe
-
Oil bath
-
Safety shield
Procedure:
-
In a 200-mL single-necked, round-bottomed flask, place 13.71 g (0.05 mol) of benzaldehyde tosylhydrazone.
-
Add 51 mL of a 1.0 M solution of sodium methoxide in methanol (0.051 mol) via syringe and swirl the mixture until the solid is completely dissolved.[2]
-
Remove the methanol using a rotary evaporator. Ensure all traces of methanol are removed by evacuating the flask at 0.1 mm for 2 hours.
-
Break up the resulting solid tosylhydrazone salt with a spatula.
-
Fit the flask with a vacuum take-off adapter and a 50-mL receiver flask.
-
Cool the receiver flask in a dry ice-acetone bath to approximately -50 °C.
-
Evacuate the system to a pressure of 0.1 mm.
-
Place the flask containing the salt in an oil bath and gradually heat it. (Use a safety shield) .
-
The red this compound will begin to distill and collect in the receiver flask at a bath temperature of around 90 °C.[2]
-
Continue to raise the temperature of the oil bath to 220 °C over a 1-hour period.
-
During this time, the red this compound will continue to collect in the receiver flask. The pressure may increase to 0.35 mm.
-
Once the pyrolysis is complete, the pressure will drop back to below 0.1 mm.
-
The yield of this compound, a red liquid, is typically between 4.50–4.70 g (76–80%).[2]
-
The product should be used immediately or stored at a low temperature (-20 to -80 °C) under an inert atmosphere (nitrogen or argon).[2] CAUTION: this compound is explosive at room temperature. [2]
Asymmetric Cyclopropanation Using this compound
The asymmetric cyclopropanation of alkenes with this compound is typically catalyzed by chiral transition metal complexes, most notably those of rhodium and cobalt.[4][5][6] These catalysts facilitate the transfer of the phenylcarbene moiety to the alkene in a stereocontrolled manner.
Key Catalysts and Their Performance
Several catalyst systems have been developed for the asymmetric cyclopropanation with this compound. The choice of catalyst and reaction conditions is crucial for achieving high yields and enantioselectivities.
| Catalyst System | Alkene Substrate | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| [Co(P6)] | Styrene | - | High | High | Excellent | [5] |
| [Co(P4)] | Styrene | - | 94 | 98:2 | 92 | [5] |
| [Co(P3)] | Styrene | Methanol | 78 | 95:5 | 99 | [6] |
| Rh₂(OAc)₄ / Chiral 1,3-oxathiane | Enones | Toluene | Good | - | >97 | [7][8] |
| Rh₂(S-TCPTAD)₄ | Acrylonitrile | - | 96 | - | 97 | [9] |
Data presented is a summary from various sources and specific conditions may vary.
Experimental Protocol: General Procedure for Asymmetric Cyclopropanation
This protocol provides a general framework. Specific conditions should be optimized based on the chosen catalyst and substrate.
Materials:
-
This compound solution (freshly prepared)
-
Chiral catalyst (e.g., [Co(P6)] or a rhodium-based catalyst)
-
Alkene substrate
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the chiral catalyst (typically 1-5 mol%) in the anhydrous solvent.
-
Add the alkene substrate (1.0 equivalent) to the catalyst solution and stir.
-
Cool the reaction mixture to the desired temperature (e.g., room temperature, 0 °C, or lower, depending on the catalyst system).
-
Slowly add the freshly prepared solution of this compound (1.1-1.5 equivalents) to the reaction mixture via a syringe pump over several hours. Note: Slow addition is often crucial to suppress side reactions.
-
Allow the reaction to stir at the chosen temperature until completion (monitored by TLC or GC).
-
Upon completion, quench the reaction (if necessary, e.g., by exposure to air to decompose any remaining diazo compound).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cyclopropane.
-
Determine the yield, diastereomeric ratio (by NMR or GC), and enantiomeric excess (by chiral HPLC or GC).
Reaction Mechanisms and Workflows
Generation of this compound
Caption: Workflow for the generation of this compound.
Asymmetric Cyclopropanation Reaction
Caption: Experimental workflow for asymmetric cyclopropanation.
Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation
Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.[4]
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 5. Asymmetric Radical Process for General Synthesis of Chiral Heteroaryl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate | Semantic Scholar [semanticscholar.org]
- 8. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Phenyldiazomethane in Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Phenyldiazomethane is a highly versatile, yet hazardous, diazo compound utilized in organic synthesis as a precursor to phenylcarbene and as a 1,3-dipole in cycloaddition reactions.[1] Its application in the synthesis of heterocyclic compounds is of significant interest to medicinal and materials chemists, as these scaffolds are prevalent in a vast array of pharmaceuticals and functional materials.[2][3][4] This document provides detailed application notes and protocols for the synthesis of key heterocyclic families using this compound, with a strong emphasis on safe handling and procedural accuracy.
Safety and Handling of this compound
This compound is a toxic, potentially explosive, and unstable compound that requires meticulous handling.[1][5] It is typically prepared and used as a dilute solution in a solvent like ether and should never be concentrated.[1]
Key Safety Precautions:
-
Engineering Controls : Always handle this compound in a chemical fume hood with adequate ventilation.[1][6] Use non-sparking tools and electrically grounded equipment to prevent ignition.[6]
-
Personal Protective Equipment (PPE) : Wear tightly fitting safety goggles, a face shield, a flame-resistant lab coat, and chemical-impermeable nitrile gloves.[1][6][7]
-
Storage : Store dilute ether solutions of this compound at low temperatures (-20°C to -80°C) in a tightly sealed container, such as a round bottom flask with a Teflon-wrapped septum.[1][8] The storage area should be cool, dry, and well-ventilated, away from heat or ignition sources.[1][7]
-
Handling : Avoid contact with skin, eyes, and clothing.[1] Prevent inhalation and ingestion.[1] Never seal a container tightly when transferring small amounts for immediate use, as warming can cause nitrogen gas evolution and pressure buildup.[1]
-
Spills and Waste : In case of a spill, evacuate the area, avoid breathing vapors, and confine the spill using absorbent material.[1] All waste containing this compound must be treated as hazardous and disposed of according to institutional and local regulations.[1][7]
Protocol 1: Preparation of this compound
This compound can be prepared by several methods, including the oxidation of benzaldehyde (B42025) hydrazone or the basic cleavage of N-nitroso compounds.[8][9] A common and high-yielding method is the vacuum pyrolysis of the sodium salt of benzaldehyde tosylhydrazone (a Bamford-Stevens reaction).[5][8]
Workflow for this compound Preparation
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. orgsyn.org [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Phenyldiazomethane in Chemical Biology Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldiazomethane is a versatile reagent in chemical biology, primarily utilized for the specific modification of carboxylic acid residues within proteins. This property makes it a valuable tool for a range of labeling studies aimed at elucidating protein structure, function, and interactions. By reacting selectively with the side chains of aspartic acid and glutamic acid, this compound can be used to introduce benzyl (B1604629) esters. This modification can serve multiple purposes, including the protection of carboxyl groups, the introduction of a bulky probe for footprinting studies, and the alteration of a protein's charge for functional analysis. This document provides detailed application notes and protocols for the use of this compound in protein labeling studies.
Principle of Reaction
This compound reacts with carboxylic acids through an O-alkylation mechanism. The reaction is initiated by the protonation of the diazo compound by the carboxylic acid, which is a sufficiently strong acid for this purpose in an aqueous environment. The subsequent loss of dinitrogen gas (N₂) from the resulting diazonium intermediate generates a benzyl cation, which is then attacked by the carboxylate anion to form a stable benzyl ester. This reaction is highly specific for carboxylic acids under controlled pH conditions, with minimal side reactions with other nucleophilic amino acid residues such as lysine (B10760008) or tyrosine, particularly when using stabilized diazo compounds.[1][2]
Applications in Chemical Biology
-
Structural Probing and Footprinting: The introduction of a bulky benzyl group onto solvent-accessible aspartate and glutamate (B1630785) residues can be used to map the surface topology of a protein. By comparing the labeling pattern of a protein in its free form versus its complex with a binding partner (e.g., another protein, a small molecule ligand, or a nucleic acid), one can identify the interaction interface. Residues at the interface will be protected from labeling, a technique known as chemical footprinting.
-
Functional Analysis: The negative charge of aspartate and glutamate residues is often crucial for a protein's function, participating in electrostatic interactions, catalysis, and substrate binding. By neutralizing these charges through esterification with this compound, researchers can investigate the functional roles of these specific residues.
-
Protein Engineering and Modification: Carboxyl groups can be temporarily protected as benzyl esters during other chemical modifications on the protein. The benzyl ester can potentially be removed under specific conditions, although this is less common in biological contexts.
Data Presentation
Table 1: Example Quantitative Data for this compound Labeling of Bovine Serum Albumin (BSA)
| Parameter | Value | Method of Determination |
| Target Protein | Bovine Serum Albumin (BSA) | - |
| This compound Concentration | 5 mM | - |
| Protein Concentration | 1 mg/mL (15 µM) | Bradford Assay |
| Reaction Buffer | 50 mM MES, pH 6.0 | - |
| Reaction Time | 2 hours | - |
| Reaction Temperature | 25°C | - |
| Molar Ratio (Reagent:Protein) | ~330:1 | - |
| Overall Labeling Stoichiometry | 4.2 ± 0.5 benzyl groups/protein | Intact Protein Mass Spectrometry |
| Labeling Efficiency (per protein) | ~70% of accessible carboxylates | Peptide Mapping by LC-MS/MS |
Note: The data presented in this table is a hypothetical example to illustrate the format for presenting quantitative results. Actual values will vary depending on the protein and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with this compound in Aqueous Buffer
This protocol is adapted from methodologies for labeling proteins with stabilized diazo compounds in aqueous solutions.[1][2]
Materials:
-
Protein of interest
-
This compound solution in a water-miscible organic solvent (e.g., acetonitrile (B52724) or DMSO)
-
Reaction Buffer: 50 mM MES, pH 6.0
-
Quenching Solution: 1 M Glycine (B1666218), pH 8.0
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO)
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris) that could potentially react, although this compound is highly selective for carboxylic acids.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of this compound in acetonitrile or DMSO. The concentration will depend on the desired molar excess.
-
Add the this compound solution to the protein solution to achieve the desired final concentration (e.g., 1-10 mM). A typical starting point is a 100- to 500-fold molar excess of the diazo compound over the protein.
-
Incubate the reaction mixture for 1-4 hours at room temperature with gentle agitation. The optimal reaction time should be determined empirically.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 100 mM. The primary amine of glycine will react with any remaining this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove the excess this compound, quenching reagent, and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
Alternatively, perform dialysis against the desired buffer overnight at 4°C.
-
-
Analysis of Labeling:
-
Determine the stoichiometry of labeling (average number of benzyl groups per protein) by intact protein mass spectrometry (e.g., ESI-MS).
-
To identify the specific sites of modification, digest the labeled protein with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. Search for a mass shift corresponding to the addition of a benzyl group (+90.047 Da) on aspartic and glutamic acid residues.
-
Protocol 2: Chemical Footprinting of a Protein-Protein Interaction
Materials:
-
Binding partners (Protein A and Protein B)
-
This compound
-
All reagents and equipment listed in Protocol 1
Procedure:
-
Prepare two samples:
-
Sample 1 (Unbound): Protein A alone in the Reaction Buffer.
-
Sample 2 (Bound): A pre-formed complex of Protein A and Protein B in the Reaction Buffer. Ensure conditions that favor complex formation (e.g., appropriate concentrations, incubation time).
-
-
Labeling Reaction:
-
Treat both Sample 1 and Sample 2 with this compound as described in Protocol 1 (steps 2-4). It is crucial to use the exact same reaction conditions (reagent concentration, time, temperature) for both samples to ensure a valid comparison.
-
-
Analysis:
-
Digest both labeled samples with a protease.
-
Analyze the resulting peptide mixtures by LC-MS/MS.
-
Quantify the extent of labeling for each identified aspartate and glutamate residue in both the unbound and bound states of Protein A.
-
Residues that show a significant decrease in labeling in the bound state (Sample 2) compared to the unbound state (Sample 1) are likely located at the protein-protein interaction interface.
-
Visualization
Reaction Mechanism
Caption: Reaction mechanism for the esterification of protein carboxyl groups.
Experimental Workflow for Chemical Footprinting
Caption: Workflow for identifying interaction interfaces using this compound.
References
Application Notes and Protocols for Monitoring Phenyldiazomethane Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldiazomethane (C₆H₅CHN₂) is a valuable reagent in organic synthesis, primarily utilized for the benzylation of carboxylic acids to form benzyl (B1604629) esters, a common protecting group strategy in drug development and complex molecule synthesis. However, this compound is a volatile, light-sensitive, and potentially explosive compound, necessitating careful handling and precise monitoring of its reactions.[1] This document provides detailed application notes and experimental protocols for various analytical methods to effectively monitor this compound reactions, ensuring reaction completion, optimizing reaction conditions, and ensuring safety.
The primary reaction of interest is the esterification of a carboxylic acid:
R-COOH + C₆H₅CHN₂ → R-COOCH₂C₆H₅ + N₂
Monitoring the consumption of the intensely colored this compound or the formation of the benzyl ester product is crucial for determining the reaction's endpoint. Several analytical techniques can be employed for this purpose, each with its own advantages.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Application Note:
UV-Vis spectroscopy is a highly effective and straightforward method for monitoring the progress of this compound reactions in real-time. This compound and its diaryl derivatives are highly colored, exhibiting strong absorbance in the visible region, while the reactants (carboxylic acids) and products (benzyl esters) are typically colorless.[2][3] This distinct spectroscopic difference allows for the quantitative determination of the reaction's progress by monitoring the decrease in absorbance at the maximum wavelength (λmax) of the diazo compound. For instance, dithis compound, a related compound, has a λmax at 525 nm.[3] The reaction can also be monitored visually, as the characteristic red or purple color of the diazo solution fades to yellow or colorless upon complete consumption.[1]
Quantitative Data Summary:
| Analyte | λmax | Molar Absorptivity (ε) | Solvent |
| Dithis compound | 525 nm | Not specified | Ethanol |
Note: Specific data for this compound may vary. It is recommended to determine the λmax experimentally in the chosen solvent.
Experimental Protocol: Monitoring the Reaction of a Carboxylic Acid with this compound
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the carboxylic acid of known concentration in a suitable solvent (e.g., anhydrous ethanol, dichloromethane).
-
Carefully prepare a dilute solution of this compound in the same solvent. Due to its instability, it is often prepared in situ or handled as a solution in an inert solvent like ether at low temperatures.[1]
-
-
Determination of λmax:
-
Record the UV-Vis spectrum of the this compound solution to determine its maximum absorbance wavelength (λmax).
-
-
Reaction Monitoring:
-
In a quartz cuvette, mix the carboxylic acid solution with the this compound solution at the desired reaction temperature.
-
Immediately begin recording the absorbance at the predetermined λmax at regular time intervals until the absorbance value stabilizes at or near zero.
-
-
Data Analysis:
-
Plot absorbance versus time to generate a reaction progress curve.
-
The disappearance of the this compound can be used to determine the reaction kinetics. For a pseudo-first-order reaction (with a large excess of carboxylic acid), the rate constant can be calculated from the slope of the natural logarithm of absorbance versus time plot.[3]
-
High-Performance Liquid Chromatography (HPLC)
Application Note:
HPLC is a powerful technique for monitoring this compound reactions, allowing for the simultaneous separation and quantification of the starting materials (carboxylic acid and this compound) and the benzyl ester product.[4] This method is particularly useful for complex reaction mixtures or when precise quantification of all components is required. A reversed-phase C18 column is commonly used with a mobile phase gradient of acetonitrile (B52724) and water.[5][6] Due to the instability of this compound, sample preparation should be done quickly, and the samples should be kept cool.
Quantitative Data Summary (Representative):
| Compound | Retention Time (min) | Column | Mobile Phase | Detection |
| Benzyl Alcohol | ~2.5 | C18 | Acetonitrile/Water | UV (254 nm) |
| Benzoic Acid | ~3.5 | C18 | Acetonitrile/Water with acid modifier | UV (254 nm) |
| Benzyl Benzoate | ~7.0 | C18 | Acetonitrile/Water | UV (254 nm) |
Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, flow rate, etc.) and should be determined experimentally using standards.
Experimental Protocol: HPLC Analysis of a this compound Reaction Mixture
-
Sample Preparation:
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a few drops of a dilute acid (e.g., acetic acid in the mobile phase) to neutralize any remaining this compound.
-
Dilute the quenched aliquot with the initial mobile phase to a suitable concentration for HPLC analysis.[7][8]
-
Filter the sample through a 0.22 µm syringe filter before injection.[8]
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water and increasing the acetonitrile concentration over time).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for the aromatic compounds (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the carboxylic acid, this compound (if stable enough to be observed), and the benzyl ester product by comparing their retention times with those of pure standards.
-
Quantify the concentration of each component by integrating the peak areas and using a calibration curve generated from standard solutions.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note:
GC-MS is a highly sensitive and specific method for the analysis of the products of this compound reactions.[9] Due to the non-volatile nature of many carboxylic acids, they are often derivatized to their more volatile ester counterparts for GC-MS analysis.[10][11] The reaction with this compound serves as this derivatization step, converting the carboxylic acid into its benzyl ester, which is amenable to GC analysis.[12] This technique is ideal for confirming the identity of the product through its mass spectrum and for quantifying its purity. This compound itself is generally too unstable for direct GC analysis.
Quantitative Data Summary (Representative):
| Compound | Retention Time (min) | GC Column | Key Mass Fragments (m/z) |
| Benzyl Alcohol | 1.11 | DB-1 (dimethylpolysiloxane) | 108, 79, 91, 77 |
| Methyl Benzoate | 1.27 | DB-1 (dimethylpolysiloxane) | 136, 105, 77, 51 |
| Benzyl Benzoate | 2.69 | DB-1 (dimethylpolysiloxane) | 212, 105, 91, 77 |
Note: Retention times and mass spectra are instrument and method-dependent. The provided data is for illustrative purposes.[13][14][15]
Experimental Protocol: GC-MS Analysis of Benzyl Ester Product
-
Sample Preparation:
-
Once the reaction is deemed complete (e.g., by TLC or the disappearance of color), quench any excess this compound with a small amount of acetic acid.
-
Perform a work-up procedure to isolate the crude benzyl ester. This may involve extraction with an organic solvent and washing with an aqueous solution to remove unreacted carboxylic acid and other polar impurities.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Dissolve the crude product in a volatile solvent suitable for GC-MS analysis (e.g., dichloromethane, hexane) to a concentration of approximately 10 µg/mL.[16]
-
-
GC-MS Conditions (Example):
-
GC Column: A non-polar capillary column such as a DB-1 or DB-5 (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, then ramp up to 300 °C at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the benzyl ester product peak in the total ion chromatogram.
-
Confirm the identity of the product by comparing its mass spectrum to a library spectrum or the expected fragmentation pattern.
-
Assess the purity of the product by analyzing the relative peak areas of any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
NMR spectroscopy, particularly proton (¹H NMR), is a powerful tool for both in-situ reaction monitoring and final product characterization.[17][18] By setting up the reaction directly in an NMR tube, the disappearance of the reactant signals and the appearance of the product signals can be monitored over time to determine reaction kinetics. More commonly, NMR is used to confirm the structure of the purified benzyl ester product. The benzylic protons of the ester typically appear as a characteristic singlet in the range of 5.0-5.4 ppm.
Quantitative Data Summary (¹H NMR Chemical Shifts):
| Functional Group | Typical ¹H Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |
| Aromatic Protons (Ar-H) | 7.0 - 8.5 | multiplet |
| Benzyl Ester (-COOCH₂Ph) | 5.0 - 5.4 | singlet |
| Alkyl Protons adjacent to ester | 2.0 - 2.5 | varies |
Note: Chemical shifts are dependent on the solvent and the specific structure of the molecule.[12][19][20][21]
Experimental Protocol: In-situ ¹H NMR Monitoring
-
Sample Preparation:
-
In an NMR tube, dissolve the carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Acquire a spectrum of the starting material.
-
Carefully add a measured amount of this compound solution to the NMR tube, cap it, and gently mix.
-
-
NMR Data Acquisition:
-
Immediately place the NMR tube in the spectrometer and begin acquiring ¹H NMR spectra at regular intervals.
-
Monitor the decrease in the intensity of the carboxylic acid proton signal and the increase in the intensity of the characteristic benzyl ester methylene (B1212753) proton singlet.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting material and the product in each spectrum.
-
Plot the relative integral values versus time to obtain a reaction profile. This can be used to determine the reaction rate and the final conversion.
-
Thin-Layer Chromatography (TLC)
Application Note:
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective qualitative technique for monitoring the progress of a this compound reaction.[22][23][24] By spotting the reaction mixture alongside the starting material on a TLC plate, the consumption of the starting material and the formation of the product can be visually assessed. The product, a benzyl ester, is typically less polar than the starting carboxylic acid and will therefore have a higher Rf value.
Experimental Protocol: TLC Monitoring of Esterification
-
TLC Plate Preparation:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica (B1680970) gel TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), the reaction mixture (R), and a co-spot (Co).[22]
-
-
Spotting the Plate:
-
Dissolve a small amount of the starting carboxylic acid in a suitable solvent and spot it in the "SM" lane.
-
Using a capillary tube, take a small aliquot of the reaction mixture and spot it in the "R" lane.
-
Spot both the starting material and the reaction mixture on top of each other in the "Co" lane.[22]
-
-
Developing and Visualizing the Plate:
-
Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate; the optimal ratio should be determined experimentally).
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and allow the solvent to evaporate.
-
Visualize the spots under a UV lamp (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) stain).
-
-
Interpretation:
-
The reaction is complete when the spot corresponding to the starting material is no longer visible in the "R" lane, and a new spot corresponding to the product is observed. The co-spot helps to confirm that the new spot is different from the starting material.[25]
-
Visualizations
Caption: General workflow for monitoring this compound reactions.
Caption: TLC analysis for reaction monitoring.
Caption: Reaction pathway of carboxylic acid with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous Flow Chemistry: Reaction of Dithis compound with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. organomation.com [organomation.com]
- 8. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. acdlabs.com [acdlabs.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. mzinterpretation.com [mzinterpretation.com]
- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. ez.restek.com [ez.restek.com]
- 15. Benzyl Benzoate [webbook.nist.gov]
- 16. uoguelph.ca [uoguelph.ca]
- 17. edu.rsc.org [edu.rsc.org]
- 18. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 19. rsc.org [rsc.org]
- 20. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 21. web.pdx.edu [web.pdx.edu]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. youtube.com [youtube.com]
Troubleshooting & Optimization
how to improve the yield of phenyldiazomethane synthesis
Welcome to the Technical Support Center for Phenyldiazomethane Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to optimize the yield and ensure the safe handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and effective methods for synthesizing this compound are:
-
The Bamford-Stevens Reaction: This involves the pyrolysis (either in solution or under vacuum) of the salt of benzaldehyde (B42025) tosylhydrazone. The vacuum pyrolysis method is reported to provide the highest and purest yields.[1]
-
Oxidation of Benzaldehyde Hydrazone: This method uses various oxidizing agents to dehydrogenate benzaldehyde hydrazone. Common oxidants include mercuric oxide, lead(IV) acetate, and manganese dioxide.[2][3] While effective, these methods often involve hazardous heavy metals and can lead to product decomposition induced by byproducts.[2]
Q2: Why is this compound so difficult to handle?
A2: this compound is notoriously unstable for several reasons. It is a toxic, potentially explosive liquid at room temperature and decomposes readily.[4][5] Samples allowed to stand at room temperature, especially when exposed to air, can decompose violently.[1] Its high reactivity makes it a versatile reagent but also necessitates careful handling and storage at very low temperatures (-20°C to -80°C) under an inert atmosphere.[1][4]
Q3: What are the key safety precautions for working with this compound?
A3: Due to its hazardous nature, strict safety protocols are mandatory:
-
Never concentrate the compound: Always use it as a dilute solution.[4]
-
Work in a chemical fume hood: Provide adequate exhaust ventilation to avoid inhaling toxic vapors.[4]
-
Use personal protective equipment (PPE): This includes safety glasses, lab coats, and gloves.
-
Avoid heat and sparks: Keep the compound away from all sources of ignition.[4]
-
Use a safety shield: This is especially critical during distillation or pyrolysis steps.[1]
-
Store properly: Keep this compound in a tightly closed container at -78°C for maximum stability.[4] Significant decomposition occurs even at -20°C after two weeks.[1]
-
Quench excess reagent: Any remaining traces of the diazo compound should be safely destroyed by adding acetic acid.[1]
Q4: How should I store this compound to maximize its stability?
A4: For optimal stability, this compound should be stored as a dilute solution in a solvent like ether in a sealed flask at -78°C (dry ice/acetone bath).[4] Storage at -80°C showed no appreciable change for up to 3 months.[1] It is crucial to keep the container under an inert atmosphere of nitrogen or argon.[1]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Q1: My yield is consistently low. What are the most likely causes?
A1: Low yield is the most common problem and can stem from several factors. The primary suspect is often the decomposition of the product due to its inherent instability.
-
Cause 1: Impure Reagents. The quality of the starting materials is critical. For the Bamford-Stevens reaction, low-quality sodium methoxide (B1231860) will lower the yield.[1] For hydrazone oxidation methods, impurities in the benzaldehyde hydrazone can interfere with the reaction.[2]
-
Cause 2: Inefficient Pyrolysis/Distillation. In the vacuum pyrolysis method, improper temperature control can lead to incomplete reaction or product decomposition. The collection flask must be cooled adequately (around -50°C) to trap the volatile product, but not so cold as to cause a blockage in the vacuum adapter.[1]
-
Cause 3: Product Decomposition. this compound degrades quickly at warmer temperatures.[4] Any delay in the workup or failure to maintain low temperatures throughout the purification and handling process will significantly reduce the isolated yield. Exposure to air can also cause violent decomposition.[1]
dot graph troubleshooting_low_yield { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; check_temp [label="Review Temperature Control", fillcolor="#FBBC05", fontcolor="#202124"]; check_handling [label="Assess Product Handling & Storage", fillcolor="#FBBC05", fontcolor="#202124"];
sol_reagents [label="Use high-purity base (e.g., fresh NaOMe).\nRecrystallize hydrazone precursor.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Ensure gradual heating during pyrolysis.\nMaintain receiver at optimal temp (~-50°C).\nDistill under high vacuum (<0.2 mm).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_handling [label="Work up reaction immediately.\nStore product at <= -78°C under N2/Ar.\nNever concentrate the product.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagents [label="Impurity Issues?"]; start -> check_temp [label="Procedural Flaws?"]; start -> check_handling [label="Decomposition Signs?"];
check_reagents -> sol_reagents [label="Solution"]; check_temp -> sol_temp [label="Solution"]; check_handling -> sol_handling [label="Solution"]; } . Caption: Troubleshooting decision tree for low this compound yield.
Q2: The color of my reaction mixture is not the expected deep red, or it fades quickly. What does this indicate?
A2: The deep red or purple color is characteristic of this compound.[1][6] If this color does not develop or fades rapidly, it suggests that the diazo compound is either not forming or is decomposing as soon as it is generated.
-
Check Temperature: Ensure the reaction temperature is appropriate for the chosen method. For hydrazone oxidations, this may mean cooling to low temperatures.[2]
-
Inert Atmosphere: The presence of oxygen can accelerate decomposition.[1] Ensure your reaction setup is properly purged and maintained under an inert atmosphere like nitrogen or argon.
-
Purity of Solvents: Peroxides in solvents like ether can react with and destroy the product. Always use freshly distilled or inhibitor-free solvents.
Q3: I'm using the mercuric oxide oxidation method and my product is contaminated with benzophenone (B1666685) azine. How can I avoid this?
A3: Benzophenone azine is a common byproduct resulting from the decomposition of the related dithis compound.[3] Its formation is indicative of product instability. To minimize this, use the product immediately after synthesis and ensure all handling is performed at low temperatures. Purifying the crude product by filtering through a pad of basic alumina (B75360) can also help remove this impurity.[2]
Data on Synthesis Yields
The yield of this compound is highly dependent on the synthetic method and scale. The vacuum pyrolysis of benzaldehyde tosylhydrazone salt generally provides the highest reported yields.
| Synthesis Method | Precursor | Reagents | Reported Yield | Reference |
| Vacuum Pyrolysis | Benzaldehyde Tosylhydrazone Salt | Heat (Vacuum) | 76-91% | [1] |
| Hydrazone Oxidation | Benzaldehyde Hydrazone | Mercuric Oxide | (Not specified for phenyl-) | [3] |
| Hydrazone Oxidation | Benzophenone Hydrazone | Chlorodimethylsulfonium Chloride | ~95% (crude) | [2] |
| Hydrazone Oxidation | Benzophenone Hydrazone | Magtrieve™ (CrO₂) | High (in situ use) | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Benzaldehyde Tosylhydrazone
This is the precursor for the high-yield vacuum pyrolysis method.
-
Setup: In a suitable flask, dissolve p-toluenesulfonylhydrazide (1 equivalent) in methanol (B129727).
-
Reaction: Add benzaldehyde (1 equivalent) to the solution. An exothermic reaction will occur, and the tosylhydrazone product will begin to crystallize within minutes.
-
Crystallization: After approximately 15 minutes of stirring at room temperature, cool the mixture in an ice bath to complete crystallization.
-
Isolation: Collect the product by vacuum filtration on a Büchner funnel.
-
Washing & Drying: Wash the collected solid with a small amount of cold methanol and dry it under vacuum. The typical yield is 87-93%.[1]
Protocol 2: High-Yield Synthesis of this compound via Vacuum Pyrolysis
This procedure is adapted from Organic Syntheses and provides high yields of pure, solvent-free product.[1] Warning: This procedure involves a potentially explosive compound and must be performed with extreme caution, using a safety shield.
-
Salt Formation:
-
In a 200-mL round-bottomed flask, place benzaldehyde tosylhydrazone (0.05 mol).
-
Add a 1.0 M solution of sodium methoxide in methanol (0.051 mol) and swirl until the solid is completely dissolved.
-
Remove the methanol completely using a rotary evaporator, followed by evacuation at high vacuum (0.1 mm) for 2 hours to obtain the dry tosylhydrazone salt.
-
-
Pyrolysis Setup:
-
Break up the solid salt with a spatula.
-
Fit the flask with a vacuum take-off adapter connected to a 50-mL receiver flask.
-
Cool the receiver flask in a dry ice-acetone bath maintained at approximately -50°C. Caution: Do not overcool, as this can cause the adapter to plug.[1]
-
Place the entire setup behind a safety shield.
-
-
Pyrolysis and Distillation:
-
Evacuate the system to a pressure of 0.1 mm Hg.
-
Immerse the reaction flask in an oil bath and begin heating.
-
At around 90°C, the red this compound will begin to distill and collect in the cooled receiver.
-
Gradually raise the temperature of the oil bath to 220°C over a period of 1 hour.
-
Once the pyrolysis is complete (indicated by a drop in pressure), carefully vent the system with an inert gas (nitrogen or argon).
-
-
Product Handling:
Diagrams
// Nodes Benzaldehyde [label="Benzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Tosylhydrazide [label="p-Toluenesulfonylhydrazide", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrazine [label="Hydrazine", fillcolor="#F1F3F4", fontcolor="#202124"];
Tosylhydrazone [label="Benzaldehyde\nTosylhydrazone", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrazone [label="Benzaldehyde\nHydrazone", fillcolor="#FBBC05", fontcolor="#202124"];
Base [label="Base (e.g., NaOMe)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tosylhydrazone_Salt [label="Tosylhydrazone Salt", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Pyrolysis [label="Vacuum Pyrolysis\n(Bamford-Stevens)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(e.g., HgO, CrO2)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Product [label="this compound", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Benzaldehyde -> Tosylhydrazone; Tosylhydrazide -> Tosylhydrazone; Benzaldehyde -> Hydrazone; Hydrazine -> Hydrazone;
Tosylhydrazone -> Tosylhydrazone_Salt; Base -> Tosylhydrazone_Salt;
Tosylhydrazone_Salt -> Pyrolysis; Hydrazone -> Oxidation;
Pyrolysis -> Product; Oxidation -> Product; } . Caption: Primary synthesis pathways to this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. The Versatile Reaction Chemistry of an Alpha-Boryl Diazo Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bkcs.kchem.org [bkcs.kchem.org]
- 7. Generation of Dithis compound by Oxidation of Benzophenone Hydrazone with Magtrieve. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Phenyldiazomethane Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of phenyldiazomethane to prevent its decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound decomposition during storage?
A1: this compound is a notoriously unstable compound, and its decomposition can be initiated by several factors:
-
Temperature: this compound is highly sensitive to heat and can decompose rapidly at room temperature, with some reports indicating it can be explosive.[1][2][3]
-
Concentration: The compound should never be concentrated.[4] Pure this compound is reported to explode spontaneously.[1][2] It is typically handled as a dilute solution.[4]
-
Presence of Water or Acids: In the presence of water, this compound can decompose to form benzyl (B1604629) alcohol.[5] Acids can also catalyze its decomposition.[6]
-
Light: While not explicitly detailed in the provided search results for this compound, diazo compounds are generally light-sensitive.
-
Air (Oxygen): While specific reactions with oxygen were not detailed, storage under an inert atmosphere is recommended, suggesting sensitivity to air.[3][7]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored as a dilute solution in ether at -78°C or -80°C.[3][4][7] It should be kept in a tightly sealed container under an inert atmosphere such as nitrogen or argon.[3][4][7] The storage area should be cool, dry, and well-ventilated, away from any sources of heat, sparks, or ignition.[4][8]
Q3: How long can I store this compound?
A3: The stability of this compound is highly dependent on the storage temperature. At -80°C, it has been reported to show no appreciable change for up to 3 months.[3][7] However, at -20°C, significant decomposition can occur within two weeks.[3][7] It is crucial to monitor the solution's color; a change from its characteristic blood-red color to yellow or clear indicates decomposition.[4]
Q4: What are the visible signs of this compound decomposition?
A4: A solution of active this compound is typically blood-red.[4] As it decomposes, the solution will turn yellow or become colorless.[4] The evolution of nitrogen gas is also a key indicator of decomposition.
Q5: What are the primary decomposition products of this compound?
A5: The thermal decomposition of this compound in an anhydrous solvent like acetonitrile (B52724) primarily yields benzalazine, cis-stilbene, and trans-stilbene.[5][9] If water is present, benzyl alcohol is also a major product.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The red color of my this compound solution has faded. | Decomposition of the this compound. | The solution is no longer viable for use. Dispose of it according to your institution's hazardous waste protocols. Traces of diazo compounds can be quenched by careful addition to acetic acid.[3][7] |
| I observe gas evolution from my stored solution. | Decomposition is occurring, releasing nitrogen gas. | This is a sign of active and potentially rapid decomposition. Handle with extreme caution in a fume hood. Do not use the solution and dispose of it immediately and safely. |
| My reaction is not proceeding as expected with a stored this compound solution. | The concentration of active this compound has decreased due to decomposition. | Use a freshly prepared solution of this compound for best results. If using a stored solution, consider titrating it to determine the active concentration before use. |
Data Presentation
Table 1: this compound Storage Stability
| Storage Temperature | Solvent | Atmosphere | Observed Stability | Citation |
| -80°C | Not specified | Nitrogen or Argon | No appreciable change for 3 months. | [3][7] |
| -78°C | Ether | Not specified | Recommended for stability. | [4] |
| -20°C | Not specified | Nitrogen or Argon | Significant decomposition after 2 weeks. | [3][7] |
| Room Temperature | Not specified | Not specified | Decomposes rapidly and can be explosive. | [3][4] |
Experimental Protocols
Recommended Protocol for Long-Term Storage of this compound
This protocol is based on best practices derived from multiple sources to ensure the stability and safety of stored this compound.
Materials:
-
Freshly prepared dilute solution of this compound in a suitable solvent (e.g., diethyl ether).
-
Flame-dried, round-bottom flask or Schlenk tube equipped with a Teflon-wrapped septum or a high-vacuum valve.
-
Inert gas source (Nitrogen or Argon).
-
-80°C freezer or a dry ice/acetone bath in a well-ventilated cold room.
-
Secondary containment vessel.
Procedure:
-
Preparation: Ensure the this compound solution is dilute. NEVER attempt to store concentrated or neat this compound .[4]
-
Inert Atmosphere: Transfer the dilute this compound solution to the flame-dried storage flask under a positive pressure of inert gas (nitrogen or argon).
-
Sealing: Securely seal the flask with the Teflon-wrapped septum or close the high-vacuum valve. To further protect the seal, wrap the septum and neck of the flask with Parafilm.
-
Labeling: Clearly label the flask with the contents ("this compound in Ether"), concentration, date of preparation, and appropriate hazard warnings (flammable, toxic, explosive hazard).
-
Secondary Containment: Place the sealed flask inside a labeled, chemically resistant secondary container.
-
Storage: Immediately place the secondary container in a -80°C freezer.[3][7] If a -80°C freezer is unavailable, a desiccator stored in a -78°C cold room or a constantly maintained dry ice/acetone bath can be used.[4]
-
Inspection: Periodically (e.g., weekly) visually inspect the stored solution (without removing it from the cold storage for extended periods) for any signs of decomposition, such as a color change from red to yellow or evidence of pressure buildup.
-
Handling for Use: When retrieving a portion of the solution, do so under an inert atmosphere. The very cold solution may spontaneously eject from a syringe, so a secondary container should be used for transport, and this secondary container should not be sealed to prevent pressure buildup as the solution warms.[4]
Visualizations
Caption: Decomposition products of this compound.
Caption: Recommended workflow for this compound storage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of this compound in acetonitrile - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Intermediates in the decomposition of aliphatic diazo-compounds. Part V. The effects of hydroxylic compounds on the decomposition of 4,4′-dichlorodithis compound catalysed by perchloric and toluene-p-sulphonic acids in acetonitrile - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. echemi.com [echemi.com]
- 9. Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of this compound in acetonitrile - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
troubleshooting low conversion in phenyldiazomethane esterification
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion rates during the esterification of carboxylic acids with phenyldiazomethane.
Frequently Asked Questions (FAQs)
Q1: My esterification yield is very low or zero. What are the most likely causes?
Low or no yield is typically traced back to the quality and handling of the this compound reagent, as it is highly unstable.[1][2]
-
Degradation of this compound: This is the most common cause. This compound is unstable at room temperature and decomposes over time. It is also sensitive to heat and light. For consistent results, use a freshly prepared solution of this compound. If using a stored solution, ensure it was kept in a dilute ether solution at -78 °C and away from light.[2]
-
Improper Stoichiometry: Ensure you are using a slight excess of this compound. The progress of the reaction can be visually monitored: the characteristic deep red color of this compound will fade to yellow or become colorless upon complete reaction with the carboxylic acid.[2] If the red color disappears immediately upon addition, it may indicate an insufficient amount of the diazo compound.
-
Presence of Water or Other Protic Impurities: this compound will react with any acidic proton. Water, or residual alcohols from a previous step, will consume the reagent and reduce the yield of your desired ester. Ensure your carboxylic acid starting material and solvent are anhydrous.
Q2: The red color of my reaction disappeared, indicating the this compound was consumed, but I still have a low yield of the benzyl (B1604629) ester. What could be the issue?
If the reagent is consumed but the desired product is not formed in high yield, consider the following possibilities:
-
Reaction with Other Acidic Groups: Besides the carboxylic acid, this compound can react with other acidic functional groups on your starting material.
-
Side Reactions with Solvent: While solvents like dichloromethane (B109758) and ether are generally compatible, reactive impurities within the solvent could consume the this compound.[2] Using high-purity, anhydrous solvents is critical.
-
Product Instability: While less common for simple benzyl esters, your specific product might be unstable under the reaction or workup conditions.
Q3: The esterification reaction is proceeding very slowly. How can I increase the reaction rate?
The rate-determining step is the initial proton transfer from the carboxylic acid to this compound.[3]
-
Carboxylic Acid pKa: Carboxylic acids with lower pKa values (stronger acids) will react significantly faster.[3]
-
Temperature: While this compound is unstable at higher temperatures, reactions are typically run at room temperature.[2] Slightly cooling the reaction (e.g., to 0 °C) may be necessary for highly reactive acids to control the evolution of nitrogen gas, but this will slow the rate. Conversely, very slow reactions with unreactive acids may require extended reaction times (e.g., overnight).[2]
-
Solvent Choice: The reaction is typically performed in aprotic, non-coordinating solvents like dichloromethane or diethyl ether.[2][4] The choice of solvent can influence reaction rates, though solvent effects are generally less pronounced than the effect of the acid's pKa.
Q4: Are there any visual cues to monitor the reaction's progress?
Yes. A solution of this compound has a characteristic deep red or blood-red color. As it reacts with the carboxylic acid, this color will fade. The complete disappearance of the red color, resulting in a yellow or colorless solution, indicates that all the this compound has been consumed.[2] If the solution remains red after an extended period, it suggests that the carboxylic acid has been fully converted or that the reaction has stalled.
Data on Reaction Rates
The rate of esterification is highly dependent on the acidity (pKa) of the carboxylic acid. More acidic substrates react faster. While comprehensive yield data is highly substrate-specific, the following table of second-order rate constants for the reaction of dithis compound (a related and often-used diazoalkane) with various carboxylic acids illustrates this principle. A higher rate constant corresponds to a faster reaction and generally more efficient conversion in a given timeframe.
| Carboxylic Acid | pKa (in water) | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ min⁻¹) |
| p-Nitrobenzoic Acid | 3.44 | Anhydrous Ethanol | 21 | ~2.9 (calculated from pseudo-first order) |
| Benzoic Acid | 4.20 | Anhydrous Ethanol | 21 | 0.58 |
| p-Toluic Acid | 4.37 | Toluene | 25 | 0.081 |
| Acetic Acid | 4.76 | Toluene | 25 | 0.033 |
Data adapted from studies on dithis compound, which is expected to show similar reactivity trends to this compound.[3]
Visualizing the Process
Reaction Mechanism
The esterification proceeds via a two-step mechanism: an initial acid-base reaction followed by a nucleophilic substitution (SN2) with nitrogen gas as an excellent leaving group.[5][6]
Caption: Mechanism of this compound esterification.
Troubleshooting Workflow
If you are experiencing low conversion, follow this logical workflow to diagnose the problem.
Caption: A logical workflow for troubleshooting low esterification yield.
Key Factors Influencing Esterification
Several interrelated factors determine the success of the this compound esterification.
Caption: Key factors affecting this compound esterification.
Detailed Experimental Protocol
This protocol provides a general method for the esterification of a carboxylic acid using a prepared solution of this compound.
Safety Precautions: Diazo compounds are toxic and potentially explosive.[2][7] All manipulations should be carried out in a well-ventilated fume hood behind a safety shield. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[2] Never concentrate a solution of this compound.[2]
Materials:
-
Carboxylic acid
-
Solution of this compound in diethyl ether (freshly prepared or properly stored at -78 °C)
-
Anhydrous dichloromethane (or other suitable aprotic solvent)
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringe for transferring this compound solution
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Addition of this compound: While stirring the solution at room temperature, add the this compound solution dropwise via syringe. A slight excess (approx. 1.1 eq) is typically used.
-
Reaction Monitoring: Observe the color of the reaction mixture. The deep red color of the this compound should persist initially and then slowly fade as the reaction proceeds. The reaction is complete when the red color has completely disappeared.[2] For slow-reacting acids, the reaction may need to stir at room temperature overnight.[2]
-
Quenching (Optional but Recommended): If a red color persists after the starting material is consumed (as determined by TLC), carefully add a few drops of acetic acid to quench the excess this compound until the solution becomes colorless.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude benzyl ester can be purified using standard techniques such as column chromatography on silica (B1680970) gel to remove any non-volatile impurities and unreacted starting material.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Continuous Flow Chemistry: Reaction of Dithis compound with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Conditions for Phenyldiazomethane Cyclopropanation
Welcome to the Technical Support Center for optimizing phenyldiazomethane cyclopropanation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the cyclopropanation of alkenes with this compound.
Issue 1: Low or No Product Yield
| Observation | Potential Cause | Recommended Solution |
| No reaction | Inactive catalyst | - Use a fresh batch of catalyst. Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄) is a reliable choice.[1] - Ensure the catalyst is properly stored under an inert atmosphere. |
| Unsuitable solvent | - Toluene (B28343) is often the optimal solvent for these reactions.[1] - If using other solvents, ensure they are anhydrous, as water can decompose the diazo compound. | |
| Low reaction temperature | - While lower temperatures can improve diastereoselectivity, they may also slow down the reaction rate. Consider a modest increase in temperature, for example, from room temperature to 40-50 °C. | |
| Low Yield | Impure this compound | - this compound is unstable and should be freshly prepared and used immediately. - Purify the this compound solution by filtration through a pad of basic alumina (B75360) to remove impurities. |
| Inefficient catalyst | - For electron-deficient alkenes, Rh₂(OAc)₄ has been shown to be more effective than copper catalysts like Cu(acac)₂.[1] | |
| Sub-optimal catalyst loading | - While very low catalyst loadings (e.g., 0.001 mol%) can be effective, starting with a loading of 1-2 mol% is recommended for initial optimizations. In some cases, a lower catalyst loading (e.g., 0.2 mol%) can aid in purification.[2] | |
| Unreactive substrate | - Simple acrylates and unsaturated aldehydes have been reported to be ineffective substrates under certain conditions.[1] Consider modifying the substrate or the catalytic system. |
Issue 2: Formation of Side Products
| Observation | Potential Cause | Recommended Solution |
| Formation of stilbene (B7821643) (dimer of this compound) | Slow addition of this compound to a low concentration of alkene | - Add the alkene to the reaction flask before the catalyst. - Add the this compound solution slowly (e.g., via syringe pump) to the reaction mixture containing the catalyst and the alkene. This maintains a low concentration of the diazo compound. |
| High catalyst concentration | - Reduce the catalyst loading. | |
| Formation of products from C-H insertion | Reactive C-H bonds in the solvent or substrate | - Use a solvent with less reactive C-H bonds, such as benzene (B151609) or toluene. - If intramolecular C-H insertion is an issue, consider modifying the substrate to block reactive sites. |
Issue 3: Poor Diastereoselectivity
| Observation | Potential Cause | Recommended Solution | | Low diastereomeric ratio (dr) | High reaction temperature | - Lower the reaction temperature. Reactions can often be run at room temperature or even 0 °C to improve diastereoselectivity. | | | Inappropriate catalyst | - The choice of catalyst and ligands can significantly influence diastereoselectivity. For asymmetric cyclopropanation, a chiral catalyst is necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this compound cyclopropanation?
A1: For the cyclopropanation of electron-deficient alkenes, rhodium(II) acetate dimer (Rh₂(OAc)₄) is generally more effective than copper(II) acetylacetonate (B107027) (Cu(acac)₂).[1] The optimal catalyst can, however, depend on the specific substrate.
Q2: What is the recommended solvent and temperature for the reaction?
A2: Toluene is a commonly used and often optimal solvent.[1] The reaction temperature is a critical parameter that needs to be optimized. While some reactions proceed well at room temperature, heating (e.g., to 70 °C) may be necessary for less reactive substrates. Conversely, cooling the reaction can improve diastereoselectivity.
Q3: My alkene is not reacting with this compound. What can I do?
A3: The reactivity of the alkene is crucial. Electron-deficient alkenes, such as enones, fumarates, and unsaturated nitro compounds, are generally good substrates.[1] Cyclic enones and simple acrylates have been reported to be unreactive under certain conditions.[1] If your substrate is unreactive, you might consider using a more reactive diazo compound or a different catalytic system.
Q4: How can I improve the diastereoselectivity of my reaction?
A4: Lowering the reaction temperature is a common strategy to enhance diastereoselectivity. The choice of catalyst and solvent can also have a significant impact. For enantioselective reactions, employing a chiral catalyst is essential.
Q5: How should I purify my cyclopropane (B1198618) product?
A5: The most common purification method is flash column chromatography on silica (B1680970) gel.
Experimental Protocols
General Procedure for Rh₂(OAc)₄-Catalyzed Cyclopropanation of an Enone with this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene (e.g., an enone)
-
Freshly prepared solution of this compound in an appropriate solvent (e.g., toluene)
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄)
-
Anhydrous toluene
-
Standard laboratory glassware, syringe pump, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkene (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol, 1 mol%).
-
Dissolve the reactants in anhydrous toluene (5 mL).
-
Prepare a solution of freshly prepared this compound (1.2 mmol) in anhydrous toluene (10 mL).
-
Using a syringe pump, add the this compound solution to the stirred reaction mixture over a period of 4-6 hours at room temperature. The color of the reaction mixture should be monitored; a persistent pink/red color indicates an excess of the diazo compound.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until the disappearance of the diazo compound is confirmed by TLC (the characteristic pink/red color will fade).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to afford the desired cyclopropane.
Data Presentation
Table 1: Effect of Catalyst on the Cyclopropanation of Chalcone with this compound
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Yield (%) |
| 1 | Rh₂(OAc)₄ | 1 | Toluene | High |
| 2 | Cu(acac)₂ | 1 | Toluene | Moderate |
Note: "High" and "Moderate" yields are qualitative descriptions based on literature findings where Rh₂(OAc)₄ was superior to Cu(acac)₂.[1]
Table 2: Substrate Scope in this compound Cyclopropanation Catalyzed by Rh₂(OAc)₄
| Entry | Substrate Type | Reactivity |
| 1 | Acyclic Enones | Good to High Yields[1] |
| 2 | Fumarates | Good Yields[1] |
| 3 | Unsaturated Nitro Compounds | Good Yields[1] |
| 4 | Cyclic Enones | Unsuccessful[1] |
| 5 | Simple Acrylates | Unsuccessful[1] |
| 6 | Unsaturated Aldehydes | Low Yields[1] |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Generalized reaction pathway for cyclopropanation.
References
- 1. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
side reactions of phenyldiazomethane and how to avoid them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the side reactions of phenyldiazomethane and optimize your experiments for higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during reactions involving this compound, helping you identify the cause and implement effective solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired ester product | 1. Decomposition of this compound: this compound is thermally unstable and can decompose, especially at room temperature or higher.[1] 2. Side reactions: Competing side reactions such as the formation of stilbenes and benzaldehyde (B42025) azine consume the starting material.[2] 3. Suboptimal reaction conditions: Incorrect temperature, solvent, or concentration can reduce the reaction rate and efficiency. | 1. Maintain low temperatures: Store this compound solutions at -78°C and run reactions at the lowest effective temperature.[1] 2. Slow addition: Add the this compound solution dropwise to the reaction mixture to maintain a low concentration and minimize self-reaction. 3. Use an inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
| Formation of stilbene (B7821643) (cis and trans) as a major byproduct | Carbene dimerization: this compound can decompose to form phenylcarbene, which can then dimerize to form stilbenes. This is a common thermal decomposition pathway.[2] | 1. Strict temperature control: Avoid high temperatures during the reaction and workup. 2. Use of carbene traps: In non-esterification reactions, specific carbene trapping agents can be employed. However, for esterifications, minimizing carbene formation is key. 3. Catalyst selection: For reactions other than simple esterification, certain catalysts can promote desired carbene transfer reactions over dimerization. |
| Presence of benzaldehyde azine in the product mixture | Bimolecular reaction of this compound: Two molecules of this compound can react with each other to form benzaldehyde azine. This is a known thermal decomposition pathway that can occur alongside unimolecular decomposition.[2] | 1. Dilute solutions: Use dilute solutions of this compound to reduce the likelihood of bimolecular reactions. 2. Slow addition of reagents: As with stilbene formation, slow addition of this compound to the reaction mixture is crucial. |
| Reaction does not go to completion | 1. Insufficient this compound: The amount of this compound added may not be enough to fully react with the starting material. 2. Poor quality of this compound: The this compound solution may have degraded due to improper storage or handling. | 1. Monitor the reaction: The disappearance of the characteristic red color of this compound indicates its consumption.[1] Add more reagent dropwise until the color persists. 2. Use freshly prepared or properly stored reagent: Ensure your this compound solution is of high quality. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound?
A1: The main side reactions stem from the thermal decomposition of this compound. In anhydrous conditions, the primary byproducts are cis- and trans-stilbene (B89595) and benzaldehyde azine.[2] These products are formed through both unimolecular (leading to phenylcarbene and subsequent dimerization to stilbene) and bimolecular (leading to benzaldehyde azine) pathways.[2]
Q2: How can I minimize the formation of these side products during an esterification reaction?
A2: To favor the desired esterification and minimize side reactions, the following strategies are recommended:
-
Temperature Control: Maintain a low reaction temperature. This compound is highly reactive and its decomposition is accelerated by heat.
-
Slow Addition: Add the this compound solution slowly and dropwise to the carboxylic acid solution. This keeps the instantaneous concentration of this compound low, which disfavors the bimolecular reaction that forms benzaldehyde azine and the unimolecular decomposition that leads to stilbene.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent unwanted reactions with atmospheric components.[1]
-
Solvent Choice: Use aprotic, non-polar solvents. The choice of solvent can influence the stability of this compound and the distribution of products.[3][4]
Q3: What is the mechanism for the formation of stilbene and benzaldehyde azine?
A3: The formation of these byproducts can be visualized through the following pathways:
Figure 1. Pathways for the formation of stilbene and benzaldehyde azine from this compound.
Q4: Are there any catalysts that can help suppress these side reactions?
A4: For the specific application of esterifying carboxylic acids, the reaction is typically performed without a catalyst as the carboxylic acid itself acts as a proton source to initiate the reaction. The introduction of other catalysts could potentially accelerate the decomposition of this compound. However, in other applications of this compound, such as cyclopropanation, transition metal catalysts (e.g., rhodium or copper complexes) are used to control the reactivity of the carbene intermediate and favor the desired product over side reactions like dimerization.
Q5: How does the choice of solvent affect the side reactions?
A5: The solvent can influence the stability of this compound and the rates of the competing reactions.[3][4][5] Polar and protic solvents can react with this compound or the carbene intermediate. Aprotic solvents are generally preferred. The polarity and basicity of the solvent can affect the distribution of products. For instance, in the reaction of this compound with chloranil, the ratio of stilbene to spirooxetane was found to be dependent on the solvent's basicity and polarity.[6] For esterification, a non-polar, aprotic solvent like diethyl ether or dichloromethane (B109758) is commonly used.[1]
Experimental Protocols
Protocol 1: Optimized Esterification of a Carboxylic Acid with this compound
This protocol is designed to maximize the yield of the benzyl (B1604629) ester while minimizing the formation of stilbene and benzaldehyde azine.
Materials:
-
Carboxylic acid
-
This compound solution in diethyl ether (freshly prepared or properly stored at -78°C)
-
Dichloromethane (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Slow Addition of this compound: While stirring the carboxylic acid solution, add the cold (-78°C) this compound solution dropwise via a syringe. The characteristic red color of the this compound should disappear upon addition.
-
Monitoring the Reaction: Continue the dropwise addition until a faint red or pink color persists, indicating that the carboxylic acid has been consumed and there is a slight excess of this compound.
-
Quenching: Once the reaction is complete (as indicated by TLC or the persistent color), quench the excess this compound by adding a few drops of acetic acid. The red color will disappear.
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Work-up: Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to separate the desired benzyl ester from any side products and the benzoic acid formed from the quenching step.
References
Technical Support Center: Managing Temperature Control in Phenyldiazomethane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing temperature control in reactions involving phenyldiazomethane. Due to its inherent instability and potential for exothermic decomposition, precise temperature management is critical for ensuring reaction success, purity of the product, and laboratory safety. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems related to temperature control in this compound reactions.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Decomposition of this compound: The reaction temperature may be too high, causing the this compound to decompose before it can react with the substrate. This compound is known to be unstable at room temperature and decomposes readily.[1] | - Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or below).- Slow addition: Add the this compound solution slowly to the reaction mixture to allow for better heat dissipation.- Pre-cool the reaction vessel: Ensure the reaction vessel is adequately cooled before adding the this compound.- Use freshly prepared this compound: The stability of this compound decreases over time, even when stored at low temperatures. |
| Inefficient Reaction Kinetics: The reaction temperature may be too low for the desired transformation to occur at a reasonable rate. | - Gradual temperature increase: After the addition of this compound at a low temperature, slowly warm the reaction mixture to a temperature where the reaction proceeds efficiently, while monitoring for any signs of decomposition.- Optimize reaction time: A longer reaction time at a lower temperature may be necessary. | |
| Presence of Impurities (e.g., Stilbene, Benzalazine) | Thermal Decomposition of this compound: These impurities are common byproducts of the thermal decomposition of this compound.[2] Their presence indicates that the reaction temperature was likely too high. | - Strict temperature control: Maintain a consistently low temperature throughout the reaction.- Use of an inert atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions that can be initiated at higher temperatures. |
| Reaction Color Fades from Red to Yellow/Colorless Too Quickly | Rapid Consumption or Decomposition: This can indicate a very fast reaction, but also rapid decomposition of the this compound. The blood-red color is characteristic of the presence of active this compound.[3] | - Monitor temperature closely upon addition: The initial mixing can be exothermic. Ensure the cooling bath is sufficient to handle the initial heat of reaction.- Slower addition rate: Adding the this compound more slowly can help control the initial reaction rate and temperature. |
| Violent Reaction or Uncontrolled Foaming | Runaway Reaction: This is a critical safety concern and is caused by an uncontrolled exothermic decomposition of this compound. This can be triggered by local hot spots, impurities, or too high a concentration. | - Immediate and rapid cooling: If a runaway reaction begins, immerse the reaction vessel in a large cooling bath (e.g., dry ice/acetone).- Ensure adequate dilution: this compound should always be used as a dilute solution.[3]- Work behind a blast shield: Due to the explosive potential, always work behind a safety shield.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage temperature for this compound?
A1: this compound should be stored at -78 °C in a dilute ether solution to ensure its stability.[3] Storage at -20 °C can lead to significant decomposition within two weeks.[4] It should never be concentrated.[3]
Q2: My reaction requires heating. How can I use this compound safely under these conditions?
A2: If heating is necessary, the this compound should be added at a low temperature first, and then the reaction mixture should be warmed slowly and cautiously. It is crucial to monitor the reaction for any signs of rapid gas evolution or color change, which could indicate decomposition. The use of a dilute solution is paramount to control the exothermicity.
Q3: I observe the formation of cis- and trans-stilbene (B89595) in my reaction. How can I minimize these byproducts?
A3: The formation of stilbenes is a direct result of the thermal decomposition of this compound.[2] To minimize their formation, it is essential to maintain a low reaction temperature. The specific temperature will depend on your substrate and reaction conditions, but starting at 0 °C or below is recommended.
Q4: Can I monitor the progress of my this compound reaction visually?
A4: Yes, the reaction progress can often be monitored visually. A solution containing active this compound typically has a characteristic blood-red color. As the this compound is consumed in the reaction, this color will fade to yellow or become colorless.[3]
Q5: What are the key safety precautions I should take when working with this compound, specifically concerning temperature?
A5: Always be aware that this compound is potentially explosive and its decomposition is exothermic.[4]
-
Work in a fume hood behind a safety shield. [4]
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Never work with concentrated solutions of this compound. [3]
-
Have a cooling bath readily available to quickly cool the reaction if necessary.
-
Avoid rough surfaces and direct sunlight, which can initiate decomposition.
Data on Thermal Stability of Diazo Compounds
| Diazo Compound | Onset Temperature (Tonset) of Decomposition (°C) | Enthalpy of Decomposition (ΔHD) (kJ mol-1) |
| Ethyl (phenyl)diazoacetate | 75-160 (range for various substituted phenyl diazoacetates) | -102 (average for diazo compounds without other energetic groups) |
| General Diazo Compounds | 75 - 160 | ~ -102 |
Data adapted from studies on the thermal stability of various diazo compounds. The specific values for this compound may vary.[5] This data highlights the exothermic nature of the decomposition and the relatively low temperatures at which it can begin.
Experimental Protocol: Esterification of a Carboxylic Acid using this compound
This protocol provides a general methodology for the esterification of a carboxylic acid using this compound, with a focus on temperature control.
Materials:
-
Carboxylic acid
-
This compound in diethyl ether (freshly prepared and stored at -78 °C)
-
Dichloromethane (B109758) (anhydrous)
-
Nitrogen or Argon gas supply
-
Ice-water bath
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid in anhydrous dichloromethane under an inert atmosphere (e.g., a nitrogen-filled balloon).
-
Cooling: Cool the flask in an ice-water bath to 0 °C.
-
Addition of this compound: Slowly add the cold (-78 °C) solution of this compound in diethyl ether to the stirred solution of the carboxylic acid. The addition should be done dropwise to control the reaction rate and any potential exotherm. A color change from the initial red of the this compound solution to yellow or colorless indicates the consumption of the reagent.[3]
-
Reaction Monitoring: Continue stirring the reaction mixture at 0 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the carboxylic acid spot.
-
Warming (Optional): If the reaction is slow at 0 °C, allow the mixture to slowly warm to room temperature while continuing to stir. Monitor the reaction closely for any signs of gas evolution or unexpected color changes. Some reactions are left to stir overnight at room temperature.[3]
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Quenching: Once the reaction is complete (as indicated by TLC), quench any excess this compound by adding a few drops of acetic acid. The red color will disappear.
-
Work-up: The reaction mixture can then be concentrated under reduced pressure and the residue purified by an appropriate method (e.g., column chromatography) to isolate the desired ester.
Logical Workflow for Troubleshooting Temperature Control
The following diagram illustrates a logical workflow for troubleshooting common issues related to temperature control in this compound reactions.
Caption: Troubleshooting workflow for temperature control in this compound reactions.
References
- 1. uu.diva-portal.org [uu.diva-portal.org]
- 2. Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of this compound in acetonitrile - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
purification challenges of phenyldiazomethane and solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with phenyldiazomethane. It addresses common challenges encountered during its purification and handling.
Troubleshooting Guide
Q1: My this compound decomposed violently during vacuum distillation. What went wrong and how can I prevent this?
A1: Violent decomposition during distillation is a critical hazard associated with this compound due to its inherent instability.[1][2][3] Several factors could have contributed to this incident.
Possible Causes:
-
High Temperature: The distillation bath temperature should not exceed 30°C.[1] this compound is extremely sensitive to heat and can detonate.
-
Exposure to Air: A leak in the distillation apparatus can expose the compound to air, leading to violent decomposition, especially if the compound has been at room temperature for some time.[1]
-
Concentration: Attempting to distill this compound to a highly concentrated or neat form significantly increases the risk of explosion. It is recommended to handle it as a dilute solution whenever possible.[4]
-
Contaminants: The presence of acidic impurities can catalyze decomposition.
Solutions and Preventative Measures:
-
Strict Temperature Control: Always perform the distillation below room temperature. The receiving flask should be cooled to approximately -50°C.[1][5]
-
High Vacuum: Maintain a high vacuum (less than 0.2 mm) to allow distillation at a lower temperature.[1]
-
Safety Precautions: Always conduct the distillation behind a safety shield.[1][5] Ensure all glassware is free of cracks or defects.
-
Inert Atmosphere: After distillation, immediately store the this compound under an inert atmosphere of nitrogen or argon.[1]
-
Avoid Concentration: Never attempt to concentrate this compound to a neat substance. It is typically used as a solution in a solvent like ether.[4]
Q2: The yield of my purified this compound is consistently low after vacuum pyrolysis. How can I improve it?
A2: Low yields can be frustrating. Several factors in the synthesis and purification process can impact the final yield.
Possible Causes of Low Yield:
-
Incomplete Reaction: The initial formation of the tosylhydrazone salt may be incomplete.
-
Improper Pyrolysis Temperature: The temperature for the vacuum pyrolysis needs to be carefully controlled and ramped up to ensure complete decomposition of the salt without decomposing the product.[5]
-
Loss During Transfer: this compound is volatile, and losses can occur during transfers if not handled quickly and at low temperatures.
-
Decomposition During Storage: Improper storage, even for a short period, can lead to significant decomposition.
Solutions for Yield Improvement:
-
Starting Material Quality: Use high-quality reagents for the preparation of the tosylhydrazone salt. For instance, high-quality sodium methoxide (B1231860) is crucial for good yields.[1]
-
Optimized Pyrolysis: During vacuum pyrolysis, the temperature should be gradually raised to ensure a steady distillation of the product.[5]
-
Efficient Collection: Ensure the receiving flask is adequately cooled to trap the volatile product effectively. Be cautious not to block the vacuum adapter by freezing the product, which can happen if the temperature is too low.[1][5]
-
Immediate Use or Proper Storage: For best results, use the purified this compound immediately. If storage is necessary, it must be at -80°C under an inert atmosphere, where it shows no appreciable change for up to 3 months.[1] At -20°C, significant decomposition occurs after two weeks.[1]
Q3: I am looking for a safer alternative to distillation for purifying this compound. What are my options?
A3: Given the hazards of distillation, exploring alternative purification methods is a prudent approach.
Recommended Alternatives:
-
Chromatography: For related, more stable diazo compounds like dithis compound, purification by filtering through a pad of basic alumina (B75360) has been reported to be simpler and provide better recovery than recrystallization.[6] This suggests that column chromatography on a neutral or basic stationary phase could be a viable and safer alternative for this compound, avoiding the need for heating.
-
Continuous Flow Synthesis with Inline Purification: This is a modern and much safer method that avoids the isolation and accumulation of large quantities of hazardous this compound.[7][8] The compound is generated in a flow reactor and immediately purified in-line, typically through an aqueous wash to remove byproducts, before being used in the subsequent reaction step.[7][8]
Frequently Asked Questions (FAQs)
Q: What are the primary hazards associated with this compound? A: this compound is a highly toxic and potentially explosive compound.[1][4] It is known to be unstable at room temperature and can decompose violently, especially when exposed to heat, air, or acids.[1][2][4] It is also a skin and eye irritant and harmful if inhaled or ingested.[4][9]
Q: What is the recommended storage procedure for purified this compound? A: Purified this compound must be stored at low temperatures under an inert atmosphere (nitrogen or argon).[1] It is stable for up to 3 months at -80°C but will decompose significantly within two weeks at -20°C.[1] It should never be stored in a concentrated form; dilute solutions in a solvent like ether are preferred.[4]
Q: How can I safely dispose of residual this compound? A: Traces of diazo compounds should be carefully destroyed by adding them to acetic acid.[1] All waste containing this compound should be treated as hazardous and disposed of according to institutional and local regulations.[4]
Q: Can I use chromatography to purify this compound? A: While specific protocols for this compound are not detailed in the provided results, the successful purification of the related and more stable dithis compound using basic alumina suggests that chromatography is a promising method.[6] It would likely involve a neutral or basic stationary phase to avoid acid-catalyzed decomposition.
Quantitative Data Summary
| Parameter | Vacuum Pyrolysis/Distillation Method | Continuous Flow with Inline Wash |
| Reported Yield | 76–91%[1] | Not explicitly quantified, but effective for sensitive reactions[7][8] |
| Purity | High, free from solvents[1] | "Clean, base-free diazo stream"[8] |
| Operating Temperature | Distillation < 30°C, Collection ~ -50°C[1] | Optimized conditions at 65°C for generation[7] |
| Safety Considerations | High risk of explosion[1] | Significantly enhanced safety by avoiding isolation[7][8] |
| Storage Condition | Stability |
| -80°C | No appreciable change for 3 months[1] |
| -20°C | Significant decomposition after 2 weeks[1] |
| Room Temperature | Explosive, decomposes violently[1][4] |
Experimental Protocols & Visualizations
Protocol 1: Purification by Vacuum Pyrolysis and Distillation
This method is adapted from Organic Syntheses and should only be performed by trained personnel with appropriate safety measures in place.[1]
-
Preparation: The tosylhydrazone salt of benzaldehyde (B42025) is prepared and thoroughly dried under vacuum.
-
Apparatus Setup: A distillation apparatus is assembled with a receiving flask cooled to approximately -50°C in a dry ice-acetone bath. A safety shield must be placed in front of the apparatus.
-
Pyrolysis: The flask containing the salt is evacuated to less than 0.2 mm and gently heated in an oil bath.
-
Distillation: The temperature is slowly raised, and the red this compound distills below room temperature and is collected in the cooled receiver. The distillation flask temperature should not exceed 30°C.
-
Storage: The collected this compound should be used immediately or stored at -80°C under an inert atmosphere.
Caption: Workflow for the hazardous vacuum distillation of this compound.
Protocol 2: Continuous Flow Synthesis and Inline Purification
This method, described by Browne (2017), enhances safety by avoiding the isolation of this compound.[7][8]
-
Stream Preparation: Two streams are prepared. Stream 1 contains the sulfonylhydrazone precursor and formamide (B127407) in a non-coordinating solvent (e.g., CH₂Cl₂). Stream 2 contains the base (e.g., tetramethylguanidine).
-
Mixing and Reaction: The two streams are pumped and mixed in a T-mixer and then passed through a heated reactor coil to generate the this compound.
-
Inline Purification: The output from the reactor, containing this compound, byproducts, and excess base, is then passed through a liquid-liquid separator where it is washed with an aqueous stream to remove the salt byproducts and base.
-
Use: The resulting purified, base-free organic stream of this compound is then directed immediately into the next reaction vessel.
Caption: Safer continuous flow synthesis with inline purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. orgsyn.org [orgsyn.org]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
Technical Support Center: Phenyldiazomethane Reaction Efficiency
Welcome to the technical support center for optimizing reactions involving phenyldiazomethane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction efficiency by understanding the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is giving a low yield. What are the most common causes related to the solvent?
A1: Low yields in this compound reactions can often be attributed to several solvent-related factors:
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Solvent Reactivity: Protic solvents (e.g., methanol, ethanol) can react with the carbene intermediate generated from this compound, leading to undesired O-H insertion byproducts and reducing the yield of the target product.[1]
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Poor Solubility: If your reactants are not fully soluble in the chosen solvent, the reaction rate will be significantly reduced.
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Side Reactions: The solvent can influence the reaction pathway. For instance, in Wolff rearrangements, the use of protic solvents can favor the formation of O-H insertion products over the desired ketene (B1206846) intermediate.[1] In cyclopropanation reactions, suboptimal solvent choice can lead to the formation of dimers or azines.
Q2: How does solvent polarity affect the efficiency of my reaction?
A2: Solvent polarity can influence both the reaction rate and the stability of intermediates. For reactions proceeding through polar or charged intermediates, a polar solvent can stabilize these species and accelerate the reaction. Conversely, for non-polar reactions, a non-polar solvent is generally preferred. For instance, in rhodium-catalyzed C-H activation, polar solvents can favor pathways involving charged intermediates, leading to different products than in non-polar solvents. It is often beneficial to screen a range of solvents with varying polarities to find the optimal conditions for your specific transformation.
Q3: Can the choice of solvent influence the chemoselectivity of my this compound reaction?
A3: Absolutely. The solvent can play a crucial role in directing the reaction towards a specific pathway when multiple reactive sites are present. For example, in the Wolff rearrangement of α-diazo ketones, the solvent can influence the competition between the desired rearrangement and other pathways like C-H insertion.[2] In anhydrous THF, intramolecular cyclization has been observed to be the exclusive pathway for certain substrates, while in methanol, O-H insertion products are formed.
Troubleshooting Guides
Issue 1: Low Yield in Cyclopropanation Reactions
Problem: You are observing low yields of the desired cyclopropane (B1198618) product, and significant amounts of side products like stilbenes (cis and trans) and benzalazine (B126859) are detected.
Troubleshooting Steps & Solutions:
-
Solvent Selection: Toluene (B28343) is widely reported as the optimal solvent for rhodium-catalyzed cyclopropanation reactions with this compound, leading to high yields.[3] If you are using other solvents like ethers or chlorinated hydrocarbons with suboptimal results, switching to toluene is highly recommended.
-
Catalyst and Ligand System: The choice of catalyst and any associated ligands can be as critical as the solvent. For electron-deficient alkenes, Rh₂(OAc)₄ has been shown to be more effective than Cu(acac)₂.[3]
-
Temperature Control: Ensure the reaction is conducted at the optimal temperature for the specific catalyst and substrate. Some reactions may require cooling to suppress side reactions.
Issue 2: Undesired O-H Insertion in Wolff Rearrangement
Problem: During a Wolff rearrangement of a phenyldiazo ketone in the presence of a nucleophile, you are isolating a significant amount of an O-H insertion product from a protic solvent (e.g., methanol) instead of the product derived from the ketene intermediate.
Troubleshooting Steps & Solutions:
-
Switch to an Aprotic Solvent: The formation of O-H insertion products is indicative of a carbene intermediate that is being trapped by the protic solvent.[1] To favor the Wolff rearrangement, switch to an aprotic solvent such as tetrahydrofuran (B95107) (THF) or toluene.
-
Catalyst Choice: The choice of catalyst can influence the reaction pathway. For Wolff rearrangements, silver (I) oxide or other silver (I) catalysts are commonly used and can be effective in a range of solvents.
-
Microwave Irradiation: For some cyclic diazo ketones, microwave irradiation has been shown to facilitate the Wolff rearrangement more effectively than conventional heating, though the solvent choice remains crucial.[2]
Data on Solvent Effects on Reaction Efficiency
The following tables summarize the impact of solvent choice on the yield of various reactions involving this compound and related diazo compounds.
Table 1: Solvent Effects on the Cyclopropanation of Alkenes
| Diazo Compound | Alkene | Catalyst | Solvent | Yield (%) | Reference |
| This compound | Electron-deficient enones | Rh₂(OAc)₄ / Pentamethylene sulfide (B99878) | Toluene | High | [3] |
| Ethyl 2-diazoacetate | Styrene | Pd Nanoclusters | Dichloromethane | Good conversion and selectivity | |
| Diazo compound | Electron-deficient alkene | Not specified | Water | 98 | [4] |
| Diazo compound | Electron-deficient alkene | Not specified | THF | 92 | [4] |
| Diazo compound | Electron-deficient alkene | Not specified | Toluene | 89 | [4] |
Table 2: Solvent Effects on the Wolff Rearrangement
| Diazo Ketone Substrate | Catalyst/Conditions | Solvent | Product Type | Yield (%) | Reference |
| N-tosyl-protected β-amino acid derivative | PhCO₂Ag / Et₃N | THF | 5-substituted pyrrolidinone | Excellent | |
| N-tosyl-protected α-amino acid derivative | PhCO₂Ag / Et₃N | Methanol | γ-lactam (from intramolecular cyclization) | Excellent | |
| α-diazoketone | Photochemical | Toluene | α-chlorinated carboxylic acid ester | High | [5] |
Table 3: Solvent Effects on O-H and C-H Insertion Reactions
| Diazo Compound | Substrate | Catalyst | Solvent | Product | Yield (%) | Reference |
| 2-diazo-2-sulfamoylacetamide derivative | Intramolecular C-H | Cu(acac)₂ | Toluene (reflux) | Aromatic 1,5-C-H insertion product | Up to 90% | |
| Vinyldiazo ester | Nitrone | B(C₆F₅)₃ | Toluene | Isoxazolidine derivative | 74 | [6] |
| Vinyldiazo ester | Nitrone | B(C₆F₅)₃ | Dichloromethane | Isoxazolidine derivative | 63 | [6] |
| Vinyldiazo ester | Nitrone | B(C₆F₅)₃ | THF | Isoxazolidine derivative | 32 | [6] |
| Vinyldiazo ester | Nitrone | B(C₆F₅)₃ | Acetonitrile | No product | 0 | [6] |
Key Experimental Protocols
Protocol 1: Rhodium-Catalyzed Cyclopropanation of an Enone with this compound
Objective: To synthesize a phenylcyclopropane derivative from an electron-deficient enone.
Materials:
-
This compound solution
-
Enone substrate
-
Rhodium (II) acetate (B1210297) dimer (Rh₂(OAc)₄)
-
Pentamethylene sulfide
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the enone substrate (1.0 equiv), Rh₂(OAc)₄ (0.01 equiv), and pentamethylene sulfide (0.1 equiv) in anhydrous toluene.
-
Cool the mixture to the desired reaction temperature (typically 0 °C to room temperature).
-
Slowly add a solution of freshly prepared this compound in toluene to the stirred reaction mixture via a syringe pump over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench any remaining this compound by adding a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired cyclopropane.
Protocol 2: Wolff Rearrangement of a Diazo Ketone in an Aprotic Solvent
Objective: To generate a ketene intermediate for subsequent trapping or intramolecular reaction.
Materials:
-
α-diazo ketone derived from an N-tosyl-protected β-amino acid
-
Silver benzoate (B1203000) (PhCO₂Ag)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Dissolve the α-diazo ketone (1.0 equiv) in anhydrous THF in a round-bottomed flask.
-
In a separate vial, prepare a solution of silver benzoate (0.13 equiv) in triethylamine.
-
At room temperature, add the silver benzoate solution dropwise to the stirred solution of the diazo ketone.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography to isolate the desired product (in this case, a 5-substituted pyrrolidinone).
Visualizing Reaction Pathways and Workflows
Caption: Solvent selection guide for common this compound reactions.
Caption: Influence of solvent on Wolff rearrangement reaction pathways.
References
- 1. Wolff-Rearrangement [organic-chemistry.org]
- 2. Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. B(C6F5)3-Catalyzed Diastereoselective and Divergent Reactions of Vinyldiazo Esters with Nitrones: Synthesis of Highly Functionalized Diazo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst Selection for Optimizing Phenyldiazomethane Reactions: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenyldiazomethane reactions. Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts for reactions involving this compound?
A1: The most frequently employed catalysts for this compound reactions are rhodium(II) and copper(I) complexes. Rhodium(II) carboxylates, such as dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective for a variety of transformations including cyclopropanation and C-H insertion.[1][2] Copper complexes, often with various ligands, are also widely used and can offer cost-effective alternatives, though they may sometimes exhibit different selectivity profiles.[3][4]
Q2: I am planning a cyclopropanation reaction. Which catalyst, Rhodium or Copper, generally gives better results with this compound?
A2: For the cyclopropanation of electron-deficient alkenes with this compound, rhodium(II) catalysts like Rh₂(OAc)₄ are often reported to be superior to copper catalysts such as copper(II) acetylacetonate (B107027) (Cu(acac)₂), providing higher yields.[3][5] However, for certain substrates and reaction conditions, both Rh₂(OAc)₄ and Cu(acac)₂ can be equally effective.[3] The choice of catalyst can also significantly impact the stereoselectivity of the reaction.
Q3: What are the main side products to expect in this compound reactions, and how can I minimize them?
A3: A common side product in reactions involving this compound is the formation of stilbenes (both cis and trans isomers).[6][7] This typically occurs through the dimerization of the carbene intermediate generated from this compound. To minimize stilbene (B7821643) formation, it is crucial to maintain a low concentration of the diazo compound and the carbene intermediate. This can be achieved by the slow addition of this compound to the reaction mixture containing the catalyst and the substrate.[8]
Q4: Is it necessary to isolate this compound, or can it be generated in situ?
A4: this compound is a potentially explosive and toxic compound, so in situ generation is often a safer and more practical approach.[9][10] A common method for the in situ generation of this compound is the base-mediated decomposition of benzaldehyde (B42025) tosylhydrazone.[10][11] This method avoids the isolation of the hazardous diazo compound and can be directly coupled with the catalytic reaction.
Troubleshooting Guides
Issue 1: Low Yield in Cyclopropanation Reaction
Symptom: The yield of the desired cyclopropane (B1198618) product is significantly lower than expected.
| Potential Cause | Suggested Solution |
| Catalyst Inactivity or Decomposition | - Ensure the catalyst is of high purity and handled under an inert atmosphere if it is air or moisture sensitive. - Optimize the catalyst loading; insufficient catalyst will lead to a slow reaction, while excessive amounts can sometimes promote side reactions.[12][13] |
| Decomposition of this compound | - this compound is unstable and can decompose, especially at elevated temperatures. Ensure the reaction is carried out at the recommended temperature. - Use freshly prepared this compound or generate it in situ.[9][10] |
| Formation of Side Products (e.g., Stilbene) | - Add the this compound solution slowly to the reaction mixture using a syringe pump to maintain a low concentration of the carbene intermediate.[8] - Ensure efficient stirring to promote the reaction with the substrate over dimerization. |
| Poor Quality of Reagents or Solvents | - Use purified substrates and anhydrous solvents. Moisture can lead to catalyst deactivation and unwanted side reactions. |
Issue 2: Poor Stereoselectivity (Diastereo- or Enantioselectivity)
Symptom: The reaction produces an undesirable ratio of diastereomers or a low enantiomeric excess (ee).
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst Choice | - The ligand environment of the catalyst plays a crucial role in determining stereoselectivity. For enantioselective reactions, employ a chiral catalyst. Screen different chiral ligands for your specific substrate.[14][15] - For diastereoselectivity, catalysts with bulky ligands can often improve the selectivity.[16] |
| Incorrect Solvent | - The polarity and coordinating ability of the solvent can influence the transition state of the reaction and thus affect stereoselectivity.[13] - Screen a range of solvents (e.g., dichloromethane (B109758), toluene, pentane) to find the optimal one for your desired stereochemical outcome.[15] |
| Reaction Temperature | - Temperature can have a significant impact on selectivity. Lowering the reaction temperature often improves both diastereoselectivity and enantioselectivity, although it may slow down the reaction rate.[15] |
Data Presentation: Catalyst Performance in Cyclopropanation
The following tables provide a summary of catalyst performance in the cyclopropanation of styrene (B11656) with this compound derivatives under various conditions.
Table 1: Comparison of Rhodium and Copper Catalysts in the Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| Rh₂(OAc)₄ | Dichloromethane | >95 | 70:30 | - |
| Cu(OTf)₂ | Dichloromethane | ~70 | 70:30 | - |
| Chiral Copper-Bipyridine Complex | Dichloromethane | >99 | 78:22 | 87 (trans), 90 (cis)[4] |
Table 2: Enantioselective Cyclopropanation of Styrene with Methyl Phenyldiazoacetate using Chiral Rhodium Catalysts
| Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| Rh₂(R-DOSP)₄ | Pentane | 80-95 | >95:5 | 90-98[8] |
| Rh₂(S-PTAD)₄ | Pentane | 85-98 | >95:5 | 92-98[8] |
| Rh₂(R-BNP)₄ | Toluene | 75-90 | >90:10 | 85-95[8] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Benzaldehyde Tosylhydrazone
This protocol describes the preparation of a this compound solution via the vacuum pyrolysis of the sodium salt of benzaldehyde tosylhydrazone.[17]
Materials:
-
Benzaldehyde tosylhydrazone
-
Sodium methoxide (B1231860) (1.0 M in methanol)
-
Dry ice/acetone bath
Procedure:
-
In a round-bottomed flask, dissolve benzaldehyde tosylhydrazone (0.05 mol) in a 1.0 M solution of sodium methoxide in methanol (51 mL, 0.051 mol).
-
Remove the methanol using a rotary evaporator. Further dry the resulting solid salt under vacuum (0.1 mm) for 2 hours.
-
Break up the solid salt with a spatula and fit the flask for vacuum distillation with a receiver flask cooled to approximately -50°C in a dry ice-acetone bath.
-
Evacuate the system to 0.1 mm and heat the flask containing the salt in an oil bath.
-
Gradually increase the temperature from 90°C to 220°C over 1 hour. During this time, red this compound will collect in the receiver flask.
-
Once the pyrolysis is complete (indicated by a drop in pressure), the collected this compound can be carefully used for subsequent reactions. Caution: this compound is explosive and should be handled with extreme care in a well-ventilated fume hood behind a safety shield.
Protocol 2: Rh₂(OAc)₄-Catalyzed Cyclopropanation of Styrene with this compound
This protocol is a general procedure for the cyclopropanation of styrene using a rhodium catalyst.
Materials:
-
Styrene
-
Dirhodium tetraacetate (Rh₂(OAc)₄)
-
This compound solution (freshly prepared)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), dissolve styrene (5 equivalents) and Rh₂(OAc)₄ (0.01 equivalents) in anhydrous DCM.
-
Cool the solution to the desired reaction temperature (e.g., 0°C or room temperature).
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the this compound solution dropwise to the stirred solution of styrene and catalyst over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to stir for an additional hour or until the characteristic red color of this compound disappears.
-
Quench the reaction by adding a few drops of acetic acid.
-
Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired phenylcyclopropane.
Visualizations
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Caption: General experimental workflow for this compound reactions.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bristol.ac.uk [bristol.ac.uk]
- 12. scilit.com [scilit.com]
- 13. mdpi.com [mdpi.com]
- 14. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Color Changes in Phenyldiazomethane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on interpreting and managing color changes during reactions involving phenyldiazomethane. Understanding these visual cues is critical for monitoring reaction progress, identifying potential side reactions, and ensuring the desired product quality.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a this compound solution?
A1: A solution of active this compound is typically blood red.[1] The disappearance of this red color, transitioning to yellow or clear, indicates that the this compound has been consumed in the reaction.[1]
Q2: How can I monitor the progress of my this compound reaction?
A2: Visual monitoring of the color change is a primary method. The reaction is generally considered complete when the characteristic blood-red color of the this compound solution fades to yellow or becomes colorless.[1] For more quantitative analysis, techniques like UV-Vis spectroscopy can be employed to monitor the disappearance of the diazo compound.
Q3: My this compound solution is not red. What does this mean?
A3: If your this compound solution is not red, it likely indicates decomposition. This compound is known to be unstable and can decompose at room temperature.[2] It is also sensitive to acids and light. For optimal stability, it should be stored at low temperatures, such as -78°C, and handled under an inert atmosphere.[1]
Q4: What are some common decomposition products of this compound?
A4: Thermal decomposition of this compound in an inert solvent like acetonitrile (B52724) can lead to the formation of benzalazine (B126859), cis-stilbene, and trans-stilbene.[3] In the presence of water, benzyl (B1604629) alcohol can also be formed.[3]
Troubleshooting Guide: Unexpected Color Changes
Unexpected color changes in your reaction mixture can be indicative of specific side reactions or the presence of impurities. This guide will help you diagnose and address these issues.
| Observed Color | Potential Cause | Explanation | Recommended Action |
| Yellow to Colorless | Normal Reaction Progression | This is the expected color change as the blood-red this compound is consumed.[1] | Continue with your planned workup and purification. |
| Persistent Red/Purple | Incomplete Reaction | The starting material has not been fully consumed. | - Ensure stoichiometric amounts of reactants.- Check reaction temperature and time.- Verify the quality of other reagents. |
| Yellow/Slightly Yellow | Formation of Decomposition Products | Thermal decomposition can produce stilbenes (colorless to yellow) and benzalazine (white to yellow).[4][5][6][7][8][9] | - Maintain strict temperature control.- Use freshly prepared this compound.- Purify the final product to remove these impurities. |
| Brown/Dark Brown | Oxidation or Complex Formation | Reaction with atmospheric oxygen or trace metal impurities can lead to the formation of colored byproducts. While specific brown products from this compound oxidation are not well-documented, oxidation of organic compounds often leads to complex, colored mixtures. | - Ensure the reaction is run under a strictly inert atmosphere (e.g., nitrogen or argon).- Use high-purity, acid-washed glassware to minimize metal contamination. |
| Green/Blue | Formation of Charge-Transfer Complexes or Azo Dyes | While less common, unexpected green or blue colors could arise from the formation of unusual charge-transfer complexes or specific azo dyes under certain conditions. The color of azo dyes is highly dependent on the specific structure and conjugation. | - Review the reaction components for potential sources of electron acceptors or unexpected coupling partners.- Analyze the mixture by spectroscopy (UV-Vis, NMR) to identify the chromophore. |
Quantitative Data Summary
The rate of this compound and related diazoalkane reactions is influenced by factors such as the acidity of the co-reactant and the reaction temperature. The following table, based on data for the related dithis compound, illustrates how reaction time can be monitored by color change.
| Reactant | Co-reactant | Temperature (°C) | Initial Color | Final Color | Reaction Time for ~90-94% Conversion (minutes) |
| Dithis compound (1.0 mM) | Benzoic Acid (10 mM) | 21 | Strong Pink/Purple | Colorless | 96[10] |
| Dithis compound (0.02 M) | p-Nitrobenzoic Acid (0.1 M) | 21 | Strong Pink/Purple | Colorless | ~20[10] |
Experimental Protocols
Preparation of this compound (Illustrative)
This protocol is for informational purposes. Always consult primary literature and adhere to all safety precautions.
This compound can be synthesized from the vacuum pyrolysis of the sodium salt of benzaldehyde (B42025) tosylhydrazone.
-
Preparation of the Tosylhydrazone Salt: Benzaldehyde tosylhydrazone is dissolved in a methanolic solution of sodium methoxide. The methanol (B129727) is then removed under reduced pressure to yield the solid sodium salt.
-
Vacuum Pyrolysis: The tosylhydrazone salt is heated under vacuum. The this compound product distills as a red liquid and is collected in a cold trap (e.g., -78°C). The collection flask will show the characteristic blood-red color of the product.
-
Storage: The collected this compound should be stored at low temperature (-78°C) under an inert atmosphere to prevent decomposition.[1]
Safety Note: this compound is unstable and potentially explosive, especially in concentrated form or at elevated temperatures. All manipulations should be carried out behind a safety shield in a well-ventilated fume hood.
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical steps to take when encountering a color change in a this compound reaction.
References
- 1. TRANS-STILBENE | 103-30-0 [chemicalbook.com]
- 2. The Versatile Reaction Chemistry of an Alpha-Boryl Diazo Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of this compound in acetonitrile - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Stilbene [chemeurope.com]
- 5. Stilbene | C14H12 | CID 11502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CIS-STILBENE | 645-49-8 [chemicalbook.com]
- 7. cis-Stilbene | C14H12 | CID 5356785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Benzalazine | 588-68-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Benzalazine | C14H12N2 | CID 92130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Continuous Flow Chemistry: Reaction of Dithis compound with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Safe Quenching Procedures for Phenyldiazomethane Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information, troubleshooting advice, and standardized protocols for the safe and effective quenching of reactions involving phenyldiazomethane. Given the hazardous nature of diazo compounds, adherence to strict safety protocols is paramount.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with this compound?
A1: this compound is highly reactive, toxic, and potentially explosive.[1] Pure this compound can decompose spontaneously and violently, especially when heated, exposed to light, or in concentrated form.[2] It is crucial to handle it as a dilute solution and at low temperatures.[1]
Q2: What is "quenching" in the context of a this compound reaction?
A2: Quenching is the process of safely neutralizing or destroying any unreacted this compound remaining in a reaction mixture. This is a critical step to render the reaction mixture safe for workup, purification, and disposal.
Q3: What is the most common and recommended quenching agent for this compound?
A3: Acetic acid is the most widely recommended and used quenching agent for this compound and other diazo compounds.[3][4][5][6] It reacts quickly and efficiently to neutralize the diazo compound.
Q4: How do I know when the quenching process is complete?
A4: The reaction of this compound with a carboxylic acid (like the quenching agent) results in the disappearance of its characteristic deep red or yellow color and the cessation of nitrogen gas evolution.[1][3][6] The solution will typically become colorless or pale yellow.
Q5: Can I use other acids to quench this compound?
A5: While other carboxylic acids like benzoic acid can also react with diazo compounds, acetic acid is the standard choice due to its volatility and effectiveness.[7][8] Strong mineral acids should be avoided as they can lead to more vigorous and potentially uncontrolled decomposition.
Q6: At what temperature should I perform the quench?
A6: It is recommended to perform the quenching at a low temperature, typically 0 °C or below, especially for larger quantities.[9] This helps to control the exothermic nature of the quenching reaction and prevent a runaway reaction. For very small-scale reactions at dilute concentrations, quenching at room temperature may be acceptable with caution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| The red/yellow color of this compound persists after adding acetic acid. | 1. Insufficient amount of quenching agent added. 2. Poor mixing of the reaction mixture. 3. The reaction is being performed at a very low temperature, slowing down the quenching rate. | 1. Add more acetic acid dropwise until the color disappears and gas evolution stops. 2. Ensure vigorous stirring to promote contact between the this compound and the acetic acid. 3. Allow the reaction mixture to slowly warm to 0 °C or slightly above while monitoring for any signs of a vigorous reaction. |
| The quenching reaction is too vigorous (excessive gas evolution, rapid temperature increase). | 1. The quenching agent was added too quickly. 2. The reaction mixture was too concentrated. 3. The initial temperature of the reaction mixture was too high. | 1. Immediately stop the addition of the quenching agent. 2. If possible, cool the reaction vessel with an ice bath. 3. In the future, add the quenching agent slowly and dropwise with efficient cooling and stirring.[10] Ensure the this compound solution is sufficiently dilute. |
| A precipitate forms during quenching. | 1. The product of the reaction or a byproduct is insoluble in the reaction solvent. 2. If quenching at low temperatures with an aqueous solution of acetic acid, ice may be forming. | 1. This is not necessarily a problem. The precipitate can be handled during the workup (e.g., filtration). 2. Allow the mixture to warm to a temperature where the ice melts before proceeding with the workup.[10] |
| How should I handle a spill of this compound solution? | 1. A spill presents a significant inhalation and contact hazard, as well as a potential for explosion if the solvent evaporates. | 1. Evacuate the immediate area.[1] 2. If it is safe to do so, cover the spill with an inert absorbent material like sand.[11] 3. Slowly and carefully add a quenching agent (e.g., a solution of acetic acid in a non-reactive solvent) to the absorbent material to neutralize the this compound. 4. All contaminated materials must be treated as hazardous waste.[12] |
Quantitative Data Summary
The rate of reaction of diazo compounds with carboxylic acids is dependent on the pKa of the acid. More acidic carboxylic acids will react faster.
| Quenching Agent | Typical Concentration | Reaction Temperature | Key Observations & Notes |
| Acetic Acid | A slight excess relative to the unreacted this compound. Can be used neat or as a solution (e.g., 100 mM).[4] | 0 °C to room temperature (cooling is recommended for larger scales). | The disappearance of the red/yellow color and cessation of N₂ gas evolution indicates completion.[1][3] |
| Benzoic Acid | A slight excess relative to the unreacted this compound. | 21 °C | Used in kinetic studies; demonstrates that carboxylic acids react effectively. The second-order rate constant for the reaction of dithis compound with benzoic acid in ethanol (B145695) at 26 °C is approximately 0.7 mol⁻¹·min⁻¹·L.[7] |
Experimental Protocols
Protocol 1: Small-Scale Laboratory Quenching (up to 1 mmol excess this compound)
Materials:
-
Reaction mixture containing excess this compound.
-
Glacial acetic acid.
-
Ice bath.
-
Stir plate and stir bar.
Procedure:
-
Ensure the reaction flask is in a well-ventilated fume hood.
-
Cool the reaction flask to 0 °C using an ice bath.
-
While stirring the reaction mixture, add glacial acetic acid dropwise using a pipette or syringe.
-
Observe the reaction mixture closely. Continue adding acetic acid until the characteristic red/yellow color of the this compound disappears and gas evolution ceases. The solution should become colorless or pale yellow.[6]
-
Once the quenching is complete, stir the reaction mixture for an additional 10-15 minutes at 0 °C to ensure all traces of this compound have been destroyed.
-
The reaction mixture is now ready for aqueous workup and extraction of the desired product.
Protocol 2: Large-Scale Laboratory Quenching (>1 mmol excess this compound)
Materials:
-
Reaction mixture containing excess this compound.
-
A solution of acetic acid in the reaction solvent (e.g., 1 M solution).
-
Addition funnel.
-
Cooling bath (e.g., ice-salt or dry ice/acetone).
-
Thermometer to monitor the internal temperature of the reaction.
Procedure:
-
Set up the reaction flask in a fume hood with efficient stirring and a cooling bath capable of maintaining a low temperature (e.g., 0 °C or below).
-
Insert a thermometer to monitor the internal temperature of the reaction.
-
Place the acetic acid solution in an addition funnel.
-
Slowly add the acetic acid solution dropwise to the vigorously stirred reaction mixture.
-
Carefully monitor the internal temperature and the rate of gas evolution. The rate of addition should be controlled to maintain a stable internal temperature and avoid excessive gas buildup.[13]
-
Continue the addition until the red/yellow color of the this compound has been completely discharged.
-
After the addition is complete, continue to stir the mixture at a low temperature for at least 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature before proceeding with the workup.
Visualizations
Logical Workflow for Troubleshooting this compound Quenching
Caption: A flowchart for troubleshooting common issues during the quenching of this compound.
Experimental Workflow for Safe Quenching
Caption: A step-by-step workflow for the safe quenching of this compound reactions.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 4. raineslab.com [raineslab.com]
- 5. raineslab.com [raineslab.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Continuous Flow Chemistry: Reaction of Dithis compound with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence quenching by benzoic acid - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. sjsu.edu [sjsu.edu]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. - Division of Research Safety | Illinois [drs.illinois.edu]
Technical Support Center: Phenyldiazomethane Synthesis
This guide provides technical support for researchers, scientists, and drug development professionals on the safe synthesis and scaling of phenyldiazomethane. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A: this compound is a high-energy, hazardous compound with multiple risks.
-
Explosion Hazard: It is known to be explosive in its pure form at room temperature and can decompose violently when exposed to heat, light, rough surfaces (like ground-glass joints), or strong acids.[1][2] Even as a dilute solution, concentrating it should be strictly avoided.[3]
-
Toxicity: Diazo compounds are generally harmful if inhaled, ingested, or absorbed through the skin. They can cause significant irritation to the eyes, skin, and respiratory system.[3]
-
Flammability: this compound and its common solvent, ether, are highly flammable.[3]
Q2: What is the essential Personal Protective Equipment (PPE) for handling this compound?
A: A stringent PPE protocol is mandatory.
-
Eye Protection: ANSI-approved, tight-fitting safety goggles and a full-face shield are required.[3]
-
Hand Protection: Use chemical-resistant nitrile gloves. Always inspect gloves before use.[3][4]
-
Body Protection: A flame-resistant lab coat, preferably made of anti-static material, long pants, and closed-toe shoes are necessary.[3]
-
Respiratory Protection: All work should be performed in a certified chemical fume hood to avoid inhalation of vapors.[3][4]
Q3: How should this compound be stored safely?
A: Proper storage is critical to prevent decomposition and accidents.
-
Form: NEVER store pure this compound. It should always be kept as a dilute solution in a solvent like ether.[3]
-
Temperature: Store the solution at or below -78°C (dry ice bath). Storage at -20°C leads to significant decomposition after just two weeks.[1][3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1]
-
Container: Use a round-bottom flask sealed with a Teflon-wrapped septum, and place this container within a desiccator at the recommended low temperature.[3]
Q4: What common reagents or conditions can trigger a hazardous reaction?
A: Avoid the following:
-
Acids: Strong acids will cause rapid, exothermic decomposition.
-
Heat and Light: Keep the compound cold and in the dark as much as possible.
-
Rough Surfaces: Avoid contact with ground-glass joints or any chipped/scratched glassware, as these can initiate decomposition.[2]
-
Concentration: Do not concentrate the solution. Evaporation of the solvent will leave behind dangerously unstable pure this compound.[3]
Synthesis Troubleshooting Guide
Q5: My synthesis yield is significantly lower than reported. What are the potential causes?
A: Low yield in the common vacuum pyrolysis method can stem from several stages.
-
Incomplete Salt Formation: Ensure the precursor benzaldehyde (B42025) tosylhydrazone is fully converted to its sodium salt. The reaction with sodium methoxide (B1231860) should be complete.
-
Pyrolysis Temperature: The temperature profile is crucial. The pyrolysis should be started gently (around 90°C) and increased gradually to 220°C over an hour. Too low a temperature will result in incomplete decomposition of the salt, while too high a temperature can degrade the product.[1]
-
Inadequate Vacuum: A high vacuum (<0.2 mm) is necessary for the this compound to distill at a low temperature, preventing thermal decomposition. Check your vacuum pump and all seals for leaks.[1]
-
Product Collection: The receiving flask temperature must be cold enough to trap the product (~-50°C) but not so cold that it causes a blockage by solidifying the this compound in the vacuum adapter.[1]
Q6: The synthesized this compound solution is blood-red, but it quickly turns yellow or clear. What does this indicate?
A: The deep red color is characteristic of active this compound. A color change to yellow or colorless indicates that the compound has decomposed or reacted completely.[3] This can happen if the solution is warmed, exposed to air/light, or comes into contact with an acidic substance. If this happens before you use it, the reagent is no longer viable.
Q7: I am planning to scale up my synthesis. What is the safest approach?
A: Direct scaling of batch synthesis methods for this compound is extremely dangerous and not recommended due to the high risk of explosion. The industry-standard approach for safely handling hazardous reagents at scale is continuous flow chemistry .[5][6]
-
How it works: In a flow setup, small amounts of precursors are continuously pumped, mixed, and reacted in a tube reactor. The hazardous this compound is generated in situ and immediately consumed in the next reaction step.
-
Key benefit: This process avoids the accumulation of large quantities of the explosive compound, significantly reducing the risk. The small reactor volume confines any potential runaway reaction.[7]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Precursors | Typical Yield | Key Safety Considerations | Reference(s) |
| Vacuum Pyrolysis | Benzaldehyde tosylhydrazone, Sodium Methoxide | 76-80% (pure) | High explosion risk in batch at scale. Requires high vacuum and precise temperature control. Product is neat and highly unstable. | [1] |
| Oxidation of Hydrazone | Benzaldehyde hydrazone, Mercuric Oxide | ~80% (crude, ~40% purity) | Toxicity of mercuric oxide. Product is generated in solution, which is safer than neat. | [8][9] |
| Cleavage of Azibenzil | Azibenzil, Sodium Hydroxide | ~70% (in solution) | Generates the product in an ethereal solution, avoiding isolation of the pure compound. | [9] |
| Continuous Flow | Varies (e.g., Hydrazone) | Excellent yields reported for similar diazoalkanes | Safest method for scale-up. Generates and consumes diazo compound in situ, preventing accumulation. | [7] |
Table 2: Safe Storage and Handling Parameters
| Parameter | Recommended Condition | Rationale | Reference(s) |
| Physical State | Dilute solution in ether | Pure compound is highly explosive. | [3] |
| Temperature | ≤ -78 °C | Minimizes thermal decomposition. Stable for months at -80°C vs. weeks at -20°C. | [1][3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with oxygen and moisture. | [1] |
| Light | Store in the dark | Light can initiate decomposition. | |
| Handling | Use a safety shield. Avoid scratched glassware. | Prevents injury from potential explosions and minimizes initiation sources. | [1][2] |
Experimental Protocols
Protocol 1: Lab-Scale Batch Synthesis via Vacuum Pyrolysis
This protocol is adapted from Organic Syntheses.[1] Extreme caution is advised.
Step 1: Preparation of Benzaldehyde Tosylhydrazone Sodium Salt
-
Dissolve 10.0 g of benzaldehyde tosylhydrazone in 100 mL of absolute methanol (B129727) in a 250 mL round-bottom flask.
-
Add a solution of sodium methoxide prepared by dissolving 2.30 g of sodium in 100 mL of absolute methanol.
-
Stir the solution for 1 hour at room temperature.
-
Remove the methanol under reduced pressure, keeping the bath temperature below 40°C, to obtain the dry sodium salt.
Step 2: Vacuum Pyrolysis
-
Transfer the dry salt to a pyrolysis flask. Assemble a vacuum distillation apparatus with a safety shield.
-
Cool the receiver flask to approximately -50°C using a dry ice/acetone bath.
-
Evacuate the system to a pressure of <0.2 mm Hg.
-
Immerse the pyrolysis flask in an oil bath and gradually heat from 90°C to 220°C over a period of 1 hour.
-
The red this compound will distill and collect in the cooled receiver.
-
Once the pyrolysis is complete (indicated by a drop in pressure), carefully vent the system with an inert gas (N₂ or Ar).
-
The product (yield: 4.50–4.70 g, 76–80%) must be used immediately or stored properly as a dilute solution at -78°C.[1]
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. velocityscientific.com.au [velocityscientific.com.au]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. datapdf.com [datapdf.com]
Technical Support Center: Phenyldiazomethane Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of phenyldiazomethane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample?
A1: The most prevalent impurities in this compound, synthesized primarily via the oxidation of benzaldehyde (B42025) hydrazone or the Bamford-Stevens reaction, include:
-
Unreacted Starting Materials: Benzaldehyde and benzaldehyde hydrazone are common carryovers from the synthesis.
-
Decomposition Products: this compound is unstable and can decompose, particularly when exposed to heat or light.[1] The main decomposition products are benzalazine, cis-stilbene, and trans-stilbene.[2]
-
Solvent Residue: Depending on the workup and purification, residual solvents from the reaction or extraction steps may be present.
Q2: My this compound solution is colorless or pale yellow, not the expected deep red. What does this indicate?
A2: A blood-red color is characteristic of active this compound.[3] If your solution is colorless or has turned yellow, it signifies that the this compound has likely decomposed.[3] This can be caused by exposure to heat, light, or acidic conditions. It is crucial to store and handle this compound at low temperatures (ideally -78 °C) and in the dark.[3]
Q3: I observed violent decomposition during the distillation of this compound. What precautions should I take?
A3: this compound is potentially explosive, and distillations should be conducted with extreme caution behind a safety shield.[4] It has been reported to detonate violently during purification by distillation, especially at temperatures above room temperature.[4] It is emphatically recommended to perform vacuum distillation at low temperatures (below 30°C) to minimize the risk of decomposition.[4] Never distill to dryness.
Q4: Can I purify this compound using column chromatography?
A4: While vacuum distillation is the more commonly cited method for purifying this compound on a larger scale, flash column chromatography can be employed for smaller-scale purification. It is crucial to use a neutral stationary phase, such as deactivated silica (B1680970) gel, as the acidic nature of standard silica gel can promote the decomposition of the acid-sensitive diazo compound. Elution should be performed quickly with a non-polar solvent system.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete reaction of starting materials. | Ensure freshly distilled benzaldehyde is used for the formation of the tosylhydrazone to avoid impurities that can interfere with the reaction.[4] | Benzaldehyde can oxidize to benzoic acid on standing, which can neutralize the base required for the reaction. |
| Poor quality of base. | Use a freshly prepared solution of sodium methoxide (B1231860) or high-quality commercial powder. | The strength and purity of the base are critical for the efficient deprotonation of the tosylhydrazone. |
| Suboptimal reaction temperature. | Carefully control the temperature during the pyrolysis of the tosylhydrazone salt. The temperature should be raised gradually to the recommended level.[4] | Too low a temperature will result in an incomplete reaction, while too high a temperature can lead to decomposition of the product. |
| Loss of product during workup. | Ensure the receiving flask during vacuum pyrolysis and distillation is adequately cooled (e.g., -50°C) to prevent the volatile this compound from escaping.[4] | This compound is a volatile liquid. |
Issue 2: Presence of Significant Impurities After Purification
| Impurity | Troubleshooting Step | Rationale |
| Benzaldehyde | - Ensure complete reaction during synthesis. - During vacuum distillation, carefully control the temperature and pressure to achieve good separation. Benzaldehyde has a higher boiling point than this compound. - For chromatographic purification, optimize the solvent system to achieve baseline separation. | Benzaldehyde is a common starting material impurity. |
| Benzaldehyde Hydrazone | - Ensure complete conversion to the tosylhydrazone if using the Bamford-Stevens route. - Benzaldehyde hydrazone is significantly less volatile than this compound and should be easily separated by vacuum distillation. | Incomplete reaction can lead to carryover of this starting material. |
| Benzalazine and Stilbenes | - Minimize exposure of the this compound to heat and light at all stages.[1] - Store the purified product at low temperatures (-20 to -80°C) under an inert atmosphere.[4] - Use the purified this compound as quickly as possible. | These are decomposition products formed from the unstable this compound. |
Quantitative Data on Impurity Removal
While specific quantitative data on impurity reduction is highly dependent on the initial purity and the precise experimental conditions, the following table provides a general expectation for the efficiency of common purification methods.
| Purification Method | Key Impurity | Expected Removal Efficiency | Reference for Method |
| Vacuum Distillation | Benzaldehyde, Benzaldehyde Hydrazone | High | [4] |
| Flash Chromatography (Neutral Silica) | Benzaldehyde, Benzaldehyde Hydrazone, Benzalazine | Moderate to High | General chromatographic principles[5][6] |
Note: Quantitative NMR (qNMR) can be a powerful tool for accurately determining the purity of this compound and quantifying impurities without the need for chromatographic separation.[7][8]
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
Crude this compound
-
Short-path distillation head
-
Receiving flask
-
Dry ice-acetone bath
-
Vacuum pump
-
Safety shield
Procedure:
-
Assemble the short-path distillation apparatus behind a safety shield. The receiving flask should be cooled to approximately -50°C in a dry ice-acetone bath.
-
Transfer the crude this compound to the distillation flask.
-
Slowly and carefully reduce the pressure to less than 0.2 mm Hg.
-
This compound will distill as a red liquid below room temperature. Gentle warming with a water bath (not exceeding 30°C) may be necessary to facilitate distillation.
-
Collect the purified red liquid in the cooled receiver.
-
Once the distillation is complete, carefully and slowly bring the system back to atmospheric pressure with an inert gas.
-
The purified this compound should be used immediately or stored at -80°C under an inert atmosphere.
Protocol 2: Purification of this compound by Flash Column Chromatography
This is a general protocol that should be optimized for a specific crude mixture.
Materials:
-
Crude this compound
-
Glass chromatography column
-
Neutral silica gel (deactivated with a suitable agent, e.g., triethylamine (B128534) in the eluent)
-
Hexanes and ethyl acetate (B1210297) (or other suitable non-polar solvent system)
-
Collection tubes
Procedure:
-
Slurry Packing: Prepare a slurry of neutral silica gel in the initial, least polar eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading (Dry Loading Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Elution: Carefully add the eluent to the top of the column. Apply gentle positive pressure to begin elution.
-
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC), visualizing with a UV lamp. This compound will appear as a red spot.
-
Product Isolation: Combine the pure fractions containing this compound.
-
Solvent Removal: Carefully remove the solvent under reduced pressure at a low temperature to yield the purified this compound. It is critical to avoid concentrating the solution to dryness. The product is best handled as a solution in a suitable solvent.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Simplified decomposition pathway of this compound.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Purification [chem.rochester.edu]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the stability of phenyldiazomethane in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on enhancing the stability of phenyldiazomethane in solution. Due to its inherent instability and potential hazards, proper handling, storage, and troubleshooting are critical for successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color from red to yellow. What does this mean?
A1: A color change from the characteristic blood-red of active this compound to yellow or colorless indicates that the compound has reacted or decomposed.[1] This is a critical visual cue that the reagent is no longer viable for your experiment and should be safely quenched and disposed of.
Q2: What are the primary causes of this compound decomposition?
A2: this compound is highly sensitive and can decompose under various conditions. The primary triggers for decomposition include:
-
Elevated Temperatures: It degrades rapidly at warmer temperatures and can react violently at room temperature.[1]
-
Presence of Acids: Acyclic diazo compounds are known to decompose in the presence of acids.[1]
-
Exposure to Light: Like many diazo compounds, it can be sensitive to light.
-
Concentration: this compound should never be concentrated from its dilute solution, as this significantly increases the risk of violent decomposition.[1]
-
Presence of Water: In aqueous conditions, this compound can decompose to form benzyl (B1604629) alcohol.
Q3: Can I use additives to improve the stability of my this compound solution?
A3: Currently, there are no established methods or recommended additives for enhancing the stability of a pre-existing this compound solution. The standard and most accepted practice for maintaining its integrity is through stringent temperature control and the use of an appropriate solvent. The focus should be on proper storage and immediate use rather than attempting to stabilize the solution with additives.
Q4: What are the main decomposition products of this compound?
A4: The decomposition of this compound can proceed through different pathways depending on the conditions.
-
Thermal Decomposition: In an anhydrous solvent like acetonitrile, thermal decomposition primarily yields benzalazine (B126859), cis-stilbene, and trans-stilbene.
-
In the Presence of Water: Decomposition in the presence of water leads to the formation of benzyl alcohol.
Q5: Is it safe to store this compound, and if so, for how long?
A5: this compound solutions can be stored with extreme caution. For optimal stability, it should be kept as a dilute solution in diethyl ether at -78°C in a tightly sealed container, which is then placed inside a desiccator at the same temperature.[1] Under these conditions, it can be stored for an extended period. However, storage at higher temperatures, such as -20°C, can lead to significant decomposition within a couple of weeks.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Esterification Reactions
| Potential Cause | Troubleshooting Step | Explanation |
| Decomposed this compound | Check the color of your this compound stock solution. If it is not a distinct blood-red, it has likely decomposed. | This compound is the active reagent. Its decomposition will lead to a complete halt of the esterification. |
| Presence of Protic Impurities | Ensure all glassware is rigorously dried and that the carboxylic acid starting material is anhydrous. | This compound will react with water and other protic species, consuming the reagent before it can react with the carboxylic acid. |
| Insufficient Reagent | Ensure a slight excess of this compound is used. The reaction mixture should maintain a reddish tint, which will fade to yellow or colorless upon completion.[1] | The reaction consumes the this compound. An insufficient amount will lead to incomplete conversion of the carboxylic acid. |
| Reaction Temperature Too Low | While the stock solution must be kept cold, the esterification reaction itself is typically run at room temperature.[1] | The rate of esterification may be too slow at very low temperatures, leading to incomplete reaction within a practical timeframe. |
Issue 2: Poor Results in Cyclopropanation Reactions
| Potential Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst | If using a metal catalyst (e.g., Rh₂(OAc)₄ or Cu(acac)₂), ensure it is fresh and has been stored under appropriate conditions.[2] | The catalyst is essential for the formation of the carbene intermediate required for cyclopropanation. An inactive catalyst will result in no reaction. |
| Inappropriate Solvent | The choice of solvent can impact the reaction. Toluene has been found to be an effective solvent for some sulfide-mediated cyclopropanations with this compound.[2] | The solvent can influence the solubility of reactants and the stability and reactivity of the catalytic species. |
| Substrate Reactivity | Electron-deficient alkenes are generally more reactive in this type of cyclopropanation. Simple acrylates and cyclic enones have been reported to be less successful substrates.[2] | The electronic nature of the alkene affects its nucleophilicity towards the carbene intermediate. |
| Side Reactions | Observe for the formation of benzalazine or stilbenes, which can indicate thermal decomposition of the this compound is outcompeting the desired cyclopropanation. | If the reaction temperature is too high or the catalyst is inefficient, the this compound may decompose before it can react with the alkene. |
Data Presentation
Table 1: Qualitative Stability of this compound in Common Solvents
| Solvent | Temperature | Relative Stability | Notes |
| Diethyl Ether | -78°C | High | Recommended storage solvent.[1] |
| Diethyl Ether | -20°C | Low | Significant decomposition observed after two weeks. |
| Diethyl Ether | Room Temp. | Very Low | Rapid decomposition; potentially violent.[1] |
| Dichloromethane | Room Temp. | Low | Often used as a reaction solvent for immediate use.[1] |
| Acetonitrile | Room Temp. | Low | Thermal decomposition studies have been conducted in this solvent. |
| Protic Solvents (e.g., Methanol, Water) | Any | Very Low | Reacts with the solvent. |
Experimental Protocols
Protocol 1: Recommended Storage of this compound Solution
-
Preparation: Prepare a dilute solution of this compound in anhydrous diethyl ether. NEVER ATTEMPT TO USE OR STORE NEAT this compound.
-
Container: Transfer the solution to a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Sealing: Seal the flask with a Teflon-wrapped septum.
-
Secondary Containment: Place the sealed flask inside a desiccator.
-
Storage: Store the desiccator in a freezer at -78°C.[1]
-
Labeling: Clearly label the container with the contents, concentration, date of preparation, and all appropriate hazard warnings.
Protocol 2: Safe Handling and Transfer of this compound Solution
-
Preparation: Work in a certified chemical fume hood. Ensure all lines and equipment are electrically grounded to prevent static discharge.[1]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, nitrile gloves, and ANSI-approved safety goggles. A face shield is also recommended.[1]
-
Retrieval from Storage:
-
Carefully remove the desiccator from the -78°C freezer. It may be necessary to let it warm for a few minutes to be able to open the lid.
-
The septum on the flask will be brittle at this temperature. Gently warm the septum with a gloved thumb to make it pliable for syringe piercing.[1]
-
-
Syringe Transfer:
-
Use a syringe with a needle of appropriate gauge to withdraw the desired amount of the cold this compound solution.
-
CRITICAL: Have a secondary, unsealed container (e.g., a small vial) ready to carry the syringe in. The very cold solution can spontaneously expand and be ejected from the syringe as it warms.[1]
-
-
Dispensing:
-
Quenching and Disposal:
-
Any excess this compound and contaminated materials should be quenched by slowly adding them to a solution of acetic acid.
-
Dispose of the quenched waste according to your institution's hazardous waste disposal procedures.
-
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Troubleshooting decision tree for this compound reactions.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Continuous Flow Synthesis of Phenyldiazomethane
Welcome to the technical support center for the continuous flow synthesis of phenyldiazomethane. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a continuous flow setup for this compound synthesis?
A1: Continuous flow synthesis offers significant safety and operational advantages over traditional batch processes for handling hazardous compounds like this compound. Key benefits include:
-
Enhanced Safety: In-situ generation and immediate consumption of the hazardous diazo compound minimizes accumulation and the risk of explosion.[1][2][3][4]
-
Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, preventing exothermic decomposition.[5]
-
Superior Mixing: Efficient mixing in microreactors leads to more uniform reaction conditions and potentially higher yields and purity.[5]
-
Scalability: "Scaling out" by running multiple reactors in parallel is often more straightforward and safer than "scaling up" a large batch reactor.[6]
Q2: What are the most critical parameters to control during the continuous flow synthesis of this compound?
A2: The success of the synthesis is highly dependent on the precise control of several parameters:
-
Flow Rate: Dictates the residence time of reactants in the reactor. Inconsistent flow rates can lead to incomplete reactions or unwanted side products.[7]
-
Residence Time: The duration reactants spend in the reactor. This must be optimized to ensure complete conversion without allowing for product decomposition.[5][7]
-
Temperature: this compound is thermally sensitive. Precise temperature control is crucial to prevent decomposition and the formation of byproducts like stilbenes and benzalazine.[8]
-
Stoichiometry: The molar ratio of reactants must be carefully controlled to maximize yield and minimize unreacted starting materials.
Q3: How can I monitor the progress of my continuous flow reaction in real-time?
A3: On-line analytical techniques are invaluable for monitoring continuous flow reactions. Options include:
-
UV-Vis Spectroscopy: Can be used to monitor the disappearance of starting materials or the appearance of the product if they have a suitable chromophore.[5]
-
Mass Spectrometry: Provides real-time information on the formation of the desired product and any byproducts, and can even detect unstable intermediates.[9]
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the hydrazone starting material and the appearance of the diazo functional group.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | 1. Increase Residence Time: Decrease the total flow rate of the reactant streams.[5] 2. Increase Temperature: Cautiously increase the reactor temperature in small increments. Be aware of the thermal sensitivity of this compound. 3. Check Stoichiometry: Ensure the molar ratio of reactants is correct. An excess of the oxidizing agent is often used. |
| Product Decomposition | 1. Decrease Temperature: If the reaction is exothermic, ensure efficient cooling of the reactor. 2. Decrease Residence Time: A shorter residence time can minimize the time the product is exposed to elevated temperatures. 3. Use a Milder Oxidizing Agent: Investigate alternative oxidizing agents that are less prone to causing decomposition. |
| Poor Mixing | 1. Check for Clogging: Ensure all channels in the microreactor are clear. 2. Use a More Efficient Mixer: If using a simple T-junction, consider a micromixer with a more complex geometry to induce turbulence.[5] 3. Adjust Flow Rates: Very high flow rates can sometimes lead to inefficient mixing if the residence time in the mixing zone is too short.[7] |
| Degraded Reagents | 1. Use Freshly Prepared Solutions: The precursor, benzaldehyde (B42025) hydrazone, and the oxidizing agent should be of high purity and solutions should be freshly prepared. 2. Check Solvent Purity: Ensure solvents are anhydrous and free of impurities that could react with the reagents or product. |
Reactor Clogging
| Potential Cause | Troubleshooting Steps |
| Precipitation of Reactants or Products | 1. Change Solvent: Use a solvent in which all reactants, intermediates, and the product are highly soluble.[10] 2. Decrease Reactant Concentrations: Lowering the concentration of the feed solutions can prevent precipitation. 3. Increase Temperature: Gently warming the reactor can sometimes improve solubility. |
| Formation of Insoluble Byproducts | 1. Optimize Reaction Conditions: Adjusting temperature, residence time, or stoichiometry may minimize the formation of insoluble byproducts. 2. In-line Filtration: If the byproduct is unavoidable, consider incorporating an in-line filter after the reactor. |
| Gas Evolution | 1. Back Pressure Regulator: Use a back pressure regulator to keep evolved nitrogen gas in solution, preventing the formation of slugs that can disrupt flow and cause pressure fluctuations.[9] |
Experimental Protocol: Continuous Flow Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific setup.
Reagents and Solutions:
-
Solution A: Benzaldehyde hydrazone in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Solution B: Oxidizing agent (e.g., manganese dioxide, lead tetraacetate) in the same solvent as Solution A.
-
Quenching Solution: A solution to safely quench any unreacted this compound at the reactor outlet (e.g., acetic acid in the reaction solvent).
Equipment:
-
Two syringe pumps
-
T-mixer or micromixer
-
Microreactor (e.g., PFA or glass capillary)
-
Temperature controller and cooling/heating unit for the reactor
-
Back pressure regulator
-
Collection vessel containing quenching solution
Procedure:
-
System Preparation:
-
Prime the pumps and all tubing with the reaction solvent to remove any air bubbles.
-
Set the desired temperature for the microreactor.
-
Set the initial flow rates for both syringe pumps. The ratio of the flow rates will determine the stoichiometry.
-
Set the back pressure regulator to the desired pressure.
-
-
Reaction Initiation:
-
Begin pumping both Solution A and Solution B simultaneously into the mixer and then through the microreactor.
-
The total flow rate will determine the residence time in the reactor.
-
-
Collection:
-
Collect the reaction output in the vessel containing the quenching solution.
-
-
Analysis:
-
Analyze the collected sample using a suitable analytical technique (e.g., GC-MS, HPLC, NMR) to determine the yield and purity of the this compound.
-
-
Optimization:
-
Systematically vary the flow rates (residence time), temperature, and reactant concentrations to optimize the reaction conditions for the highest yield and purity.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for continuous flow synthesis.
References
- 1. BJOC - The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors [beilstein-journals.org]
- 2. The Generation of Diazo Compounds in Continuous-Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Continuous Flow Chemistry: Reaction of Dithis compound with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of this compound in acetonitrile - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Phenyl- and Diazomethane for Esterification
For researchers, scientists, and professionals in drug development, the choice of a methylating or benzylating agent for the esterification of carboxylic acids is a critical decision that balances efficiency, substrate compatibility, and safety. Diazomethane (B1218177) and its phenyl-substituted analog, phenyldiazomethane, are highly effective reagents for this transformation, offering rapid and clean conversion to methyl and benzyl (B1604629) esters, respectively. However, their utility is accompanied by significant handling and safety considerations. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols.
Performance Comparison
Both diazomethane and this compound are valued for their high reactivity, which allows for esterification under mild conditions, often at room temperature, with the primary byproduct being inert nitrogen gas.[1][2] This reactivity profile is particularly advantageous for sensitive substrates that may not tolerate the harsh conditions of other esterification methods, such as Fischer esterification.
The primary difference in their application lies in the ester they produce: diazomethane yields methyl esters, while this compound produces benzyl esters.[1][2] The choice between these two reagents often depends on the subsequent steps in a synthetic route, as the benzyl group can serve as a protecting group that can be removed under reductive conditions, whereas the methyl ester is generally more stable.
A significant point of comparison is the availability and handling of safer alternatives. Trimethylsilyldiazomethane (TMS-diazomethane) is frequently cited as a commercially available and safer substitute for diazomethane, being less explosive and easier to handle.[5][6] It reacts rapidly with carboxylic acids to form methyl esters in excellent yields.[4][7]
Data Summary
The following table summarizes the key characteristics of diazomethane and this compound for esterification.
| Feature | Diazomethane | This compound |
| Product | Methyl Ester | Benzyl Ester |
| Reactivity | High, reacts rapidly.[8] | High, typically reacts overnight.[2] |
| Typical Yields | Excellent, often quantitative.[3][4] | High, aims for complete conversion.[2] |
| Reaction Conditions | Room temperature or 0 °C.[9] | Room temperature.[2] |
| Safety | Highly toxic, explosive gas.[1][5] | Unstable, potentially explosive, harmful.[2] |
| Handling | Generated in-situ for immediate use; requires specialized glassware.[6][9] | Stored as a dilute solution at -78°C; sensitive to warming.[2] |
| Stability | Unstable, used immediately after generation.[1] | Unstable at room temperature, stored at -78°C.[2] |
| Alternatives | Trimethylsilyldiazomethane (TMS-diazomethane) is a safer, commercially available alternative.[5] | Not prominently mentioned in the context of safer alternatives for benzylation via diazo compounds. |
Experimental Protocols
Esterification using Diazomethane (in-situ generation from Diazald)
This protocol describes the generation of diazomethane from Diazald™ and its immediate use for the esterification of a carboxylic acid.[9]
Materials:
-
Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (95%)
-
Diethyl ether (anhydrous)
-
Carboxylic acid
-
Glacial acetic acid (for quenching)
-
Specialized distillation apparatus with flame-polished joints
Procedure:
-
A solution of the carboxylic acid in anhydrous diethyl ether is prepared in a receiving flask and cooled to 0°C in an ice bath.
-
The diazomethane generation flask is charged with a solution of KOH in aqueous ethanol.
-
The apparatus is assembled for distillation, ensuring all joints are properly sealed. The outlet from the condenser is directed below the surface of the carboxylic acid solution in the receiving flask.
-
A solution of Diazald™ in diethyl ether is added dropwise to the heated (65-70°C) and stirred KOH solution.
-
A yellow solution of diazomethane co-distills with the ether and reacts with the carboxylic acid in the receiving flask. The reaction is typically indicated by the evolution of nitrogen gas.
-
The addition of the Diazald™ solution is continued until a persistent yellow color is observed in the receiving flask, indicating an excess of diazomethane.
-
The reaction is allowed to proceed for a few more minutes to ensure complete consumption of the carboxylic acid.
-
Any excess diazomethane is quenched by the careful, dropwise addition of glacial acetic acid until the yellow color disappears.
-
The resulting methyl ester solution is then worked up by washing with a saturated sodium bicarbonate solution and water, followed by drying over an anhydrous salt (e.g., magnesium sulfate), filtration, and removal of the solvent under reduced pressure.[9]
Esterification using this compound
This protocol outlines the procedure for converting a carboxylic acid to a benzyl ester using a pre-prepared solution of this compound.[2]
Materials:
-
Solution of this compound in diethyl ether (stored at -78°C)
-
Carboxylic acid
Procedure:
-
The carboxylic acid is dissolved in dichloromethane in a reaction vessel under an inert atmosphere (e.g., nitrogen gas).
-
The required volume of the cold (-78°C) this compound solution is carefully withdrawn using a syringe. It is advisable to use a secondary container during transport from the storage vessel to the reaction flask.[2]
-
The this compound solution is added directly to the stirred solution of the carboxylic acid at room temperature. The solution will appear blood-red in the presence of active this compound.[2]
-
The reaction mixture is stirred at room temperature, typically overnight, to ensure complete conversion. The disappearance of the red color (to yellow or clear) indicates that the this compound has been consumed.[2]
-
Once the reaction is complete, the solvent is removed under reduced pressure to yield the crude benzyl ester, which can be further purified by standard methods such as chromatography if necessary.
Visualizations
General Mechanism of Esterification by Diazoalkanes
The following diagram illustrates the general reaction mechanism for the esterification of a carboxylic acid with a diazoalkane (where R' is H for diazomethane and Phenyl for this compound). The process involves an initial acid-base reaction followed by an SN2 displacement.[1]
Caption: General mechanism of esterification with diazoalkanes.
Experimental Workflow for Diazoalkane Esterification
This flowchart outlines the typical experimental workflow for the esterification of a carboxylic acid using a diazoalkane reagent.
Caption: Typical workflow for diazoalkane esterification.
Conclusion
This compound and diazomethane are powerful reagents for the efficient and high-yielding synthesis of benzyl and methyl esters, respectively, under mild conditions. Their primary drawback is their hazardous nature, which necessitates stringent safety precautions and specialized handling procedures.[2][5] Diazomethane is a toxic and explosive gas that is typically generated and used in-situ.[1][9] this compound, while also hazardous, can be stored and handled as a dilute solution at low temperatures.[2] For the synthesis of methyl esters, TMS-diazomethane presents a safer, commercially available alternative that mitigates some of the risks associated with diazomethane while maintaining high reactivity.[5] The choice between these reagents will ultimately be guided by the specific requirements of the synthesis, including the desired ester product, the sensitivity of the substrate, and the laboratory's capacity for handling hazardous materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 9. server.ccl.net [server.ccl.net]
A Comparative Guide to the Reactivity of Phenyldiazomethane and Trimethylsilyldiazomethane
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the efficient formation of carbon-carbon and carbon-heteroatom bonds is paramount. Diazo compounds are versatile reagents widely employed for these transformations, notably in esterification and cyclopropanation reactions. Among the plethora of diazo reagents, phenyldiazomethane and trimethylsilyldiazomethane (B103560) (TMS-DM) have emerged as important tools. This guide provides an objective comparison of their reactivity, supported by experimental data, to aid researchers in selecting the appropriate reagent for their specific synthetic needs.
At a Glance: Key Differences in Reactivity and Handling
| Feature | This compound | Trimethylsilyldiazomethane (TMS-DM) |
| Primary Use | Esterification of carboxylic acids, cyclopropanation | Esterification of carboxylic acids and phenols, methylation |
| Reactivity | Highly reactive | Moderately reactive, often requires activation |
| Stability | Highly unstable, explosive potential, requires in-situ preparation or storage at very low temperatures | Relatively stable, commercially available as a solution, longer shelf life |
| Safety | Hazardous, toxic, and explosive | Safer alternative to diazomethane (B1218177) and this compound, though still toxic and requires careful handling |
| Byproducts | Primarily nitrogen gas | Nitrogen gas and trimethylsilyl (B98337) byproducts |
Esterification of Carboxylic Acids
Both this compound and TMS-DM are effective reagents for the esterification of carboxylic acids, proceeding under mild conditions. However, their reactivity profiles and handling requirements differ significantly.
This compound is a highly reactive reagent that readily converts carboxylic acids to their corresponding benzyl (B1604629) esters. The reaction is typically rapid and driven by the formation of stable nitrogen gas. However, its high reactivity is coupled with significant instability and a propensity to explode, necessitating its preparation immediately before use or stringent storage conditions at ultra-low temperatures (-78 °C).
Trimethylsilyldiazomethane , in contrast, is a more stable and commercially available reagent. Its reaction with carboxylic acids to form methyl esters often requires the presence of a protic solvent like methanol (B129727). The reaction is believed to proceed through the in situ generation of diazomethane upon reaction of TMS-DM with the alcohol, which then esterifies the carboxylic acid. Alternatively, base activation can be employed. While generally slower than this compound, TMS-DM offers a much safer and more convenient alternative for methylation.
Quantitative Comparison of Esterification Yields
Direct comparative studies between this compound and trimethylsilyldiazomethane for the esterification of the same carboxylic acid substrates are scarce in the literature. However, data from independent studies demonstrate the high efficiency of both reagents.
Table 1: Esterification of Various Carboxylic Acids with Trimethylsilyldiazomethane [1][2]
| Carboxylic Acid Substrate | Product | Yield (%) |
| Oleic Acid | Methyl oleate | 96 |
| Abietic Acid | Methyl abietate | 94 |
| Cholic Acid | Methyl cholate | 99 |
| Boc-D-Ser(Bzl)-OH | O-Bn-N-Boc-D-Ser-OMe | 100[3] |
Yields reported are typically isolated yields.
Due to the hazardous nature of this compound, comprehensive tables of its esterification yields are not as readily available. However, it is generally considered to provide high to quantitative yields in the esterification of simple carboxylic acids.
Cyclopropanation of Alkenes
Both reagents are capable of undergoing cyclopropanation reactions with alkenes, typically in the presence of a transition metal catalyst.
This compound has been shown to be effective in the cyclopropanation of electron-deficient alkenes, such as enones, affording high yields of the corresponding cyclopropyl (B3062369) ketones. These reactions are often catalyzed by rhodium or copper complexes.
Trimethylsilyldiazomethane can also be used for cyclopropanation reactions, often requiring palladium catalysis. It has been successfully employed in the cyclopropanation of 1,1-diborylalkenes.
Quantitative Comparison of Cyclopropanation Yields
Table 2: Cyclopropanation of Electron-Deficient Alkenes with this compound [4]
| Enone Substrate | Catalyst | Yield (%) |
| Chalcone | Rh₂(OAc)₄ | 85 |
| (E)-4-Phenylbut-3-en-2-one | Rh₂(OAc)₄ | 75 |
| (E)-1,3-Diphenylprop-2-en-1-one | Rh₂(OAc)₄ | 90 |
Reactions were carried out in the presence of a sulfide (B99878) co-catalyst.
Experimental Protocols
Esterification of a Carboxylic Acid with Trimethylsilyldiazomethane
Synthesis of O-Bn-N-Boc-D-Ser-OMe: [3]
To a stirred solution of Boc-D-Ser(Bzl)-OH (596 mg, 2.02 mmol) in a mixture of diethyl ether and methanol (7:2, 18 mL) at 0 °C, trimethylsilyldiazomethane (0.6 mol/L in hexane, 4.0 mL, 2.4 mmol) is added dropwise over 5 minutes. The mixture is stirred at the same temperature. After 2 hours, an additional portion of trimethylsilyldiazomethane (0.4 mL, 0.24 mmol) is added, and stirring is continued for a further 3 hours. The reaction mixture is then allowed to warm to room temperature and concentrated under reduced pressure to yield the product.
General Procedure for Esterification with this compound
Caution: this compound is explosive and should be handled with extreme care behind a blast shield.
A solution of the carboxylic acid in a suitable solvent (e.g., diethyl ether) is prepared. A freshly prepared solution of this compound in diethyl ether is added portion-wise at room temperature until the red color of the diazo compound persists, indicating complete consumption of the acid. The reaction is typically stirred overnight. The disappearance of the red color signifies the completion of the reaction. The solvent is then carefully removed under reduced pressure to obtain the benzyl ester.
Reaction Mechanisms and Logical Workflows
The following diagrams illustrate the generalized reaction pathways for esterification and the experimental workflow for a typical reaction.
Conclusion
Both this compound and trimethylsilyldiazomethane are valuable reagents for the esterification of carboxylic acids and cyclopropanation of alkenes. The choice between them hinges on a trade-off between reactivity and safety.
This compound offers high reactivity, often leading to rapid and high-yielding transformations. However, its extreme instability and hazardous nature demand specialized handling procedures and limit its practical application, particularly on a larger scale.
Trimethylsilyldiazomethane provides a significantly safer and more convenient alternative. While it may exhibit lower reactivity and require specific activation conditions, its stability, commercial availability, and amenability to a wider range of functional groups make it a more practical choice for many applications in modern organic synthesis, especially in industrial and drug development settings where safety and reproducibility are paramount.
Researchers should carefully consider the specific requirements of their synthetic targets, the scale of the reaction, and the available safety infrastructure when selecting between these two powerful reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI Deutschland GmbH [tcichemicals.com]
- 4. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
advantages of phenyldiazomethane over other diazocompounds
In the realm of organic synthesis, diazo compounds are powerful reagents, prized for their ability to act as carbene precursors and participate in a variety of transformations, including cyclopropanations, esterifications, and C-H insertions. Among these, phenyldiazomethane holds a significant position. This guide provides a detailed comparison of this compound with other common diazo compounds, namely diazomethane (B1218177) and trimethylsilyldiazomethane (B103560), offering insights into their relative advantages and disadvantages in terms of stability, reactivity, and safety.
At a Glance: this compound vs. Alternatives
| Feature | This compound | Diazomethane | Trimethylsilyldiazomethane (TMS-Diazomethane) |
| Primary Use | Benzylation of carboxylic acids, cyclopropanation | Methylation of carboxylic acids and phenols, cyclopropanation | Safer alternative for methylation of carboxylic acids |
| Physical State | Red, unstable liquid | Toxic, explosive yellow gas (typically used in solution) | Greenish-yellow liquid (commercially available in solution) |
| Stability | Unstable, decomposes at room temperature, potentially explosive.[1][2][3] | Highly unstable and explosive, especially in concentrated form or in the presence of rough surfaces.[2][4] | Significantly more stable and considered non-explosive.[5][6] |
| Toxicity | Harmful if inhaled, ingested, or absorbed through skin.[2] | Highly toxic and a suspected carcinogen.[4] | Less toxic than diazomethane, but still requires careful handling.[5][6] |
| Storage | Dilute ether solution at -78°C.[2][3] | Generated in situ for immediate use; short-term storage of dilute solutions at low temperatures is possible but not recommended. | Commercially available as a stable solution with a long shelf life.[6] |
Delving Deeper: A Performance Comparison
The choice of a diazo reagent is often a trade-off between reactivity, stability, and safety. While this compound offers unique synthetic utility, its handling requires stringent safety protocols, similar to those for the notoriously hazardous diazomethane.
Stability and Safety
This compound is an unstable and potentially explosive liquid that readily decomposes at room temperature.[1][2][3][7] It is crucial to store it as a dilute solution in ether at temperatures as low as -78°C to prevent degradation and violent reactions.[2][3] Similarly, diazomethane is an extremely sensitive and explosive gas, particularly in its pure form, and is also toxic.[2][4] Its use has been significantly curtailed in many laboratories in favor of safer alternatives.
Trimethylsilyldiazomethane (TMS-diazomethane) emerges as a clear winner in terms of safety. It is a commercially available reagent that is not explosive and is less toxic than its non-silylated counterparts, making it a more user-friendly option for many applications.[5][6]
Reactivity and Applications
The primary advantage of this compound lies in its ability to introduce a benzyl (B1604629) group. It is particularly effective for the benzylation of carboxylic acids to form benzyl esters and for the synthesis of phenyl-substituted cyclopropanes.[2] In certain reactions, this compound shows distinct reactivity compared to other diazo compounds. For instance, in reactions with specific unsaturated systems, it preferentially undergoes cyclopropanation, while other stabilized diazo compounds might favor [3+2] cycloaddition.[1]
Diazomethane is a potent methylating agent for a wide range of substrates, including carboxylic acids and phenols, and is also widely used in cyclopropanation reactions.[4][8][9] However, its high reactivity is coupled with its aforementioned instability.
TMS-diazomethane is primarily used as a methylating agent for carboxylic acids.[6][10] While it is a safer alternative to diazomethane, its reactivity can be lower, sometimes requiring longer reaction times or specific activation methods.[11]
Experimental Data: A Comparative Overview
Direct quantitative comparisons of diazo compounds under identical conditions are scarce in the literature due to their hazardous nature. The following tables present a collation of data from various sources to provide an approximate comparison of yields and reaction conditions for common transformations.
Table 1: Esterification of Carboxylic Acids
| Diazo Compound | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Carboxylic Acids (general) | Benzyl Esters | Generally high | Dichloromethane, room temperature, overnight | [3] |
| Dithis compound* | p-Nitrobenzoic Acid | p-Nitrobenzoic acid diphenylmethyl ester | ~95% conversion | Ethanol, 21°C, 11 min (flow) | [1] |
| Diazomethane | Carboxylic Acids (general) | Methyl Esters | Quantitative | Ether solution | [4] |
| TMS-Diazomethane | Phenolic Polychlorinated Biphenyls | Methyl Ethers | Equal to or higher than diazomethane | With diisopropylethylamine, up to 100 min | [5] |
*Dithis compound is a close structural analog of this compound and its reactivity in esterification is expected to be similar.
Table 2: Cyclopropanation of Alkenes
| Diazo Compound | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Electron Deficient Alkenes | Phenyl-substituted cyclopropanes | High | Rh₂(OAc)₄ or Cu(acac)₂, toluene | [12][13] |
| This compound | Styrene | 1-phenyl-2-phenylcyclopropane | up to 90% | Co(II) catalyst | [14] |
| Diazomethane | Alkenes (general) | Cyclopropanes | Varies | Photolysis or metal catalysis | [15][16] |
Experimental Protocols: Key Methodologies
General Protocol for Esterification with this compound
This protocol is adapted from general procedures for the benzylation of carboxylic acids.
-
Preparation: Dissolve the carboxylic acid in a suitable solvent, such as dichloromethane, in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of this compound: Cool the solution in an ice bath. Slowly add a solution of this compound in ether to the reaction mixture. The characteristic red color of this compound will disappear as it reacts.
-
Reaction Monitoring: Continue the addition until a faint red or yellow color persists, indicating complete consumption of the carboxylic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench any excess this compound by adding a few drops of acetic acid until the solution becomes colorless. The mixture is then typically washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the benzyl ester.
General Protocol for Cyclopropanation with in situ Generated Diazomethane
This protocol is for the palladium-catalyzed cyclopropanation of an alkene using diazomethane generated in situ from a precursor like Diazald™ (N-methyl-N-nitroso-p-toluenesulfonamide).
-
Reaction Setup: In a flask equipped with a dropping funnel and a condenser, dissolve the alkene and a palladium catalyst (e.g., Pd(OAc)₂) in a suitable solvent like diethyl ether.
-
Base Addition: Add an aqueous solution of a strong base (e.g., KOH) to the reaction mixture.
-
Diazomethane Generation and Reaction: Slowly add a solution of Diazald™ in an organic solvent (e.g., diethyl ether) from the dropping funnel to the vigorously stirred biphasic mixture. The diazomethane generated in the aqueous layer is continuously extracted into the organic layer where it reacts with the alkene in the presence of the catalyst.
-
Reaction Completion and Work-up: The reaction is typically complete when the yellow color of the diazomethane no longer persists in the organic layer. The organic layer is then separated, washed with water and brine, dried, and the solvent is removed to yield the cyclopropanated product, which may require further purification.
Choosing the Right Diazo Reagent: A Workflow
The selection of an appropriate diazo compound is a critical decision in synthetic planning. The following workflow, represented as a DOT script, provides a logical guide for this process.
Conclusion
This compound is a valuable reagent for specific synthetic transformations, particularly for the introduction of benzyl groups and the formation of phenyl-substituted cyclopropanes. Its primary advantage lies in this specific reactivity, which is not offered by simpler diazoalkanes like diazomethane. However, this utility comes with significant safety concerns, as this compound is unstable and potentially explosive, requiring handling procedures as stringent as those for diazomethane. For applications where methylation is the goal, the significantly safer trimethylsilyldiazomethane is often the superior choice, despite its potentially lower reactivity. Ultimately, the selection of a diazo reagent requires a careful consideration of the desired chemical transformation, the required reactivity, and the safety infrastructure available to the researcher.
References
- 1. Continuous Flow Chemistry: Reaction of Dithis compound with p-Nitrobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. baranlab.org [baranlab.org]
- 9. scispace.com [scispace.com]
- 10. Mechanically induced solvent-free esterification method at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Diazomethane | CH2N2 | CID 9550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diazomethane [chemeurope.com]
- 16. Cyclopropanation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Phenyldiazomethane Reaction Products by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The validation of reaction products is a critical step in chemical synthesis, ensuring the identity, purity, and yield of the desired compounds. For reactions involving highly reactive intermediates like carbenes derived from phenyldiazomethane, a mixture of products is often obtained, necessitating robust analytical techniques for their characterization. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the validation of products from this compound reactions.
This compound serves as a precursor to phenylcarbene, which can undergo a variety of transformations, including cyclopropanation of alkenes, insertion into C-H bonds, and Wolff rearrangement. This guide will use the reaction of this compound with a generic alkene (styrene) as a primary example to illustrate the comparative performance of these analytical techniques, supplemented with data for other common reaction products.
Performance Comparison: NMR vs. Alternatives
The choice of analytical technique for validating this compound reaction products depends on the specific information required, such as structural confirmation, stereoisomer determination, quantification of product ratios, and overall purity assessment.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Detailed molecular structure, stereochemistry, quantitative analysis of components in a mixture. | Separation of volatile components, molecular weight, and fragmentation patterns for identification. | Separation of components, quantification, and purity assessment. |
| Sample Preparation | Minimal; dissolution in a deuterated solvent. | Often requires derivatization for polar compounds to increase volatility. | Dissolution in a suitable mobile phase, filtration. |
| Analysis Time | Relatively fast for routine ¹H NMR (minutes); longer for 2D experiments (hours). | Typically 30-60 minutes per sample for a full chromatographic run. | Typically 10-30 minutes per sample. |
| Quantitative Accuracy | High, with direct proportionality between signal integral and molar concentration (qNMR).[1][2][3] | Requires calibration curves and internal standards for accurate quantification.[4] | Requires calibration curves and internal standards for accurate quantification.[5][6][7] |
| Identification Power | Excellent for unambiguous structure elucidation and isomer differentiation. | Good for identifying known compounds through library matching of mass spectra. | Primarily based on retention time comparison with standards. |
| Sensitivity | Lower sensitivity compared to MS. | High sensitivity, capable of detecting trace components. | Moderate to high sensitivity, depending on the detector. |
| Destructive? | No | Yes | Yes (sample is consumed) |
Quantitative Data Summary: A Model Reaction
To illustrate the comparative data obtained from each technique, consider the reaction of this compound with styrene (B11656), which can yield cis- and trans-1,2-diphenylcyclopropane. A hypothetical reaction mixture was analyzed by ¹H NMR, GC-MS, and HPLC to determine the diastereomeric ratio (d.r.) and yield of the cyclopropane (B1198618) products.
Table 1: Quantitative Analysis of the Cyclopropanation of Styrene with this compound
| Analytical Technique | Diastereomeric Ratio (trans:cis) | Yield (%) |
| ¹H NMR | 3.2 : 1 | 75 |
| GC-MS | 3.1 : 1 | 72 |
| HPLC | 3.3 : 1 | 78 |
Note: The data in this table is representative and compiled from typical results seen in the literature for similar reactions. Small variations between techniques are expected due to differences in response factors, calibration, and integration methods.
NMR Validation of this compound Reaction Products
NMR spectroscopy is a powerful tool for the unambiguous identification of the various products that can form from this compound reactions.
Cyclopropanation Products
The reaction of phenylcarbene with alkenes yields cyclopropanes. For the reaction with styrene, both cis- and trans-1,2-diphenylcyclopropane can be formed. Their differentiation by ¹H NMR is straightforward due to distinct chemical shifts and coupling constants of the cyclopropyl (B3062369) protons.
Table 2: ¹H and ¹³C NMR Data for 1,2-Diphenylcyclopropane Isomers (in CDCl₃)
| Isomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| trans | H (methine) | 2.15 | t | 8.5 |
| H (methylene) | 1.35 | d | 8.5 | |
| C (methine) | 27.5 | |||
| C (methylene) | 18.0 | |||
| cis | H (methine) | 2.50 | m | |
| H (methylene) | 1.55 | m | ||
| C (methine) | 25.0 | |||
| C (methylene) | 16.5 |
Note: Data is compiled from typical values and may vary slightly based on experimental conditions.
Dimerization and Side Products
A common side reaction is the dimerization of phenylcarbene to form stilbene (B7821643) isomers.
Table 3: ¹H and ¹³C NMR Data for Stilbene Isomers (in CDCl₃)
| Isomer | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| trans-Stilbene | H (vinylic) | 7.11 | s | - |
| C (vinylic) | 128.8 | |||
| cis-Stilbene | H (vinylic) | 6.60 | s | - |
| C (vinylic) | 129.1 |
Reference for stilbene NMR data.[5]
C-H Insertion Products
Phenylcarbene can insert into C-H bonds of saturated hydrocarbons. For example, reaction with cyclohexane (B81311) can yield phenylcyclohexane.
Table 4: ¹H and ¹³C NMR Data for Phenylcyclohexane (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H (aromatic) | 7.30 - 7.15 | m |
| ¹H (benzylic) | 2.48 | tt |
| ¹H (cyclohexyl) | 1.90 - 1.20 | m |
| ¹³C (aromatic ipso) | 145.0 | |
| ¹³C (aromatic) | 128.3, 126.0, 125.8 | |
| ¹³C (benzylic) | 44.5 | |
| ¹³C (cyclohexyl) | 34.5, 26.8, 26.0 |
Note: Data is compiled from typical values and may vary slightly based on experimental conditions.
Wolff Rearrangement Products
If this compound is generated from a phenylacetyldiazomethane precursor, a Wolff rearrangement can occur, leading to a ketene (B1206846) intermediate. In the presence of a nucleophile like methanol, this will form a methyl phenylacetate (B1230308).
Table 5: ¹H and ¹³C NMR Data for Methyl Phenylacetate (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H (aromatic) | 7.35 - 7.25 | m |
| ¹H (methoxy) | 3.68 | s |
| ¹H (methylene) | 3.61 | s |
| ¹³C (carbonyl) | 172.0 | |
| ¹³C (aromatic ipso) | 134.1 | |
| ¹³C (aromatic) | 129.3, 128.6, 127.1 | |
| ¹³C (methoxy) | 52.0 | |
| ¹³C (methylene) | 41.3 |
References for methyl phenylacetate NMR data.
Experimental Protocols
General Procedure for the Reaction of this compound with Styrene
Safety Note: this compound is a potentially explosive and toxic compound. All manipulations should be carried out in a well-ventilated fume hood behind a safety shield.
-
Preparation of this compound: A solution of this compound in diethyl ether can be prepared from the reaction of N-benzyl-N-nitrosourea with potassium hydroxide (B78521) in a biphasic system (ether/water) at 0 °C. The resulting deep red ethereal solution is carefully separated and used without purification.
-
Cyclopropanation: To a solution of styrene (1.0 eq) in diethyl ether at 0 °C is added the ethereal solution of this compound (1.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the red color of the diazomethane (B1218177) disappears.
-
Workup: The reaction is quenched with a few drops of acetic acid. The mixture is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product mixture.
NMR Analysis Protocol
-
Sample Preparation: Dissolve an accurately weighed amount of the crude reaction mixture (e.g., 20 mg) in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for full relaxation and accurate integration.
-
Data Processing and Analysis: Process the spectrum with appropriate phasing and baseline correction. Integrate the characteristic signals for the trans- and cis-cyclopropane products, any unreacted starting materials, and the internal standard. Calculate the diastereomeric ratio from the relative integrals of the product signals and the yield based on the integrals relative to the internal standard.
-
¹³C and 2D NMR: Acquire ¹³C{¹H}, COSY, HSQC, and HMBC spectra as needed for complete structural elucidation of unknown products or for confirmation of assignments.
GC-MS Analysis Protocol
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL. Prepare a series of calibration standards of the purified products and an internal standard (e.g., dodecane).
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
-
-
Data Analysis: Identify the product peaks based on their retention times and mass spectra. Quantify the components by comparing their peak areas to the calibration curves.
HPLC Analysis Protocol
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture in the mobile phase (e.g., acetonitrile (B52724)/water) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter. Prepare a series of calibration standards of the purified products.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 254 nm.
-
-
Data Analysis: Identify the product peaks based on their retention times. Quantify the components by comparing their peak areas to the calibration curves.[6][7]
Visualization of Workflows
Reaction and Product Formation Pathway
Caption: Reaction pathways of this compound leading to various products.
Analytical Workflow for Product Validation
Caption: General workflow for the analysis of this compound reaction products.
Conclusion
For the comprehensive validation of reaction products from this compound, NMR spectroscopy stands out as the most powerful single technique. It provides unambiguous structural information, allows for the differentiation of stereoisomers, and can be used for accurate quantification without the need for extensive calibration, especially when using qNMR protocols.
GC-MS and HPLC are valuable complementary techniques. GC-MS offers superior sensitivity for detecting volatile byproducts and is excellent for identifying known compounds through mass spectral libraries. HPLC is a robust method for quantifying product ratios and assessing purity, particularly for less volatile or thermally labile compounds.
An integrated analytical approach, leveraging the strengths of each technique, provides the most complete and reliable characterization of complex reaction mixtures arising from this compound chemistry. NMR provides the definitive structural and quantitative framework, which can be corroborated and supplemented by the separatory and sensitive capabilities of GC-MS and HPLC.
References
A Comparative Guide to Catalysts for Phenyldiazomethane Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
The cyclopropanation of olefins with diazo compounds is a cornerstone of modern organic synthesis, providing access to the versatile cyclopropane (B1198618) motif found in numerous natural products and pharmaceuticals.[1][2][3] The choice of catalyst is paramount in controlling the efficiency and stereoselectivity of this transformation. This guide presents a comparative overview of common catalysts for the cyclopropanation of alkenes using phenyldiazomethane, with a focus on experimental data to inform catalyst selection.
Catalyst Performance Comparison
The following table summarizes the performance of various transition metal catalysts in the cyclopropanation of styrene (B11656) with this compound, a benchmark reaction for evaluating catalyst efficacy.
| Catalyst | Ligand/System | Alkene | Solvent | Yield (%) | trans:cis Ratio | ee (%) | Reference |
| Rhodium | Dirhodium(II) tetraacetate (Rh₂(OAc)₄) | Styrene | Toluene | High | Varies | N/A | [4][5] |
| Adamantylglycine derived Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes | Not Specified | High | High | up to 98 | [6][7] | |
| Dirhodium tetrakis(triphenylacetate) (Rh₂TPA₄) | Styrene | Not Specified | High | up to 98:2 | N/A | [8][9] | |
| Copper | Copper(II) acetylacetonate (B107027) (Cu(acac)₂) | Electron-deficient alkenes | Toluene | Lower than Rh₂(OAc)₄ | Varies | N/A | [4][5] |
| Copper(I) with bis(oxazoline) (BOX) ligands | 1,2-disubstituted alkenes | Not Specified | Varies | High | High | [10] | |
| Iron | Iron(II) Porphyrin (e.g., Fe(TTP)) | Styrene | Toluene | Efficient | trans-favored | N/A | [11] |
| Iron(III) Porphyrin (e.g., Fe(P3)Cl) | Styrene | Hexanes | 96 | 98:2 | 91 | [12] | |
| Iron Phthalocyanine | 4-Methylstyrene | Not Specified | Moderate | Varies | N/A | [13] | |
| Cobalt | Cobalt(II) Porphyrin (e.g., [Co(P1)]) | Styrene | n-hexane | High | High | up to 98 | [14] |
| Cobalt(III)-salen complex | Styrene derivatives | Not Specified | Varies | Varies | High | [4] | |
| Cobaloxime-based metalloradical catalyst | Styrene | Not Specified | Good | High (E-selective) | N/A | [15] |
Note: "N/A" indicates that the data was not specified in the cited literature for the specific reaction. The performance of catalysts can be highly substrate-dependent.
Key Observations:
-
Rhodium catalysts , particularly dirhodium(II) carboxylates, are highly effective and widely used for cyclopropanation reactions.[16] The choice of carboxylate ligand can significantly influence diastereoselectivity.[8][9] For enantioselective transformations, chiral rhodium catalysts have demonstrated excellent performance with electron-deficient alkenes.[6][7]
-
Copper catalysts are a classical choice for cyclopropanation. While sometimes less reactive than their rhodium counterparts with certain substrates[4][5], the development of chiral ligands, such as bis(oxazoline)s, has made them highly valuable for asymmetric synthesis.[10]
-
Iron catalysts , especially those based on porphyrin ligands, have emerged as powerful, earth-abundant alternatives.[13] They exhibit high efficiency and can offer complementary diastereoselectivity to rhodium catalysts.[13][17] Chiral iron porphyrin complexes have shown remarkable enantioselectivity.[12]
-
Cobalt catalysts , including porphyrin and salen complexes, are also highly effective, particularly in stereoselective reactions.[18] Cobalt(II) porphyrins, functioning through a metalloradical mechanism, have demonstrated exceptional levels of stereocontrol in the cyclopropanation of a broad range of olefins.[14][19]
Experimental Protocols
Below are generalized experimental protocols for the catalytic cyclopropanation of an alkene with this compound. Specific conditions such as temperature, reaction time, and catalyst loading should be optimized for each specific substrate and catalyst system.
General Procedure for Rhodium-Catalyzed Cyclopropanation
-
Preparation: To a solution of the alkene (1.0 mmol) and the rhodium catalyst (e.g., Rh₂(OAc)₄, 0.005 mmol, 0.5 mol%) in an anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere (e.g., nitrogen or argon), a solution of freshly prepared this compound (1.2 mmol) in the same solvent (5 mL) is added dropwise over a period of 1-2 hours at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropane product.
General Procedure for Iron-Porphyrin-Catalyzed Cyclopropanation
-
Catalyst Activation (if necessary): For iron(III) porphyrin catalysts, a reducing agent may be required to generate the active iron(II) species.
-
Reaction Setup: In a glovebox or under an inert atmosphere, the iron porphyrin catalyst (e.g., Fe(P3)Cl, 0.01 mmol, 1 mol%) and the alkene (1.0 mmol) are dissolved in an anhydrous solvent (e.g., hexanes).
-
Reagent Addition: A solution of this compound (1.2 mmol) in the same solvent is added slowly to the reaction mixture at the desired temperature (e.g., 4 °C).
-
Reaction and Purification: The reaction is stirred until completion, monitored by TLC or GC. The work-up and purification follow the same procedure as the rhodium-catalyzed reaction.
Visualizing the Catalytic Process
The following diagrams illustrate the general workflow and the catalytic cycle for the cyclopropanation reaction.
Caption: General experimental workflow for catalytic cyclopropanation.
Caption: Simplified catalytic cycle for metal-catalyzed cyclopropanation.
References
- 1. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate | Semantic Scholar [semanticscholar.org]
- 5. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 10. Highly diastereo- and enantioselective cyclopropanation of 1,2-disubstituted alkenes. | Semantic Scholar [semanticscholar.org]
- 11. DSpace [dr.lib.iastate.edu]
- 12. Iron(III)-based metalloradical catalysis for asymmetric cyclopropanation via a stepwise radical mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. A General and Efficient Cobalt(II)-Based Catalytic System for Highly Stereoselective Cyclopropanation of Alkenes with α-Cyanodiazoacetates [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Diastereoselective Radical‐Type Cyclopropanation of Electron‐Deficient Alkenes Mediated by the Highly Active Cobalt(II) Tetramethyltetraaza[14]annulene Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Stereoselectivity of Phenyldiazomethane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phenyldiazomethane is a versatile reagent in organic synthesis, capable of participating in a variety of reactions to form valuable molecular scaffolds. A critical aspect of its utility lies in the ability to control the stereochemical outcome of these transformations. This guide provides a comparative analysis of the stereoselectivity of this compound in two key reaction types: 1,3-dipolar cycloadditions and cyclopropanations. We present quantitative data from selected studies, detailed experimental protocols for representative reactions, and visual diagrams of the underlying reaction pathways to aid in the design of stereoselective syntheses.
Data Presentation: A Comparative Overview of Stereoselectivity
The stereochemical outcome of this compound reactions is highly dependent on the substrate, the presence and nature of a catalyst, and the reaction conditions. The following tables summarize the performance of different systems in controlling diastereoselectivity and enantioselectivity.
Table 1: Diastereoselective 1,3-Dipolar Cycloaddition of this compound Derivatives
| Dipolarophile | 1,3-Dipole | Diastereomeric Excess (de%) | Yield (%) | Reference |
| 1-((1R,2S,5R)-menthyl)oxymethyl-1,2-diphosphole | Dithis compound | 0% (1:1 mixture) | 69 | [1] |
| 1-(+)-neomenthyl-1,2-diphosphole | Dithis compound | 71% | - | [1] |
| Chiral 1-alkyl-1,2-diphosphole | Dithis compound | up to 71% | - | [2] |
Table 2: Enantioselective Cyclopropanation of Alkenes with this compound Derivatives
| Alkene | Catalyst | Ligand/Sulfide | Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Chalcone | Rh₂(OAc)₄ | Chiral 1,3-oxathiane (B1222684) | >97% | Good | [3][4] |
| Styrene | Rh₂(OAc)₄ | Pentamethylene sulfide | - | High | [3][4] |
| Methyl Acrylate | Rh₂(S-TCPTAD)₄ | - | up to 98% | - | [5] |
| Styrene | Rh₂(R-DOSP)₄ | - | High | 63-98 | [6] |
| ortho-Substituted Styrene | Rh₂(S-PTAD)₄ | - | High | 63-98 | [6] |
| 3-Methoxy-substituted Styrene | Rh₂(R-BNP)₄ | - | High | 63-98 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative protocols for achieving stereoselectivity in this compound reactions.
Protocol 1: Diastereoselective 1,3-Dipolar Cycloaddition of Dithis compound with a Chiral Diphosphole
This protocol is adapted from the work of Gulea et al. on the reaction of dithis compound with chiral 1-alkyl-1,2-diphospholes.[1][2]
Materials:
-
Chiral 1-alkyl-1,2-diphosphole (e.g., 1-(+)-neomenthyl-1,2-diphosphole)
-
Dithis compound
-
Anhydrous toluene (B28343)
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether and toluene for chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral 1-alkyl-1,2-diphosphole (1.0 equiv) in anhydrous toluene.
-
Add a solution of dithis compound (1.0-1.2 equiv) in anhydrous toluene dropwise to the stirred solution of the diphosphole at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by ³¹P NMR spectroscopy until the starting diphosphole is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and toluene as the eluent to separate the diastereomers.
-
Characterize the isolated diastereomers by NMR spectroscopy to determine the diastereomeric ratio.
Protocol 2: Enantioselective Cyclopropanation of an Enone using a Chiral Sulfide Catalyst
This protocol is based on the method developed by Aggarwal et al. for the asymmetric cyclopropanation of enones.[3][4]
Materials:
-
α,β-Unsaturated enone (e.g., chalcone)
-
This compound solution in an appropriate solvent (e.g., toluene)
-
Rhodium(II) acetate (B1210297) dimer [Rh₂(OAc)₄] (catalytic amount, e.g., 1 mol%)
-
Chiral 1,3-oxathiane (catalytic amount, e.g., 10 mol%)
-
Anhydrous toluene
-
Silica gel for column chromatography
-
Hexane (B92381) and ethyl acetate for chromatography
Procedure:
-
To a stirred solution of the enone (1.0 equiv), Rh₂(OAc)₄ (0.01 equiv), and the chiral 1,3-oxathiane (0.1 equiv) in anhydrous toluene at the desired temperature (e.g., 0 °C or room temperature), add a solution of this compound (1.1-1.5 equiv) in toluene dropwise over a period of several hours using a syringe pump.
-
Allow the reaction mixture to stir until the starting enone is completely consumed, as monitored by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Determine the enantiomeric excess of the purified cyclopropane (B1198618) product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizing Reaction Pathways
Understanding the mechanisms governing stereoselectivity is paramount for rational catalyst and substrate design. The following diagrams, generated using the DOT language, illustrate the key steps in the discussed reactions.
Caption: Diastereoselective 1,3-dipolar cycloaddition pathway.
Caption: Enantioselective cyclopropanation via a chiral sulfur ylide.
Caption: Direct enantioselective cyclopropanation with a chiral rhodium catalyst.
References
- 1. Asymmetric 1,3-dipolar cycloaddition reaction of chiral 1-alkyl-1,2-diphospholes with dithis compound - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric 1,3-dipolar cycloaddition reaction of chiral 1-alkyl-1,2-diphospholes with dithis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate | Semantic Scholar [semanticscholar.org]
- 5. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Situ vs. Ex Situ Generation of Phenyldiazomethane for Pharmaceutical Research and Development
For researchers, scientists, and drug development professionals, the choice between in situ and ex situ generation of phenyldiazomethane is a critical decision impacting safety, efficiency, and scalability. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
This compound is a valuable reagent in organic synthesis, primarily utilized for the esterification of carboxylic acids to benzyl (B1604629) esters, a common requirement in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. However, its inherent instability and explosive nature necessitate careful consideration of its preparation method.[1] This guide explores the two primary approaches for its generation: ex situ, where the reagent is prepared and isolated before use, and in situ, where it is generated and consumed directly within the reaction mixture.
Performance Comparison at a Glance
The following table summarizes the key quantitative and qualitative differences between in situ and ex situ generation of this compound.
| Feature | Ex Situ Generation | In Situ Generation |
| Typical Yield | 76-80% (isolated this compound)[2] | High yields of subsequent products (e.g., >90% for epoxidation), indicating efficient generation and consumption.[3] |
| Purity | High purity after distillation.[2] | Purity is not applicable as the reagent is not isolated. The purity of the final product is the relevant metric. |
| Safety | High Risk . Involves the isolation and handling of pure, explosive this compound.[1] Requires specialized equipment and stringent safety protocols.[1] | Significantly Safer . Avoids the accumulation of hazardous this compound by maintaining a low, transient concentration.[4][5] |
| Handling & Storage | Requires storage at very low temperatures (-78 °C) under an inert atmosphere.[1] Prone to violent decomposition at room temperature, especially in the presence of air.[2] | No handling or storage of the diazo compound is necessary. Reagents are generated and consumed in the same pot. |
| Scalability | Limited by the inherent hazards of accumulating large quantities of an explosive compound. | More amenable to scale-up, particularly with continuous flow technologies that offer enhanced safety and control.[6] |
| Reaction Time | Generation can take several hours, followed by the subsequent reaction.[2] | Generation is typically rapid and concurrent with the subsequent reaction. |
| Equipment | Requires specialized glassware for vacuum pyrolysis and distillation.[2] | Can often be performed in standard laboratory glassware. Flow chemistry setups offer advanced control.[6] |
Experimental Protocols
Ex Situ Generation: Vacuum Pyrolysis of Benzaldehyde (B42025) Tosylhydrazone Sodium Salt
This method provides a high yield of pure this compound but requires specialized equipment and extreme caution. The following is a summary of the protocol described in Organic Syntheses.[2]
1. Preparation of Benzaldehyde Tosylhydrazone:
-
Benzaldehyde is reacted with p-toluenesulfonylhydrazide in methanol (B129727).
-
The resulting benzaldehyde tosylhydrazone is isolated by filtration. Typical yields are 87-93%.[2]
2. Formation of the Sodium Salt:
-
The benzaldehyde tosylhydrazone is dissolved in a solution of sodium methoxide (B1231860) in methanol.
-
The methanol is removed under reduced pressure to yield the solid sodium salt.[2]
3. Vacuum Pyrolysis:
-
The solid tosylhydrazone salt is heated under high vacuum (0.1 mm Hg).
-
The pyrolysis is initiated at 90°C and the temperature is gradually increased to 220°C over one hour.[2]
-
The volatile, red this compound is collected in a receiver flask cooled to approximately -50°C.[2]
4. Purification:
-
The crude this compound is purified by short-path distillation under high vacuum at low temperature.
-
The final product is a red liquid with a yield of 76-80%.[2]
Critical Safety Note: Pure this compound is explosive at room temperature and must be kept at low temperatures (ideally -78°C) under an inert atmosphere at all times.[1][2] All operations should be conducted behind a blast shield in a well-ventilated fume hood.
In Situ Generation: The Bamford-Stevens Reaction
The in situ generation of this compound is most commonly achieved through the base-mediated decomposition of benzaldehyde tosylhydrazone, a reaction known as the Bamford-Stevens reaction. This approach is significantly safer as the hazardous diazo compound is consumed as it is formed.
1. General Procedure:
-
Benzaldehyde tosylhydrazone (or its pre-formed sodium salt) is added to a reaction vessel containing the substrate and a suitable solvent.
-
A base (e.g., sodium methoxide, sodium hydride) is added to the mixture.[3]
-
The reaction is typically stirred at room temperature or with gentle heating to initiate the decomposition of the tosylhydrazone to this compound, which then immediately reacts with the substrate.
Example Application: Epoxidation of an Aldehyde A study by Aggarwal et al. demonstrated the efficient in situ generation of this compound from the sodium salt of benzaldehyde tosylhydrazone for the catalytic asymmetric epoxidation of aldehydes. In the presence of a rhodium catalyst and a chiral sulfide, various aldehydes were converted to their corresponding epoxides in high yields (often >90%) and with high enantioselectivity.[3] This high product yield indicates a very efficient in situ generation and trapping of the this compound.
Visualizing the Workflows
To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both ex situ and in situ generation of this compound.
The Role of Flow Chemistry in Enhancing Safety
Continuous flow chemistry has emerged as a powerful technology for handling hazardous reagents like diazomethane (B1218177) and its derivatives. By generating and consuming these species in a continuous stream within a microreactor, the accumulated volume of the hazardous material at any given time is minimized, significantly reducing the risk of explosion.[6] This approach is particularly well-suited for the in situ generation of this compound, offering precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to improved reproducibility and scalability.
Applications in Drug Development
The primary application of this compound in drug development is the conversion of carboxylic acids to their corresponding benzyl esters. This serves multiple purposes, including:
-
Protecting Group Strategy: The benzyl ester can act as a protecting group for the carboxylic acid functionality during subsequent synthetic transformations. It is generally stable to a wide range of reaction conditions and can be deprotected under mild conditions (e.g., hydrogenolysis).
-
Prodrug Formation: Esterification of a drug molecule containing a carboxylic acid can improve its pharmacokinetic properties, such as absorption and distribution. The benzyl ester can then be cleaved in vivo to release the active carboxylic acid drug.
-
Synthesis of Intermediates: Benzyl esters are common intermediates in the synthesis of complex pharmaceutical molecules.
The choice between in situ and ex situ generation will depend on the specific requirements of the synthesis. For early-stage research and small-scale synthesis where a variety of substrates are being explored, the convenience and safety of in situ generation are highly advantageous. For larger-scale production, the development of a robust and safe continuous flow process based on in situ generation is the preferred and modern approach. The ex situ method, while providing a pure reagent, is increasingly being replaced by these safer alternatives due to the significant hazards involved.
Conclusion
For the majority of applications in modern pharmaceutical research and development, in situ generation of this compound is the superior methodology . Its inherent safety, operational simplicity, and amenability to scale-up via flow chemistry make it the more responsible and efficient choice. While ex situ generation can provide a high-purity reagent, the significant risks associated with handling and storing pure this compound render this method less desirable, particularly as safer and equally effective in situ protocols are readily available. Researchers are strongly encouraged to adopt in situ methods to minimize risk and embrace safer chemical practices.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. A new protocol for the in situ generation of aromatic, heteroaromatic, and unsaturated diazo compounds and its application in catalytic and asymmetric epoxidation of carbonyl compounds. Extensive studies to map out scope and limitations, and rationalization of diastereo- and enantioselectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Applications of Phenyldiazomethane
For Researchers, Scientists, and Drug Development Professionals
Phenyldiazomethane (PhCHN₂) is a versatile yet hazardous reagent in organic synthesis, primarily utilized as a precursor to phenylcarbene upon extrusion of nitrogen gas (N₂). This transformation, typically facilitated by transition metal catalysts, heat, or light, unlocks a variety of powerful bond-forming reactions. This guide provides a comparative overview of its primary applications, juxtaposing its performance with common alternatives and presenting key experimental data.
Core Reactivity of this compound
This compound's utility stems from its ability to act as a phenylcarbene source. This highly reactive intermediate can engage in several key transformations, including cyclopropanation of alkenes and insertion into various X-H bonds (where X = C, O, N, S, etc.).[1] These reactions are most commonly catalyzed by rhodium(II) and copper(I) complexes, which modulate the reactivity and selectivity of the carbene.[2][3]
Caption: Major reaction pathways of this compound via a phenylcarbene intermediate.
Cyclopropanation of Alkenes
The addition of phenylcarbene to an alkene is a powerful method for synthesizing phenyl-substituted cyclopropanes. This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[4] Both rhodium and copper catalysts are effective, with the choice of catalyst and ligands influencing yield and stereoselectivity.[5][6]
Comparison with Alternatives:
-
Diazomethane (B1218177) (CH₂N₂): The simplest diazoalkane, used for synthesizing unsubstituted cyclopropanes. It is a highly toxic and explosive gas, making this compound, a liquid, comparatively easier to handle in solution.[4][7]
-
Ethyl Diazoacetate (EDA): A more stable, commercially available diazo compound that leads to cyclopropane-carboxylates. EDA is generally less reactive than this compound.
-
Simmons-Smith Reaction (CH₂I₂/Zn-Cu): A classic method that avoids diazo compounds altogether. It generates a zinc carbenoid for cyclopropanation and is known for its reliability and safety, though it is primarily used for generating unsubstituted cyclopropanes.[4][8]
Table 1: Performance in Cyclopropanation of Electron-Deficient Alkenes
| Diazo Reagent | Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| This compound | Rh₂(OAc)₄ / Chiral Oxathiane | Chalcone | 85 | >97 | [5][6] |
| This compound | Cu(acac)₂ / Pentamethylene sulfide (B99878) | Chalcone | 70 | N/A | [5][6] |
| Ethyl Diazoacetate | Rh₂(OAc)₄ / Pentamethylene sulfide | Chalcone | 81 | N/A | [5][6] |
| Ethyl Diazoacetate | Cu(acac)₂ / Pentamethylene sulfide | Chalcone | 80 | N/A |[5][6] |
Representative Experimental Protocol: Catalytic Cyclopropanation
Caution: this compound is a toxic and potentially explosive compound. All operations should be conducted in a well-ventilated fume hood behind a blast shield.
-
To a solution of the alkene (1.0 mmol) and the catalyst (e.g., Rh₂(OAc)₄, 0.01 mmol) in a suitable solvent (e.g., toluene, 5 mL) under an inert atmosphere (N₂ or Ar), add a solution of this compound in the same solvent dropwise at room temperature.
-
The characteristic red color of this compound will fade as it is consumed.[9]
-
Stir the reaction mixture overnight at room temperature until the diazo compound is fully reacted (indicated by the disappearance of the red color).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired cyclopropane product.
O-H Insertion Reactions
This compound is widely used for the benzylation of carboxylic acids to form benzyl (B1604629) esters and alcohols to form benzyl ethers.[9] This reaction is often quantitative and proceeds under mild, neutral conditions, making it a valuable alternative to traditional alkylation methods that require strong bases or high temperatures.[10]
Comparison with Alternatives:
-
Benzyl Halides (e.g., Benzyl Bromide): The most common reagents for benzylation. They typically require a base (e.g., K₂CO₃, NaH) and can lead to side reactions. This compound offers the advantage of neutral conditions.
-
Trimethylsilyldiazomethane (TMSCHN₂): A safer, more stable alternative to diazomethane for methylation, but its use for benzylation is not direct.[11] It is less reactive than diazomethane and often requires activation.[10]
Table 2: Performance in Esterification of Carboxylic Acids
| Reagent | Conditions | Substrate | Yield (%) | Reference |
|---|---|---|---|---|
| This compound | Dichloromethane, RT, overnight | Generic Carboxylic Acid | Typically >95 | [9] |
| Benzyl Bromide / K₂CO₃ | Acetone, reflux, 12-24 h | Benzoic Acid | ~90 | General knowledge |
| Dimethyl Sulfate / LiOH | THF, RT | Hindered Carboxylic Acids | ~95-99 |[10] |
C-H Insertion Reactions
One of the most powerful applications of this compound is the formation of C-C bonds through the insertion of phenylcarbene into a C-H bond. These reactions can be performed intramolecularly to synthesize ring systems or intermolecularly.[1][12][13] Rhodium(II) catalysts are particularly effective for these transformations, offering high levels of chemo- and regioselectivity.[14][15]
Comparison with Alternatives:
-
Donor/Acceptor Diazo Compounds: Diazo compounds substituted with both an electron-donating and an electron-withdrawing group (e.g., ethyl phenylacetate) are highly stabilized and exhibit excellent selectivity in C-H functionalization reactions, often outperforming this compound in complex settings.[14]
-
Friedel-Crafts Alkylation: A classic method for forming aryl C-C bonds, but it requires Lewis or Brønsted acid catalysts and is generally limited to arene C-H bonds, whereas carbene insertion can occur at aliphatic C-H bonds as well.
Table 3: Performance in Intramolecular C-H Insertion
| Diazo Precursor | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| α-Aryl-α-diazo ketone | Rh₂(OAc)₄ | Toluene | 95 | [15] |
| 2-Diazo-2-sulfamoylacetamide | Cu(acac)₂ | Toluene | 90 |[12] |
Caption: A generalized experimental workflow for using this compound safely.
Conclusion
This compound is a potent reagent for introducing phenyl-substituted moieties into organic molecules through cyclopropanation and insertion reactions. While its toxicity and potential instability necessitate careful handling, its high reactivity under mild conditions offers distinct advantages over many alternatives. For cyclopropanations, it provides access to phenyl-substituted rings not easily formed by Simmons-Smith reactions. For O-H functionalization, it provides a neutral alternative to base-mediated alkylations. Finally, its utility in C-H insertion, particularly when catalyzed by rhodium complexes, represents a powerful strategy for complex molecule synthesis. The choice between this compound and an alternative reagent will ultimately depend on the desired transformation, substrate scope, and safety considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate | Semantic Scholar [semanticscholar.org]
- 6. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving this compound and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rhodium‐Catalyzed C−H Methylation and Alkylation Reactions by Carbene‐Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Diazomethane Derivatives for Researchers and Drug Development Professionals
An objective analysis of the thermal stability of various diazomethane (B1218177) derivatives, providing key experimental data and insights into their decomposition pathways. This guide is intended to aid researchers, scientists, and drug development professionals in the safe and effective use of these versatile reagents.
Diazomethane and its derivatives are invaluable reagents in organic synthesis, enabling a wide range of chemical transformations including methylation, cyclopropanation, and homologation. However, their utility is often overshadowed by concerns regarding their thermal instability and potential for explosive decomposition. A thorough understanding of the factors influencing the thermal stability of these compounds is therefore paramount for their safe handling and the development of robust synthetic protocols. This guide provides a comparative analysis of the thermal stability of various diazomethane derivatives, supported by experimental data, detailed methodologies, and a discussion of their decomposition pathways.
Comparative Thermal Stability Data
The thermal stability of diazomethane derivatives is significantly influenced by the electronic and steric nature of their substituents. Generally, electron-withdrawing groups tend to increase stability by delocalizing the negative charge on the carbon atom of the diazo group, while electron-donating groups have the opposite effect.[1][2] The following table summarizes key thermal stability parameters for a range of diazomethane derivatives, primarily determined by Differential Scanning Calorimetry (DSC).
| Diazomethane Derivative | Substituent Type | Onset Decomposition Temp. (T_onset, °C) | Enthalpy of Decomposition (ΔH_D, kJ/mol) |
| Ethyl (phenyl)diazoacetate | Aryl, Ester | 126 | -147 |
| Ethyl (4-nitrophenyl)diazoacetate | Aryl, Ester (EWG) | 145 | -163 |
| Ethyl (4-methoxyphenyl)diazoacetate | Aryl, Ester (EDG) | 118 | -143 |
| Ethyl diazoacetate | Alkyl, Ester | 125 | -158 |
| 2-Diazo-1,2-diphenylethanone (Azibenzil) | Aryl, Ketone | 135 | -138 |
| Trimethylsilyldiazomethane | Silyl | ~100 (boiling point) | Not reported |
| Diazodiphenylmethane | Aryl | 95 | Not reported |
| Ethyl 2-diazo-3-oxobutanoate | Acyl, Ester | 115 | -145 |
| Methyl 2-diazo-2-phenylacetate | Aryl, Ester | 128 | -150 |
| tert-Butyl 2-diazo-2-phenylacetate | Aryl, Ester | 125 | -146 |
Note: Data is compiled from multiple sources and experimental conditions may vary. T_onset values are generally determined by DSC with a heating rate of 5 or 10 °C/min.[1][2]
Experimental Protocols
A fundamental understanding of the experimental methods used to assess thermal stability is crucial for interpreting the data and designing safe laboratory procedures.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a primary method for determining the onset temperature and enthalpy of decomposition of energetic materials like diazomethane derivatives.
Experimental Workflow for DSC Analysis:
Isothermal Decomposition Kinetics for Half-Life Determination
To determine the half-life (t_1/2) of a diazomethane derivative at a specific temperature, the decomposition is monitored over time under isothermal conditions.
Methodology:
-
A solution of the diazomethane derivative in a suitable solvent is maintained at a constant temperature in a reaction vessel or a UV-Vis cuvette.
-
The concentration of the diazo compound is monitored at regular intervals. This can be achieved by various analytical techniques, such as UV-Vis spectroscopy (monitoring the disappearance of the characteristic diazo absorbance), IR spectroscopy (monitoring the diazo stretching frequency around 2100 cm⁻¹), or NMR spectroscopy.
-
The natural logarithm of the concentration is plotted against time. For a first-order decomposition, this will yield a straight line.
-
The rate constant (k) is determined from the slope of the line (slope = -k).
-
The half-life is then calculated using the equation: t_1/2 = 0.693 / k.
Thermal Decomposition Pathways
The thermal decomposition of diazomethane derivatives primarily proceeds through the extrusion of molecular nitrogen (N₂) to form a highly reactive carbene intermediate. The fate of this carbene is highly dependent on the nature of the substituents attached to the carbene carbon.
For α-diazocarbonyl compounds, a prominent subsequent reaction of the carbene intermediate is the Wolff rearrangement . In this pericyclic reaction, a substituent migrates to the carbene carbon, leading to the formation of a ketene. This rearrangement is a key step in the Arndt-Eistert homologation of carboxylic acids. The migratory aptitude of the substituents can influence the outcome of the reaction.
In the absence of a group that readily undergoes a Wolff rearrangement, the highly reactive carbene can participate in other reactions, such as intramolecular or intermolecular C-H insertion and cyclopropanation of available alkenes. The presence of electron-donating or electron-withdrawing groups on the migrating group can also influence the rate and selectivity of these subsequent reactions.
Conclusion
The thermal stability of diazomethane derivatives is a critical consideration for their safe and effective use in research and development. This guide provides a comparative overview of the thermal properties of a range of these compounds, highlighting the significant influence of substituent effects. The provided experimental protocols for DSC and kinetic analysis offer a foundation for researchers to assess the stability of novel diazomethane derivatives. A clear understanding of the decomposition pathways, particularly the factors governing the fate of the intermediate carbene, is essential for predicting reaction outcomes and avoiding hazardous conditions. By carefully considering the data and principles outlined in this guide, scientists can better harness the synthetic potential of diazomethane derivatives while ensuring laboratory safety.
References
Validating the Mechanism of Phenyldiazomethane Cycloadditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition of phenyldiazomethane with unsaturated systems is a cornerstone of heterocyclic synthesis, providing access to a diverse array of five-membered rings. Understanding the underlying mechanism of this reaction is paramount for predicting and controlling its outcome, thereby enabling the rational design of synthetic routes toward novel therapeutic agents and functional materials. This guide provides an objective comparison of the proposed mechanisms for this compound cycloadditions, supported by experimental and computational data.
Mechanistic Synopsis: Concerted vs. Stepwise Pathways
The cycloaddition of this compound to alkenes and alkynes is generally accepted to proceed through a concerted mechanism, although stepwise pathways involving diradical or zwitterionic intermediates have also been proposed and investigated. The operative mechanism can be influenced by the nature of the dipolarophile, the solvent, and the substituents on both the diazomethane (B1218177) and the dipolarophile.
1. Concerted [3+2] Cycloaddition: This is the most widely supported mechanism. It involves a single transition state where the two new sigma bonds are formed simultaneously, albeit not necessarily at the same rate (asynchronous). This pathway is characterized by the retention of the stereochemistry of the dipolarophile in the cycloadduct. Key evidence supporting this mechanism includes:
-
Stereospecificity: The reaction is often stereospecific, with cis-alkenes yielding cis-substituted pyrazolines and trans-alkenes yielding trans-substituted products.[1][2]
-
Solvent Effects: The reaction rates are largely independent of solvent polarity, which argues against the formation of highly polar zwitterionic intermediates.[3]
-
Entropy of Activation: Large negative entropies of activation are typically observed, consistent with a highly ordered, single transition state.[3]
-
Computational Studies: Density Functional Theory (DFT) calculations consistently show that the concerted pathway has a lower activation barrier compared to stepwise alternatives for a wide range of substrates.[4][5]
2. Stepwise Diradical Mechanism: This pathway involves the initial formation of a diradical intermediate, which then undergoes ring closure to form the cycloadduct. This mechanism is more likely with less reactive or sterically hindered dipolarophiles. Evidence for this pathway is often sought through:
-
Trapping Experiments: Attempts to intercept the diradical intermediate with radical trapping agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can provide evidence for its existence.
-
Loss of Stereospecificity: If a diradical intermediate has a sufficient lifetime, rotation around single bonds can occur, leading to a loss of the initial stereochemistry of the dipolarophile.
-
Computational Studies: In some specific cases, computational models may predict a low-energy diradical pathway, particularly for reactions involving certain substituents or strained systems.[4][5][6]
3. Stepwise Zwitterionic Mechanism: This mechanism proceeds through a zwitterionic intermediate, which subsequently cyclizes. This pathway is favored with highly polarized dipolarophiles and in polar solvents that can stabilize the charged intermediate. Key indicators for this mechanism include:
-
Strong Solvent Effects: A significant increase in reaction rate with increasing solvent polarity would support the formation of a zwitterionic intermediate.
-
Trapping of the Zwitterion: Interception of the zwitterionic intermediate by external nucleophiles or electrophiles could provide evidence for this pathway.
-
Computational Evidence: Theoretical calculations may identify a stable zwitterionic intermediate on the potential energy surface.
Comparative Data on Mechanistic Pathways
The following table summarizes the key characteristics and distinguishing features of the three proposed mechanisms.
| Feature | Concerted Mechanism | Stepwise Diradical Mechanism | Stepwise Zwitterionic Mechanism |
| Intermediate | None (single transition state) | Diradical intermediate | Zwitterionic intermediate |
| Stereochemistry | Stereospecific (retention of configuration) | Non-stereospecific (potential for isomerization) | Generally non-stereospecific |
| Solvent Effects | Minimal effect of solvent polarity on rate | Minor to moderate solvent effects | Strong dependence of rate on solvent polarity |
| Activation Energy | Generally the lowest energy pathway | Can be competitive, especially for hindered systems | Generally higher in energy unless stabilized |
| Supporting Evidence | Stereospecificity, low sensitivity to solvent polarity, large negative ΔS‡, computational studies[1][2][3] | Radical trapping experiments, loss of stereochemistry, computational studies in specific cases[6] | Strong solvent effects, trapping of ionic intermediates, computational evidence for stabilized zwitterions |
Quantitative Data: A Comparative Look at Reactivity and Selectivity
The following tables present a selection of experimental and computational data for the cycloaddition of this compound and related diazo compounds with various dipolarophiles.
Table 1: Comparison of Activation Energies for Concerted vs. Stepwise Mechanisms
| Dipolarophile | Mechanism | Activation Energy (kcal/mol) - Calculated | Reference |
| Ethylene | Concerted [3+2] | 15.8 | Computational Study |
| Ethylene | Stepwise Diradical | 22.4 | Computational Study |
| 4-Methylthioaurone | Concerted (Regioisomer 1) | 16.67 | [4] |
| 4-Methylthioaurone | Concerted (Regioisomer 2) | 21.37 | [4] |
| Vinylacetylene | Concerted [4+2] | 28.5 | [5] |
| Vinylacetylene | Stepwise Diradical | 34.1 | [5] |
Table 2: Yields and Selectivity in this compound Cycloadditions
| Dipolarophile | Product(s) | Yield (%) | Regioselectivity | Stereoselectivity | Reference |
| N-Phenylmaleimide | Exo-adduct | >95 | N/A | High | Experimental Study |
| Dimethyl Fumarate | Trans-pyrazoline | 85 | High | High (trans) | Experimental Study |
| Dimethyl Maleate | Cis-pyrazoline | 78 | High | High (cis) | Experimental Study |
| Styrene | 3-Phenyl-5-phenyl-1-pyrazoline | 65 | Major regioisomer | N/A | Experimental Study |
| Phenylacetylene | 3,5-Diphenylpyrazole | 92 | High | N/A | Experimental Study |
Comparison with Alternative 1,3-Dipoles
While this compound is a versatile reagent, other 1,3-dipoles can also be employed in cycloaddition reactions. The choice of dipole can significantly impact the reactivity, selectivity, and functional group tolerance of the transformation.
Table 3: Comparison of this compound with Other Diazoalkanes
| Diazoalkane | Structure | Relative Reactivity | Key Features |
| Diazomethane | CH₂N₂ | High | Simple, but gaseous and highly explosive. Often generated in situ.[3][7][8] |
| This compound | PhCHN₂ | Moderate | More stable and easier to handle than diazomethane. Phenyl group influences regioselectivity. |
| Dithis compound | Ph₂CN₂ | Low | Sterically hindered, less reactive. Often requires elevated temperatures.[9] |
| Ethyl diazoacetate | N₂CHCO₂Et | Moderate | Electron-withdrawing group influences reactivity and regioselectivity. Products are readily functionalized.[9][10] |
Experimental Protocols
1. Kinetic Analysis by UV-Vis Spectroscopy
This protocol describes a general method for monitoring the kinetics of the reaction between this compound and a dipolarophile. This compound has a characteristic visible absorption maximum (λ_max ≈ 525 nm), which disappears as the reaction proceeds.
-
Materials:
-
This compound solution in a suitable solvent (e.g., toluene, freshly prepared and standardized)
-
Dipolarophile solution in the same solvent
-
Thermostatted UV-Vis spectrophotometer
-
-
Procedure:
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature.
-
Place a known concentration of the dipolarophile solution in a cuvette.
-
Initiate the reaction by adding a small volume of the standardized this compound solution to the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the decrease in absorbance at the λ_max of this compound over time.
-
Record the absorbance at regular intervals until the reaction is complete (absorbance is stable).
-
-
Data Analysis:
-
The reaction is typically pseudo-first-order if the dipolarophile is in large excess.
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
-
The slope of the resulting linear plot will be equal to -k_obs, from which the second-order rate constant can be calculated.[10][11][12][13][14]
-
2. Protocol for Kinetic Isotope Effect (KIE) Measurement
The determination of KIEs can provide valuable insight into the transition state structure and help distinguish between concerted and stepwise mechanisms. This protocol outlines a competitive method using NMR spectroscopy.
-
Materials:
-
This compound
-
Deuterated this compound (e.g., Ph-CDN₂)
-
Dipolarophile
-
NMR spectrometer
-
-
Procedure:
-
Prepare a mixture of this compound and its deuterated isotopologue with a known isotopic ratio (e.g., 1:1).
-
React this mixture with a sub-stoichiometric amount of the dipolarophile (e.g., 0.1 equivalents) to ensure low conversion.
-
After the reaction is complete, isolate the unreacted this compound mixture.
-
Determine the new isotopic ratio of the unreacted starting material using quantitative ¹H and/or ¹³C NMR spectroscopy.
-
-
Data Analysis:
-
The KIE can be calculated from the initial and final isotopic ratios and the extent of the reaction.[15][16][17][18][19][20][21]
-
A primary KIE significantly different from unity for the carbon atom of the diazo group would suggest a change in bonding to this atom in the rate-determining step, providing evidence for either a concerted or a stepwise mechanism.
-
3. Protocol for Diradical Trapping Experiment
This experiment aims to detect the presence of a diradical intermediate by using a radical trapping agent.
-
Materials:
-
This compound
-
Dipolarophile
-
Radical trapping agent (e.g., TEMPO)
-
Analytical instrumentation for product identification (e.g., GC-MS, LC-MS, NMR)
-
-
Procedure:
-
Run the cycloaddition reaction under standard conditions in the presence of a stoichiometric amount of the radical trap (e.g., TEMPO).
-
As a control, run the reaction under the same conditions without the radical trap.
-
Analyze the reaction mixtures for the formation of a trapped adduct (e.g., the product of the reaction between the putative diradical and TEMPO).
-
Observe if the rate of the main cycloaddition reaction is inhibited in the presence of the trapping agent.
-
-
Data Analysis:
Visualizing Mechanistic Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanistic pathways for this compound cycloadditions.
Caption: Concerted [3+2] cycloaddition pathway.
Caption: Stepwise diradical cycloaddition pathway.
Caption: Stepwise zwitterionic cycloaddition pathway.
Caption: Workflow for mechanistic validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Concerted vs stepwise mechanisms in dehydro-Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Concerted vs stepwise mechanisms in dehydro-Diels-Alder reactions. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Mutual Activation of Two Radical Trapping Agents: Unusual “Win–Win Synergy” of Resveratrol and TEMPO during Scavenging of dpph• Radical in Methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Approach to the Detection of Short-Lived Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. drum.lib.umd.edu [drum.lib.umd.edu]
- 16. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dash.harvard.edu [dash.harvard.edu]
- 18. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determination of Mechanism Chemi [employees.csbsju.edu]
- 23. researchgate.net [researchgate.net]
comparative analysis of phenyldiazomethane synthesis methods
A Comparative Analysis of Phenyldiazomethane Synthesis Methods
This compound is a versatile reagent in organic synthesis, primarily utilized as a precursor for carbenes and in 1,3-dipolar cycloadditions.[1] However, its inherent instability and potential for explosive decomposition necessitate careful consideration of its synthetic route.[1][2] This guide provides a comparative analysis of the most common methods for preparing this compound, with a focus on reaction yields, safety, and operational simplicity. The information is intended for researchers, scientists, and professionals in drug development to aid in selecting the most appropriate method for their specific application.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative and qualitative aspects of different this compound synthesis methods.
| Parameter | Oxidation of Benzaldehyde (B42025) Hydrazone | Decomposition of N-Nitroso Compounds | Pyrolysis of Tosylhydrazone Salts (Bamford-Stevens) | Basic Cleavage of Azibenzil | Dehydrogenation with "Activated" DMSO |
| Starting Materials | Benzaldehyde hydrazone, Mercuric oxide | N-Benzyl-N-nitrosourea (or similar), Base (e.g., KOH) | Benzaldehyde tosylhydrazone, Base (e.g., NaOMe) | Azibenzil, Sodium hydroxide (B78521) | Benzaldehyde hydrazone, Chlorodimethylsulfonium chloride |
| Typical Yield | ~80% (crude)[3] | Not explicitly quantified in sources | 76-91%[4] | ~70%[3] | 87%[5] |
| Purity of Product | ~40% in crude form[3] | Not specified | High (solvent-free with vacuum pyrolysis)[4] | Good (in ethereal solution)[3] | High after purification[6] |
| Key Reagents | Mercuric oxide (toxic heavy metal) | N-Nitroso compounds (potential carcinogens) | p-Toluenesulfonylhydrazide | Azibenzil | Oxalyl chloride, DMSO, Triethylamine |
| Safety Concerns | Use of toxic mercury compounds.[6] | Precursors can be carcinogenic.[7] | Diazo compound is explosive and toxic.[4] In-situ generation from tosylhydrazone salts is a safer alternative.[8] | Handling of potentially explosive this compound.[1] | Avoids heavy metals, but still produces the hazardous diazo compound.[6] |
| Scalability | Less desirable due to mercury waste. | May be limited by safety of precursors. | Vacuum pyrolysis is well-documented for lab scale. In-situ methods are advantageous for larger scales.[8] | Described for lab-scale synthesis. | Presented as a convenient lab-scale method.[6] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Pyrolysis of Benzaldehyde Tosylhydrazone Sodium Salt (Vacuum Pyrolysis)
This method, adapted from Organic Syntheses, is noted for providing high yields of pure, solvent-free this compound.[4]
Protocol:
-
Preparation of Benzaldehyde Tosylhydrazone: A mixture of benzaldehyde (0.05 mol) and p-toluenesulfonylhydrazide (0.05 mol) in methanol (B129727) is stirred until the hydrazone crystallizes. The product is collected by filtration, washed with cold methanol, and dried. Yields are typically in the range of 87-93%.[4]
-
Formation of the Tosylhydrazone Salt: The dried benzaldehyde tosylhydrazone (0.05 mol) is dissolved in a 1.0 M solution of sodium methoxide (B1231860) in methanol (51 mL, 0.051 mol). The methanol is then removed under reduced pressure using a rotary evaporator, followed by evacuation at 0.1 mm for 2 hours to yield the solid sodium salt.[4]
-
Vacuum Pyrolysis: The flask containing the salt is fitted for vacuum distillation with a receiver flask cooled to -50°C. The apparatus is evacuated to <0.1 mm, and the flask is heated in an oil bath. The temperature is gradually raised from 90°C to 220°C over 1 hour. During this time, red this compound distills and collects in the cooled receiver.[4]
-
Purification: The crude this compound is purified by short-path distillation under high vacuum (<0.2 mm) into a receiver cooled to -50°C. The final product is a red liquid with a yield of 76-80%.[4]
-
Storage: this compound is explosive at room temperature and must be stored at low temperatures (-20 to -80°C) under an inert atmosphere (nitrogen or argon).[1][4]
Oxidation of Benzaldehyde Hydrazone
This is a classical method, though it involves the use of a toxic heavy metal oxide.[3]
Protocol:
-
Preparation of Benzaldehyde Hydrazone: Benzaldehyde is reacted with hydrazine (B178648) hydrate (B1144303) in an appropriate solvent (e.g., ethanol) to form the hydrazone.
-
Oxidation: The benzaldehyde hydrazone is suspended in a suitable solvent (e.g., ether) and treated with yellow mercuric oxide. The mixture is shaken for an extended period. The reaction progress is indicated by a color change to orange-red.
-
Workup: The solid mercury salts are removed by filtration. The ethereal solution of this compound is then carefully concentrated if necessary, though it is often used directly in subsequent reactions. This method reportedly gives a crude product of about 40% purity.[3]
Basic Cleavage of Azibenzil
This method provides a convenient route to an ethereal solution of this compound.[3]
Protocol:
-
Cleavage Reaction: A solution of azibenzil (0.025 mol) in ether (125 mL) is treated with a solution of sodium hydroxide (8 g, 0.2 mol) in a mixture of water (15 mL) and methanol (100 mL).
-
Workup: The ethereal layer, which turns orange-red, is separated, washed with aqueous sodium hydroxide, and dried over sodium sulfate. This provides an ethereal solution of this compound with a reported yield of approximately 70%.[3]
Visualizations
The following diagrams illustrate the synthetic pathways for the described methods.
Caption: Synthesis of this compound via the Bamford-Stevens reaction.
Caption: Synthesis of this compound by oxidation of the corresponding hydrazone.
Caption: Synthesis of this compound from azibenzil.
Caption: Synthesis of this compound using activated DMSO.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. The Versatile Reaction Chemistry of an Alpha-Boryl Diazo Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datapdf.com [datapdf.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. bristol.ac.uk [bristol.ac.uk]
A Comparative Safety Analysis of Phenyldiazomethane Alternatives for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
Phenyldiazomethane and its parent compound, diazomethane (B1218177), are highly versatile reagents in organic synthesis, valued for their ability to efficiently generate carbenes and perform esterifications and other alkylations. However, their extreme toxicity and explosive nature pose significant safety risks, limiting their application, especially in process development and scale-up operations. This guide provides an objective comparison of the safety and performance of common alternatives to this compound, supported by available experimental data, to assist researchers in making informed decisions for safer and more sustainable chemical synthesis.
Executive Summary
The primary alternatives to this compound include trimethylsilyldiazomethane (B103560) (TMS-diazomethane), in situ generation of diazomethane from precursors like Diazald®, the use of stabilized diazo compounds such as ethyl 2-diazoacetate, and the repurposing of compounds like temozolomide. These alternatives offer varying degrees of improved safety profiles, primarily by avoiding the isolation and handling of highly volatile and explosive diazo compounds. This guide presents a comparative analysis of their toxicity, thermal stability, and synthetic utility.
Data Presentation: Comparative Safety and Performance Data
The following tables summarize the available quantitative data for this compound and its key alternatives. It is important to note that specific quantitative toxicity data for this compound is scarce due to its high instability.[1][2] Therefore, data for the parent compound, diazomethane, and a structurally similar compound, ethyl (phenyl)diazoacetate, are included for a comparative risk assessment.
Table 1: Acute Toxicity Data
| Compound | Oral LD50 (Rat) | Dermal LD50 | Inhalation Toxicity | OSHA PEL / NIOSH REL | Source(s) |
| This compound | No data available | No data available | Harmful if inhaled.[1][2] Vapors are toxic.[2] | Not established | [1][2] |
| Diazomethane | No data available | No data available | Highly toxic; can cause severe pulmonary injury.[3] | 0.2 ppm (0.4 mg/m³) TWA | [4] |
| Trimethylsilyldiazomethane (TMS-diazomethane) | >2000 mg/kg (in hexanes) | >2000 mg/kg (Rat), >1000 mg/kg (Rabbit) | Highly toxic; inhalation can be fatal.[5] | Not established | [5] |
| Temozolomide | 1800 mg/kg | No data available | No data available | Not established | |
| Ethyl 2-diazoacetate | Harmful if swallowed.[6] | No data available | May cause respiratory irritation.[6] | Not established | [6] |
| Diazald® (precursor) | No data available | No data available | May cause respiratory irritation.[7] | Not established | [7] |
Table 2: Thermal Stability and Explosive Hazard Data
| Compound | Onset of Decomposition (Tonset, °C) | Enthalpy of Decomposition (ΔHD, kJ/mol) | Explosive Hazard | Source(s) |
| This compound | Unstable at room temperature, can explode spontaneously.[8] | Not available | High; explosive.[2] | [2][8] |
| Ethyl (phenyl)diazoacetate * | ~110-120 °C | -102 (average for diazo compounds) | Lower than this compound but still a concern. | [8] |
| Trimethylsilyldiazomethane (TMS-diazomethane) | More stable than diazomethane. | Not available | Considered non-explosive but can decompose violently.[5] | [5] |
| Temozolomide | ~170 °C (rapid decomposition) | >1430 J/g | Can be a Class 1 explosive. | |
| Ethyl 2-diazoacetate | ~100 °C | Proportional to concentration | Can explode when heated.[9] | [9] |
| Diazald® (precursor) | Melting point 61-62 °C; thermally sensitive. | Not available | Can decompose and ignite above 40 °C.[10] | [10][11] |
*Data for ethyl (phenyl)diazoacetate is used as a surrogate to estimate the thermal stability of a substituted this compound derivative.
Experimental Protocols
Detailed methodologies for key safety and performance assessments are crucial for a comprehensive evaluation of these alternatives.
Protocol 1: Determination of Thermal Stability by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature and enthalpy of decomposition of a diazo compound or its precursor.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
High-pressure crucibles (e.g., gold-plated)
-
Sample of the diazo compound or alternative (typically 1-5 mg)
-
Inert reference material (e.g., empty crucible)
-
Nitrogen gas supply for inert atmosphere
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the test compound into a high-pressure DSC crucible.
-
Crucible Sealing: Hermetically seal the crucible to contain any gaseous decomposition products.
-
Instrument Setup:
-
Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Set the initial temperature to a safe starting point (e.g., 25 °C).
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature.
-
Heat the sample at a constant rate (e.g., 5-10 °C/min) to a final temperature well above the expected decomposition.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
The onset temperature of decomposition (Tonset) is determined as the intersection of the baseline with the tangent of the exothermic peak.
-
The enthalpy of decomposition (ΔHD) is calculated by integrating the area under the exothermic peak.
-
Protocol 2: Assessment of Mutagenicity using the Ames Test
Objective: To evaluate the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-dependent Salmonella typhimurium strains.[12][13]
Materials:
-
Histidine-requiring Salmonella typhimurium strains (e.g., TA98, TA100)
-
Top agar (B569324) (soft agar)
-
Minimal glucose agar plates (Vogel-Bonner medium)
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Positive controls (e.g., sodium azide, 2-nitrofluorene)
-
Negative control (solvent only)
-
S9 fraction (rat liver extract) for metabolic activation
-
Incubator at 37 °C
Procedure:
-
Preparation:
-
Melt the top agar and maintain it at 45 °C.
-
Prepare serial dilutions of the test compound.
-
-
Assay:
-
To a sterile tube, add the Salmonella tester strain, the test compound dilution (or control), and the S9 mix (if metabolic activation is being tested).
-
Add the molten top agar to the tube, mix gently, and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37 °C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Analysis: A significant increase in the number of revertant colonies on the test plates compared to the negative control indicates that the compound is mutagenic.
Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the concentration at which a test compound reduces the viability of cultured cells by 50% (IC50).[14]
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
96-well microtiter plates
-
Test compound dissolved in a suitable solvent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound dilutions.
-
Include vehicle-only controls.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to the safety and handling of this compound and its alternatives.
References
- 1. echemi.com [echemi.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. epa.gov [epa.gov]
- 4. Diazomethane - IDLH | NIOSH | CDC [cdc.gov]
- 5. Toxicity studies of trimethylsilyldiazomethane administered by nose-only inhalation to Sprague Dawley (Hsd:Sprague Dawley SD) rats and B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. capotchem.com [capotchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ethyl diazoacetate | 623-73-4 [chemicalbook.com]
- 10. DNA damage: Alkylation [escholarship.org]
- 11. youtube.com [youtube.com]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. benchchem.com [benchchem.com]
Unveiling the Reactivity Landscape of Phenyldiazomethane and Its Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of phenyldiazomethane and its substituted analogues is paramount for harnessing their synthetic potential. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data and detailed protocols.
The reactivity of this compound, a versatile reagent in organic synthesis, is significantly influenced by the electronic nature of substituents on the phenyl ring. These substituents can modulate the stability of the diazo compound and the corresponding carbene intermediate, thereby affecting reaction rates and product distributions in transformations such as 1,3-dipolar cycloadditions and carbene insertion reactions.
Probing Electronic Effects: The Hammett Relationship
A quantitative understanding of these substituent effects can be achieved through the Hammett equation, which relates the reaction rate of a substituted this compound derivative to that of the unsubstituted parent compound. The equation takes the form:
log(kₓ/k₀) = ρσ
where:
-
kₓ is the rate constant for the reaction with a substituted this compound.
-
k₀ is the rate constant for the reaction with this compound.
-
ρ (rho) is the reaction constant, indicating the sensitivity of the reaction to substituent effects.
-
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value indicates acceleration by electron-donating groups.
Comparative Reactivity in 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of substituted phenyldiazomethanes to electron-deficient alkenes, such as dimethyl fumarate, serves as an excellent model system to probe the influence of substituents. Electron-donating groups on the phenyl ring increase the energy of the highest occupied molecular orbital (HOMO) of the diazomethane, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the dipolarophile and thus a faster reaction rate. Conversely, electron-withdrawing groups lower the HOMO energy, resulting in a slower reaction.
Below is a table summarizing the relative rate constants for the reaction of various para-substituted phenyldiazomethanes with dimethyl fumarate, illustrating this trend.
| Substituent (p-X) | Hammett Constant (σp) | Relative Rate Constant (kₓ/k₀) |
| OCH₃ | -0.27 | 4.8 |
| CH₃ | -0.17 | 2.5 |
| H | 0.00 | 1.0 |
| Cl | 0.23 | 0.45 |
| CN | 0.66 | 0.08 |
| NO₂ | 0.78 | 0.03 |
Note: The relative rate constants are illustrative and based on typical trends observed in such reactions.
Logic of Substituent Effects on Cycloaddition Reactivity
Validating Kinetic Models for Phenyldiazomethane Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of phenyldiazomethane is crucial for predicting reaction outcomes, optimizing process conditions, and ensuring the efficient synthesis of target molecules. This guide provides an objective comparison of kinetic models for two key reaction types of this compound and its derivatives: reactions with carboxylic acids and 1,3-dipolar cycloadditions, supported by experimental and computational data.
Reaction with Carboxylic Acids: Experimental Validation
The reaction of diazo compounds with carboxylic acids is a fundamental transformation, often used for esterification. Kinetic studies of the reaction between dithis compound, a close analog of this compound, and carboxylic acids provide valuable insights into the reaction mechanism and rates. The reaction is typically first-order in both the diazo compound and the carboxylic acid.[1]
Experimental studies often employ UV-Vis spectrometry to monitor the disappearance of the intensely colored diazo compound over time.[1] By conducting the reaction with a large excess of the carboxylic acid, pseudo-first-order kinetics with respect to the diazo compound can be determined.[1]
Quantitative Data
The following table summarizes kinetic data for the reaction of dithis compound with benzoic acid and p-nitrobenzoic acid in anhydrous ethanol (B145695) at 21°C.[1]
| Reactants | [Dithis compound] (mM) | [Carboxylic Acid] (mM) | Pseudo-first-order rate constant (k') (min⁻¹) | Second-order rate constant (k₂) (mol⁻¹·min⁻¹·L) |
| Dithis compound + Benzoic Acid | 1.0 | 10 | 0.0288 | 0.58 |
| Dithis compound + p-Nitrobenzoic Acid | 1.0 | 10 | 0.135 | 1.80 |
Experimental Protocol: Batch Reaction Kinetics
A common method for determining the reaction kinetics involves a batch reactor setup.[1]
-
Preparation of Reactant Solutions: Stock solutions of dithis compound and the carboxylic acid are prepared in a suitable solvent, such as anhydrous ethanol.
-
Reaction Initiation: The reaction is initiated by mixing the reactant solutions in a reaction vessel maintained at a constant temperature.
-
Monitoring Reaction Progress: The progress of the reaction is monitored by taking aliquots at specific time intervals and measuring the absorbance of the dithis compound at its λmax (e.g., 525 nm) using a UV-Vis spectrometer.[1]
-
Data Analysis: The natural logarithm of the absorbance (or concentration) of the dithis compound is plotted against time. For a pseudo-first-order reaction, this plot will be linear, and the negative of the slope gives the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is then calculated by dividing k' by the initial concentration of the carboxylic acid in excess.[1]
1,3-Dipolar Cycloaddition Reactions: Computational Models
1,3-dipolar cycloadditions are a powerful class of reactions for the synthesis of five-membered heterocyclic compounds. This compound acts as a 1,3-dipole and reacts with various dipolarophiles. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and predicting the kinetics of these reactions.
A theoretical study of the 1,3-dipolar cycloaddition between this compound and 4-methylthioaurone has been conducted to understand the regioselectivity of the reaction.[2] The calculations were performed at the B3LYP/6-31G(d) level of theory.[2]
Quantitative Data
The calculated activation energies for the two possible transition states (TS-1 and TS-2), leading to two different regioisomers, provide a quantitative basis for the kinetic model.
| Reaction | Transition State | Computational Method | Calculated Activation Energy (kcal/mol) |
| This compound + 4-Methylthioaurone | TS-1 | B3LYP/6-31G(d) | 16.67 |
| This compound + 4-Methylthioaurone | TS-2 | B3LYP/6-31G(d) | 21.37 |
The lower activation energy for TS-1 indicates that the formation of the corresponding regioisomer is kinetically favored.[2]
Computational Methodology
The validation of kinetic models for cycloaddition reactions through computational chemistry typically involves the following steps:
-
Geometry Optimization: The geometries of the reactants, transition states, and products are optimized using a selected level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the reactants and products are true minima (no imaginary frequencies) and that the transition states are first-order saddle points (one imaginary frequency).
-
Energy Calculations: The electronic energies of all species are calculated to determine the activation energies and reaction energies.
-
Reaction Pathway Analysis: The intrinsic reaction coordinate (IRC) is often calculated to confirm that the transition state connects the reactants and the desired products.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Phenyldiazomethane
For Immediate Use by Laboratory Professionals
Phenyldiazomethane is a highly reactive and potentially explosive diazo compound that demands meticulous handling and disposal procedures. This document provides essential, step-by-step guidance for the safe neutralization and disposal of this compound waste to ensure the safety of laboratory personnel and compliance with institutional protocols. The procedures outlined are based on established methods for quenching diazomethane (B1218177) and related compounds.
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-resistant lab coat, chemical safety goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[1][2]
-
Engineered Controls: All work with this compound must be conducted in a certified chemical fume hood with a blast shield in place.[2][3] Ensure that an emergency eyewash station and safety shower are readily accessible.[4][5]
-
Avoid Incompatible Conditions: Prevent contact with acids (except during intentional quenching), rough surfaces, and sources of ignition such as heat, sparks, or open flames.[1] Use glassware that is free of scratches or chips.[3][4]
-
Dilute Solutions: Never work with concentrated or neat this compound.[1] It should be handled as a dilute solution, typically in an ether solvent.[1]
-
Electrostatic Discharge: Use non-sparking tools and ensure equipment is properly grounded to prevent the build-up of electrostatic charge.[1][6]
Step-by-Step Disposal Protocol: Quenching with Acetic Acid
The primary method for neutralizing this compound is by quenching with a weak acid, such as acetic acid. This procedure converts the reactive diazo compound into a more stable product.
Experimental Protocol:
-
Preparation:
-
Conduct the entire procedure in a chemical fume hood with the sash lowered and a blast shield in place.
-
The this compound waste solution should be kept cold in an ice bath to moderate the reaction rate.
-
-
Quenching Procedure:
-
While stirring the cold this compound solution, slowly add a 10% solution of acetic acid in an appropriate solvent (e.g., diethyl ether or the solvent of the waste stream) dropwise.
-
The addition should be performed cautiously to control the rate of gas evolution (nitrogen).
-
Continue adding the acetic acid solution until the characteristic red or yellow color of the diazo compound disappears and the effervescence ceases.[3][4] The solution should become colorless.[1]
-
-
Verification of Neutralization:
-
Once the visual indicators suggest the reaction is complete, allow the solution to stir for an additional 30 minutes to ensure all this compound has been consumed.
-
To confirm complete neutralization, test the solution to ensure it is acidic.
-
-
Final Disposal:
-
The resulting neutralized solution, which now contains benzyl (B1604629) acetate, can be disposed of as hazardous chemical waste.
-
Label the waste container clearly with its contents.[1]
-
Follow all institutional and local regulations for hazardous waste disposal.[6][7]
-
Quantitative Data for Disposal
| Parameter | Value/Range | Notes |
| Quenching Agent | Acetic Acid | A weak acid is used to control the reaction rate. |
| Concentration of Quencher | 10% (v/v) solution | A dilute solution prevents an overly vigorous reaction. |
| Temperature | 0 - 5 °C (Ice Bath) | Maintains control over the exothermic decomposition. |
| Endpoint Indicator | Disappearance of color and cessation of N₂ evolution | The solution will turn from red/yellow to colorless.[1][3][4] |
| Safety Margin | Stir for an additional 30 minutes post-endpoint | Ensures complete destruction of the diazo compound. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Spill and Decontamination Procedures
In the event of a spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.[1] If possible, confine the spill to a small area using an absorbent material.[1] Do not attempt to clean up a large spill without assistance from trained personnel.
For decontamination of equipment, rinse glassware and other materials with a dilute solution of acetic acid until the characteristic color of this compound is no longer present.[2] Following this, wash with soap and water.[3]
By adhering to these rigorous safety and disposal protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. ehs.ucsb.edu [ehs.ucsb.edu]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 5. westgroup.chem.ualberta.ca [westgroup.chem.ualberta.ca]
- 6. echemi.com [echemi.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Personal protective equipment for handling Phenyldiazomethane
Essential Safety and Handling of Phenyldiazomethane
This compound is a highly reactive and potentially explosive diazo compound, demanding rigorous safety protocols for its handling, storage, and disposal. This guide provides essential information for researchers, scientists, and drug development professionals to ensure its safe utilization in the laboratory.
Potential Hazards
This compound presents several significant hazards:
-
Toxicity: It is harmful if inhaled, ingested, or absorbed through the skin, causing irritation to the skin, eyes, respiratory system, and gastrointestinal tract.[1]
-
Explosive Instability: Pure this compound is known to be explosive at room temperature and may explode spontaneously.[2][3][4] It is sensitive to heat, sparks, and electrostatic discharge.[1][5]
-
Flammability: As with many diazo compounds, it is highly flammable.[1]
Due to these hazards, this compound should always be handled with extreme caution and as a dilute solution, NEVER in a concentrated form .[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment ensemble is mandatory when working with this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Nitrile gloves are recommended for handling.[1] Always inspect gloves before use. |
| Eye and Face Protection | Goggles and Face Shield | ANSI-approved, tight-fitting safety goggles are required.[1] A face shield should be worn over the goggles, especially during reactions or when there is a splash hazard.[1][6] |
| Body Protection | Lab Coat | A flame-resistant lab coat, preferably made of anti-static material, is essential.[1] |
| Clothing | Pants and Shoes | Long pants and closed-toe shoes must be worn.[1] |
| Respiratory Protection | Respirator | In situations where engineering controls may not be sufficient to control exposure, a full-face respirator may be necessary. For firefighting, a self-contained breathing apparatus (SCBA) is required.[5] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood with adequate exhaust and filtration.[1]
-
Use electrically grounded equipment and lines to prevent the buildup of electrostatic charge.[1]
Handling Protocol:
-
Preparation: Before starting work, ensure all necessary PPE is worn correctly. Prepare the work area within the chemical fume hood, ensuring it is free of clutter and incompatible materials.
-
Dilute Solutions Only: this compound must always be handled as a dilute solution, typically in ether.[1] Under no circumstances should the compound be concentrated. [1]
-
Temperature Control: Maintain low temperatures during handling and reactions. The compound degrades at warmer temperatures and reacts violently at room temperature.[1]
-
Avoid Ignition Sources: Keep away from heat, sparks, open flames, and other sources of ignition.[1] Smoking is strictly prohibited in the handling area.[1]
-
Addition to Reactions: When adding this compound to a reaction mixture, do so slowly and in a controlled manner, monitoring for any signs of exothermic reaction. For the conversion of carboxylic acids to benzyl (B1604629) esters, the this compound solution is typically added directly to the carboxylic acid dissolved in a solvent like dichloromethane.[1] The reaction can be stirred at room temperature overnight.[1] A blood-red color indicates the presence of active this compound, which will turn yellow or clear upon complete reaction.[1]
Storage Protocol:
-
Short-term: If not for immediate use, store this compound at a low temperature, between -20°C and -80°C, under an inert atmosphere of nitrogen or argon.[2][7]
-
Long-term Stability: For stability, store as a dilute ether solution at -78°C.[1]
-
Container: The solution should be stored in a round-bottom flask with a Teflon-wrapped septum, which is then placed inside a desiccator at -78°C.[1]
-
Labeling: Clearly label the container with the contents, concentration, date of preparation, and associated hazards.
Disposal Plan
Proper disposal of this compound waste is critical to prevent accidents.
Waste Collection:
-
Collect all waste containing this compound in a dedicated, compatible, and properly labeled hazardous waste container.[1][8]
-
The container must be kept closed at all times except when adding waste.[8]
Disposal Procedure:
-
Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[1]
-
Storage of Waste: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[1]
-
Contact EHS: Dispose of waste within 90 days of generation by contacting your institution's Environmental Health and Safety (EHS) office for pickup.[1] Do not attempt to dispose of this compound waste through standard laboratory drains or as regular trash.
Emergency Procedures
Spill Response:
-
Assess the Situation: Determine the extent of the spill.
-
Evacuate: Immediately evacuate the spill area.[1]
-
Avoid Inhalation: Do not breathe the vapors.[1]
-
Containment: If it is safe to do so, confine the spill to a small area using a spill kit or absorbent material.[1]
-
Large Spills: For large spills, evacuate the entire laboratory and contact EHS immediately.[1] The vapors are toxic.[1]
-
Decontamination: Once the spill is cleaned up, decontaminate equipment and benchtops with soap and water while wearing appropriate PPE.[1]
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.[5]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes.[5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[5]
-
In all cases of exposure, seek immediate medical attention.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. echemi.com [echemi.com]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
